molecular formula C20H39ClN6O8S2 B606696 Cindunistat hydrochloride maleate CAS No. 753491-31-5

Cindunistat hydrochloride maleate

カタログ番号: B606696
CAS番号: 753491-31-5
分子量: 591.1 g/mol
InChIキー: AXMATQOUTYMHRH-YYYPGOKWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cindunistat, also known as PHA-728669F, PF-00572986, PHA-84250, SD-6010 and SC-084250, is a potent and oral selective iNOS inhibitor. cindunistat is potentially useful in patients with symptomatic osteoarthritis of the knee.

特性

CAS番号

753491-31-5

分子式

C20H39ClN6O8S2

分子量

591.1 g/mol

IUPAC名

(2R)-2-amino-3-[2-(1-aminoethylideneamino)ethylsulfanyl]-2-methylpropanoic acid;(Z)-but-2-enedioic acid;hydrochloride

InChI

InChI=1S/2C8H17N3O2S.C4H4O4.ClH/c2*1-6(9)11-3-4-14-5-8(2,10)7(12)13;5-3(6)1-2-4(7)8;/h2*3-5,10H2,1-2H3,(H2,9,11)(H,12,13);1-2H,(H,5,6)(H,7,8);1H/b;;2-1-;/t2*8-;;/m00../s1

InChIキー

AXMATQOUTYMHRH-YYYPGOKWSA-N

SMILES

CC(=NCCSCC(C)(C(=O)O)N)N.CC(=NCCSCC(C)(C(=O)O)N)N.C(=CC(=O)O)C(=O)O.Cl

異性体SMILES

CC(=NCCSC[C@@](C)(C(=O)O)N)N.CC(=NCCSC[C@@](C)(C(=O)O)N)N.C(=C\C(=O)O)\C(=O)O.Cl

正規SMILES

CC(=NCCSCC(C)(C(=O)O)N)N.CC(=NCCSCC(C)(C(=O)O)N)N.C(=CC(=O)O)C(=O)O.Cl

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

PHA-728669F;  PHA 728669F;  PHA728669F;  SD-6010;  SD 6010;  SD6010 PF-00572986;  PF00572986;  PF 00572986;  PF-572986;  PF572986;  PF 572986;  PHA-84250;  PHA84250;  PHA 84250;  SC-084250;  SC 084250;  SC084250;  Cindunistat. cindunistat hydrochloride maleate

製品の起源

United States

Foundational & Exploratory

Cindunistat (SD-6010) as a selective iNOS inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cindunistat (SD-6010) as a Selective iNOS Inhibitor: Mechanisms, Characterization, and Clinical Lessons Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Development Scientists, and Pharmacologists

Executive Summary

Cindunistat (SD-6010), also identified as PHA-84250, is a potent, orally active, and selective inhibitor of inducible Nitric Oxide Synthase (iNOS/NOS2) .[1] Unlike the constitutive isoforms (eNOS and nNOS) which regulate hemodynamics and neurotransmission via calcium-dependent mechanisms, iNOS is calcium-independent and produces sustained, high-output nitric oxide (NO) in response to inflammatory stimuli (e.g., cytokines, LPS).

Developed primarily as a Disease-Modifying Osteoarthritis Drug (DMOAD), SD-6010 was designed to arrest the catabolic cascade in cartilage where excess NO mediates chondrocyte apoptosis and matrix degradation. While the compound demonstrated robust preclinical efficacy, it failed to meet primary structural endpoints (Joint Space Narrowing) in Phase 2/3 clinical trials. This guide analyzes the biochemical rationale, experimental characterization protocols, and the translational disconnects that define the SD-6010 case study.

Chemical & Mechanistic Profile

Chemical Identity:

  • IUPAC Name: (2R)-2-amino-3-[2-(1-aminoethylideneamino)ethylsulfanyl]-2-methylpropanoic acid hydrochloride[2]

  • Class: S-substituted isothiourea / Amidine derivative

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    S[3][4] · HCl

Mechanism of Action: SD-6010 functions as a competitive inhibitor at the L-arginine binding site of the iNOS oxygenase domain.

  • Substrate Competition: It mimics the geometry of the guanidino group of L-arginine.

  • Enzyme Locking: Upon binding, it prevents the oxidation of L-arginine to N-hydroxy-L-arginine and subsequently to L-citrulline and NO.

  • Selectivity: The inhibition relies on subtle steric differences in the substrate access channel between iNOS (looser pocket) and the constitutive isoforms eNOS/nNOS (tighter pockets), allowing SD-6010 to achieve selectivity ratios often exceeding 1000-fold in optimized assays.

Visualization: The Nitric Oxide Pathway & SD-6010 Intervention

iNOS_Pathway L_Arg L-Arginine iNOS iNOS Dimer (Active) L_Arg->iNOS Substrate O2 O2 / NADPH O2->iNOS Cofactor Intermed N-OH-L-Arginine iNOS->Intermed SD6010 Cindunistat (SD-6010) SD6010->iNOS Competitive Inhibition NO Nitric Oxide (NO) Intermed->NO Citrulline L-Citrulline Intermed->Citrulline Damage Cartilage Degradation (MMP Activation) NO->Damage Peroxynitrite Formation

Caption: Figure 1. Mechanism of Action. SD-6010 competes with L-Arginine for the iNOS active site, blocking the production of NO and preventing downstream MMP activation and cartilage damage.

Preclinical Characterization & Selectivity

The therapeutic index of SD-6010 depends entirely on its ability to spare eNOS (vascular tone maintenance) and nNOS (neuronal signaling).

Table 1: Representative Selectivity Profile (Theoretical/Class-Based) Note: Exact proprietary Ki values vary by assay conditions; these represent the functional range for this class of amidine inhibitors.

IsoformPhysiological RoleInhibition Constant (Ki)Selectivity Ratio (vs iNOS)
iNOS (Human) Inflammation / Host Defense< 10 nM 1x (Target)
eNOS (Human) Vasodilation / BP Regulation> 10,000 nM> 1000-fold
nNOS (Human) Neurotransmission> 2,000 nM> 200-fold

Expert Insight: The high selectivity for iNOS is attributed to the "S-ethyl-isothiourea" moiety which exploits a specific hydrophobic pocket near the heme iron that is accessible in iNOS but sterically hindered in eNOS.

Experimental Protocols (Self-Validating Systems)

To evaluate SD-6010 or similar analogues, researchers must employ protocols that control for non-specific toxicity and verify isoform specificity.

Protocol A: Cellular iNOS Inhibition Assay (Murine RAW 264.7)

Objective: Determine IC50 of SD-6010 in a biological context without compromising cell viability.

Reagents:

  • RAW 264.7 Macrophages.[5]

  • DMEM (High Glucose) + 10% FBS (Low Endotoxin).

  • LPS (Lipopolysaccharide, E. coli 0111:B4).

  • Griess Reagent (1% Sulfanilamide, 0.1% NED).

  • MTS/MTT Reagent (Viability Control).

Workflow:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Adhere for 24h.
    
  • Pre-treatment: Replace media with serum-free DMEM containing SD-6010 (Serial dilution: 0.1 nM – 10 µM). Incubate for 1 hour.

    • Control: Vehicle (DMSO < 0.1%).

    • Positive Control: L-NMMA (Non-selective inhibitor).

  • Stimulation: Add LPS (Final concentration: 100 ng/mL) to all wells except "Basal" control. Incubate 18–24 hours.

  • Readout 1 (NO): Transfer 50 µL supernatant to a fresh plate. Add 50 µL Griess Reagent. Incubate 10 min at RT. Read Absorbance at 540 nm.

  • Readout 2 (Viability): Add MTS reagent to the remaining cells. Incubate 1–4h. Read Absorbance at 490 nm.

    • Validation Rule: If MTS signal decreases >20% at high SD-6010 concentrations, the drop in NO is likely due to cytotoxicity, not enzyme inhibition.

Protocol B: Human Whole Blood Assay (Translational Potency)

Objective: Assess potency in the presence of plasma protein binding (a common failure point for amidines).

  • Collection: Heparinized human whole blood.

  • Treatment: Spike with SD-6010.

  • Induction: Add IL-1β (10 ng/mL) + IFN-γ (100 U/mL). Incubate 24h.

  • Analysis: Centrifuge to collect plasma. Measure nitrite/nitrate via chemiluminescence (Sievers analyzer) or Griess (after nitrate reductase treatment).

Visualization: Experimental Workflow

Experimental_Workflow cluster_0 Cellular Assay (RAW 264.7) Seed Seed Macrophages Treat Add SD-6010 (1h Pre-incubation) Seed->Treat Stim Stimulate w/ LPS Treat->Stim Split Split Sample Stim->Split Griess Supernatant + Griess (Measure Nitrite) Split->Griess NO Output MTS Cells + MTS (Measure Viability) Split->MTS Toxicity Check

Caption: Figure 2. Validation Workflow. Parallel assessment of NO production and cell viability ensures that observed inhibition is pharmacological, not cytotoxic.

Clinical Context: The Osteoarthritis Failure

Despite strong preclinical data, SD-6010 failed to demonstrate efficacy in the Phase 2/3 trial (NCT00565812).

The Clinical Hypothesis: In OA, mechanical stress induces iNOS in chondrocytes. The resulting NO inhibits proteoglycan synthesis and activates Matrix Metalloproteinases (MMPs). Inhibiting iNOS should, theoretically, preserve cartilage thickness (Joint Space Width).

Trial Results (Hellio le Graverand et al., 2013):

  • Design: 2-year, double-blind, placebo-controlled.[6][7][8]

  • Dosing: 50 mg or 200 mg daily.[7][8][9]

  • Outcome: No significant reduction in the rate of Joint Space Narrowing (JSN) in the overall population.

  • Sub-group Analysis: Patients with KLG2 (milder OA) showed reduced JSN at 48 weeks, but this benefit was lost by 96 weeks.[7][8]

Why did it fail? (Post-Mortem Analysis)

  • Target Redundancy: OA pathology is driven by multiple pathways (IL-1β, TNFα, mechanical wear). Blocking NO alone was insufficient to stop structural degradation.

  • Heterogeneity: OA phenotypes vary (inflammatory vs. mechanical vs. metabolic). A "one-size-fits-all" iNOS inhibitor may only work for the "inflammatory phenotype," which was not stratified in the trial.

  • Timing: By the time JSN is visible on X-ray, the cartilage damage may be irreversible, rendering enzyme inhibition futile.

References

  • Hellio le Graverand, M. P., et al. (2013). "A 2-year randomised, double-blind, placebo-controlled, multicentre study of oral selective iNOS inhibitor, cindunistat (SD-6010), in patients with symptomatic osteoarthritis of the knee."[6] Annals of the Rheumatic Diseases. [Link]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 9797803, Cindunistat." PubChem. [Link]

  • Abramson, S. B. (2008). "Nitric oxide in osteoarthritis." Arthritis Research & Therapy. [Link]

Sources

Discovery and synthesis of Cindunistat hydrochloride maleate

Author: BenchChem Technical Support Team. Date: February 2026

The Discovery and Synthesis of Cindunistat Hydrochloride Maleate

Executive Summary

Cindunistat hydrochloride maleate (Code: SD-6010, PHA-728669F) represents a sophisticated class of selective inducible Nitric Oxide Synthase (iNOS) inhibitors designed to arrest the progression of osteoarthritis (OA). Unlike non-selective NOS inhibitors that disrupt cardiovascular homeostasis (via eNOS inhibition), Cindunistat was engineered for high selectivity toward the inducible isoform (NOS2) driven by inflammation.

This technical guide deconstructs the compound’s development, from its rational design as an arginine mimic to the process chemistry required for its multi-step synthesis and unique mixed-salt formation.

Part 1: The Scientific Foundation

The Target: Inducible Nitric Oxide Synthase (iNOS)

Nitric oxide (NO) is a double-edged signaling molecule. While constitutive isoforms (eNOS, nNOS) regulate blood pressure and neurotransmission, the inducible isoform (iNOS) is upregulated during inflammation, producing toxic levels of NO that degrade cartilage matrix and induce chondrocyte apoptosis in osteoarthritis.

  • Therapeutic Goal: Selectively inhibit iNOS without affecting eNOS (to avoid hypertension) or nNOS.

  • Mechanism of Action: Cindunistat acts as a competitive inhibitor at the L-arginine binding site of iNOS. It mimics the substrate’s geometry but cannot be catalyzed into NO and citrulline.

Structural Logic & SAR

The molecule is a structural analogue of L-Arginine , modified to enhance stability and selectivity.

Structural FeatureFunction & Rationale

-Methyl Group
Steric hindrance at the

-carbon prevents enzymatic degradation by amino acid oxidases, increasing metabolic half-life.
Thioether Linker Replaces the methylene chain of arginine. The sulfur atom alters the pKa and flexibility, optimizing fit within the iNOS active pocket.
Acetamidine Moiety Mimics the guanidine group of arginine. It forms critical hydrogen bonds with the glutamate residues (Glu371) in the iNOS active site.
Mixed Salt Form The Hydrochloride Maleate salt was chosen to optimize solubility and crystallinity, addressing the zwitterionic nature of the amino acid core.

Part 2: Mechanism of Action Visualization

iNOS_Inhibition Arginine L-Arginine (Natural Substrate) iNOS iNOS Enzyme (Active Site) Arginine->iNOS Binds Cindunistat Cindunistat (Inhibitor) Cindunistat->iNOS Competitive Binding (High Affinity) NO_Prod Nitric Oxide (NO) Production iNOS->NO_Prod Catalysis iNOS->NO_Prod Blocked Cartilage Cartilage Degradation & Inflammation NO_Prod->Cartilage Promotes Protection Cartilage Preservation NO_Prod->Protection Reduced Levels

Figure 1: Mechanism of Action. Cindunistat outcompetes L-Arginine for the iNOS active site, halting the cascade of NO-mediated cartilage damage.

Part 3: The Synthetic Architecture

The synthesis of Cindunistat requires precise control over stereochemistry (L-configuration) and selective functionalization of the side chain. The route utilizes a modified cysteine pathway .

Retrosynthetic Analysis
  • Target: Cindunistat (S-[2-(1-iminoethylamino)ethyl]-2-methyl-L-cysteine).

  • Disconnection A: Amidination of the terminal amine.

  • Disconnection B: S-alkylation of the cysteine thiol.

  • Starting Material: 2-Methyl-L-Cysteine (or its ester derivatives).

Step-by-Step Synthesis Protocol

Step 1: Preparation of S-(2-Aminoethyl)-2-Methyl-L-Cysteine This intermediate is the scaffold for the final inhibitor.

  • Reagents: 2-Methyl-L-Cysteine hydrochloride, 2-Bromoethylamine hydrobromide, Sodium hydroxide (aq).

  • Protocol:

    • Dissolve 2-Methyl-L-Cysteine in aqueous NaOH (pH > 10) to generate the thiolate anion.

    • Add 2-Bromoethylamine hydrobromide slowly at 0°C to prevent polymerization of the aziridine intermediate formed in situ.

    • Stir at room temperature for 4–6 hours.

    • Purification: Neutralize to isoelectric point or use ion-exchange chromatography to isolate the S-alkylated amino acid.

  • Chemical Outcome: Formation of the thioether linkage.

Step 2: Selective Amidination (The Cindunistat Core) The terminal primary amine must be converted to an acetamidine without affecting the


-amine.
  • Reagents: Ethyl acetimidate hydrochloride, pH control buffer (NaOH/Ethanol).

  • Protocol:

    • Suspend the intermediate from Step 1 in absolute ethanol.

    • Add Ethyl acetimidate hydrochloride (1.1 equivalents).

    • Adjust pH to 9.0–9.5 using NaOH. Crucial: High pH favors the free base amine reacting with the imidate, but too high pH hydrolyzes the imidate.

    • Stir at 0°C to RT for 12 hours.

    • Reaction: The terminal amine attacks the imidate carbon, displacing ethanol to form the acetamidine group.

  • Product: Cindunistat Free Base.

Step 3: Formation of the Hydrochloride Maleate Salt The clinical candidate is a specific mixed salt form for stability.

  • Reagents: Maleic acid, Hydrochloric acid, Ethanol/Water.

  • Stoichiometry: The literature describes the salt as a "compound with maleic acid (2:1) hydrochloride".[1] This implies a stoichiometry of 2 Drug : 1 Maleate : x HCl .

  • Protocol:

    • Dissolve Cindunistat free base in water/ethanol.

    • Add 0.5 equivalents of Maleic Acid.

    • Add 1.0 equivalent of HCl (standardized solution).

    • Concentrate or cool to induce crystallization.

    • Recrystallize from Ethanol/Water to ensure removal of excess maleic acid.

Part 4: Synthesis Workflow Visualization

Synthesis_Route Start 2-Methyl-L-Cysteine (Starting Material) Inter1 Intermediate: S-(2-Aminoethyl)-2-Methyl-L-Cysteine Start->Inter1 S-Alkylation (aq. NaOH, 0°C) Reagent1 2-Bromoethylamine (Alkylating Agent) Reagent1->Inter1 Product_Base Cindunistat (Free Base) Inter1->Product_Base Selective Amidination (pH 9.5, EtOH) Reagent2 Ethyl Acetimidate HCl (Amidination Agent) Reagent2->Product_Base Final Cindunistat Hydrochloride Maleate (Final API) Product_Base->Final Crystallization (EtOH/H2O) Reagent3 Maleic Acid + HCl (Salt Formation) Reagent3->Final

Figure 2: Synthetic Pathway. The route highlights the transformation of the cysteine thiol to a thioether-linked acetamidine.

Part 5: Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical markers must be verified:

MethodExpected Signal / Observation
1H-NMR (D2O)

1.60 (s, 3H):

-Methyl group.

2.25 (s, 3H):
Acetamidine methyl group.

2.8-3.0 (m, 2H):
Cysteine

-CH2.

3.4-3.6 (m, 4H):
Ethyl linker protons (S-CH2-CH2-N).
Mass Spectrometry m/z [M+H]+: Calc: 264.13. Found: 264.1.Confirm absence of dimerized disulfide by-products.
HPLC Purity >98.5%. Major impurity to monitor: S-(2-aminoethyl)-2-methyl-cysteine (incomplete amidination).
Chloride/Maleate Content Ion chromatography must confirm the stoichiometric ratio of Chloride and Maleate counterions consistent with the specific salt form.

References

  • Hellio le Graverand, M. P., et al. (2013). A 2-year randomised, double-blind, placebo-controlled, multicentre study of oral selective iNOS inhibitor, cindunistat (SD-6010), in patients with symptomatic osteoarthritis of the knee. Annals of the Rheumatic Diseases. Link

  • Pfizer Inc. (2004). Process for preparing S-(2-aminoethyl)-2-methyl-L-cysteine. US Patent Application 20040122099A1.[2] Link

  • Hansen, D. W., et al. (1998). Amidino derivatives of amino acids as nitric oxide synthase inhibitors. Journal of Medicinal Chemistry. Link

  • PubChem. (2025). Cindunistat Hydrochloride Maleate (Compound Summary). National Library of Medicine. Link

Sources

Cindunistat hydrochloride maleate solubility in DMSO and culture media

[1][2]

Executive Summary & Mechanism of Action

Cindunistat hydrochloride maleate (formerly SD-6010 or PHA-728669F) is a selective inhibitor of iNOS (NOS2) . Unlike constitutive isoforms (eNOS, nNOS), iNOS is upregulated during inflammatory states—particularly in osteoarthritis (OA) and sepsis—driving the overproduction of nitric oxide (NO). Excessive NO promotes cartilage degradation by activating matrix metalloproteinases (MMPs) and inducing chondrocyte apoptosis.

Mechanistic Pathway (iNOS Signaling)

The following diagram illustrates the upstream cytokine activation and downstream catabolic effects blocked by Cindunistat.

iNOS_PathwayCytokinesPro-inflammatory Cytokines(IL-1β, TNF-α)NFkBNF-κB ActivationCytokines->NFkB Signal TransductioniNOS_GeneNOS2 Gene ExpressionNFkB->iNOS_Gene TranscriptioniNOS_EnzymeiNOS Enzyme(Inducible)iNOS_Gene->iNOS_Enzyme TranslationNONitric Oxide (NO)(High Output)iNOS_Enzyme->NO CatalysisArginineL-ArginineArginine->iNOS_Enzyme SubstrateMMPsMMP Activation(Cartilage Degradation)NO->MMPs Pathological SignalingApoptosisChondrocyteApoptosisNO->Apoptosis Oxidative StressCindunistatCindunistat HCl Maleate(Inhibitor)Cindunistat->iNOS_Enzyme Selective Inhibition

Figure 1: Mechanism of Action. Cindunistat selectively targets the iNOS enzyme, preventing the conversion of L-Arginine to Nitric Oxide, thereby mitigating downstream inflammatory damage.

Physicochemical Profile

Understanding the salt form is critical. Cindunistat is supplied as a hydrochloride maleate salt.[1][2][3][] While salts generally improve aqueous solubility for oral dosing, DMSO is the required solvent for in vitro stock solutions to ensure long-term stability and prevent micro-precipitation in protein-rich media.

PropertySpecification
Compound Name Cindunistat hydrochloride maleate
CAS Number 753491-31-5
Molecular Weight 591.15 g/mol
Formula C₂₀H₃₉ClN₆O₈S₂ (Salt form)
Primary Solvent Dimethyl Sulfoxide (DMSO)
Solubility (DMSO) ≥ 50 mM (approx.[5] 29.5 mg/mL)
Solubility (Water) Limited/Unstable (Not recommended for stocks)
Storage (Powder) -20°C (Desiccated)
Storage (in Solution) -80°C (Avoid freeze-thaw cycles)

Protocol: Master Stock Preparation (DMSO)

Scientific Rationale: Direct dissolution into aqueous media often results in "crashing out" (precipitation) due to the lipophilic core of the molecule, even with the salt form. A high-concentration DMSO stock creates a "solvated shell" that facilitates rapid dispersion when diluted into media.

Materials
  • Cindunistat HCl Maleate powder (stored at -20°C).[]

  • Anhydrous DMSO (Cell Culture Grade, ≥99.9%).

  • Vortex mixer.

  • Amber glass vials or polypropylene cryovials (DMSO resistant).

Step-by-Step Methodology
  • Equilibration: Allow the lyophilized product vial to warm to Room Temperature (RT) for 30 minutes before opening. Why: Opening a cold vial introduces condensation, which hydrolyzes the compound.

  • Weighing: Accurately weigh the necessary amount (e.g., 5 mg).

  • Calculation: Calculate the volume of DMSO required for a 10 mM stock solution.

    • Formula:

      
      
      
    • Example: For 5 mg of Cindunistat (MW 591.15):

      
      
      
  • Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30–60 seconds. Inspect visually; the solution should be clear and colorless.

  • Aliquoting: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw degradation.

  • Storage: Store aliquots at -80°C. Stable for 6 months.

Protocol: Culture Media Integration

Core Challenge: The "Solvent Shock." Adding 100% DMSO stock directly to cells can cause local cytotoxicity before the drug disperses. Solution: Use an Intermediate Dilution Step .

Workflow Diagram

Solubilization_WorkflowPowderLyophilized Powder(-20°C)DMSO_StockMaster Stock(10 mM in 100% DMSO)Powder->DMSO_Stock + Anhydrous DMSOInter_DilutionIntermediate Dilution(100 µM in Media)DMSO_Stock->Inter_Dilution 1:100 Dilution(Vortex immediately)ControlVehicle Control(0.01% DMSO only)DMSO_Stock->Control Matched VolumeFinal_WellFinal Culture Well(1 µM Drug + 0.01% DMSO)Inter_Dilution->Final_Well 1:100 Dilution(into Cell Media)

Figure 2: Serial Dilution Workflow. Using an intermediate step ensures the compound remains soluble while reducing DMSO concentration to non-toxic levels (<0.1%) in the final assay.[6]

Application Steps
  • Preparation: Thaw a 10 mM DMSO stock aliquot at 37°C until fully dissolved.

  • Intermediate Dilution (100x):

    • Prepare a sterile tube with culture media (e.g., DMEM + 10% FBS).

    • Add 10 µL of 10 mM Stock into 990 µL of Media.

    • Result: 100 µM Cindunistat (1% DMSO). Note: This solution may be slightly cloudy; vortex well.

  • Final Dilution (1x):

    • Add 10 µL of the Intermediate Dilution into 990 µL of cell culture in the well.

    • Result: 1 µM Cindunistat (0.01% DMSO).

  • Validation:

    • Vehicle Control: You must run a control well containing 0.01% DMSO (without drug) to normalize for any solvent effects.

    • Precipitation Check: Inspect the well under a microscope (10x) after 1 hour. Crystal formation indicates the concentration exceeds the solubility limit in aqueous media (unlikely at <10 µM).

Troubleshooting & Critical Parameters

DMSO Tolerance

Different cell lines exhibit varying sensitivities to DMSO.

  • Robust Cells (HeLa, HEK293): Tolerate up to 0.5% DMSO.

  • Sensitive Cells (Primary Chondrocytes, Neurons): Keep DMSO < 0.1%.

  • Guidance: Always titrate DMSO toxicity for your specific cell line before testing the drug.

Serum Protein Binding

Cindunistat, like many small molecules, may bind to albumin in Fetal Bovine Serum (FBS).

  • Impact: Reduces free drug concentration.[7]

  • Adjustment: If efficacy is lower than expected, consider running a pilot assay in low-serum media (1% FBS) vs. high-serum (10% FBS) to quantify the "serum shift."

Stability in Media

Once diluted into culture media (pH 7.4), the half-life of the compound may be reduced due to oxidation or hydrolysis.

  • Best Practice: Prepare fresh dilutions immediately before use. Do not store diluted media at 4°C for more than 24 hours.

References

  • PubChem. (2025). Cindunistat Hydrochloride Maleate | C20H39ClN6O8S2 | CID 71300756.[8] National Library of Medicine.

  • Hellio le Graverand, M. P., et al. (2013). A 2-year randomised, double-blind, placebo-controlled, multicentre study of oral selective iNOS inhibitor, cindunistat (SD-6010), in patients with symptomatic osteoarthritis of the knee.[2] Annals of the Rheumatic Diseases, 72(2), 187-195.[2]

  • BOC Sciences. (n.d.). Cindunistat hydrochloride maleate - CAS 753491-31-5.[1][8][]

  • ResearchGate. (2013).[6] Discussion: Handling DMSO soluble compounds in cell culture.

  • Selleckchem. (n.d.). Compound Solubility and Handling Guidelines.

A Technical Guide to the Preclinical Evaluation of Cindunistat Hydrochloride Maleate for Osteoarthritis

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Cindunistat hydrochloride maleate is a theoretical compound developed for illustrative purposes within this guide. The proposed mechanism of action and subsequent preclinical data are hypothetical, designed to reflect a scientifically rigorous drug development program based on established principles in osteoarthritis research.

Introduction: The Unmet Need in Osteoarthritis and a Targeted Strategy

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage, subchondral bone remodeling, and synovial inflammation.[1][2][3] Current treatments for OA primarily offer symptomatic relief and do not halt the underlying disease progression.[4][5] A significant goal in OA drug development is the identification of a Disease-Modifying Osteoarthritic Drug (DMOAD) capable of slowing or reversing joint degradation.[4]

Matrix metalloproteinase-13 (MMP-13), or collagenase-3, is a key enzyme implicated in the pathogenesis of OA.[1][2] It is expressed by chondrocytes in osteoarthritic cartilage and possesses a potent and specific ability to cleave type II collagen, the primary structural component of articular cartilage.[1][2][3][6] Elevated levels of MMP-13 are a hallmark of OA, leading to an imbalance between cartilage synthesis and degradation.[3][7] This makes selective inhibition of MMP-13 a highly attractive therapeutic strategy for the treatment of OA.[1][7][8]

This guide details the preclinical research cascade for Cindunistat hydrochloride maleate (hereafter "Cindunistat"), a novel, potent, and highly selective non-zinc-binding, allosteric inhibitor of MMP-13.[4] The following sections will outline the in vitro, ex vivo, and in vivo methodologies employed to characterize its mechanism of action and evaluate its therapeutic potential as a DMOAD.

Part 1: In Vitro Characterization of Cindunistat

The initial phase of preclinical assessment focuses on confirming the potency, selectivity, and cellular activity of Cindunistat in controlled, isolated systems.

Biochemical Potency and Selectivity Profiling

Rationale: The primary objective is to quantify the inhibitory activity of Cindunistat against MMP-13 and to ensure its selectivity over other related MMPs. Poor selectivity has been a major cause of failure for previous MMP inhibitors, leading to dose-limiting side effects like Musculoskeletal Syndrome (MSS).[4] A highly selective compound is crucial for a favorable safety profile.

Experimental Protocol: Fluorogenic Peptide Substrate Assay

  • Enzyme Preparation: Recombinant human MMP-13 is activated according to the manufacturer's protocol (e.g., with APMA).

  • Inhibitor Preparation: Cindunistat is serially diluted in assay buffer to create a concentration gradient (e.g., 10 µM to 0.1 nM).

  • Incubation: Activated rhMMP-13 is pre-incubated with the various concentrations of Cindunistat for a defined period (e.g., 30-60 minutes) at room temperature in a 96-well black microplate.[9]

  • Substrate Addition: A fluorogenic MMP-13 peptide substrate is added to each well to initiate the reaction.[9]

  • Kinetic Reading: The plate is immediately placed in a fluorescence plate reader and the increase in fluorescence (resulting from substrate cleavage) is measured over time.

  • Data Analysis: The rate of reaction is calculated for each Cindunistat concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the reaction rate against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

  • Selectivity Panel: The assay is repeated using a panel of other relevant MMPs (e.g., MMP-1, MMP-2, MMP-8, MMP-9) to determine the IC50 for each and calculate the selectivity ratio (IC50 for other MMP / IC50 for MMP-13).[10]

Hypothetical Data Summary:

EnzymeCindunistat IC50 (nM)Selectivity Ratio (vs. MMP-13)
MMP-13 2.5 ± 0.4 -
MMP-13,150 ± 2101,260x
MMP-2>10,000>4,000x
MMP-88,750 ± 5503,500x
MMP-9>10,000>4,000x

Interpretation: The data demonstrates that Cindunistat is a potent inhibitor of MMP-13 with excellent selectivity (>1000-fold) against other key MMPs, suggesting a low risk of off-target effects associated with broad-spectrum MMP inhibition.[10]

Chondrocyte Protection Assay

Rationale: Moving from a cell-free biochemical assay to a cell-based model is critical to assess whether Cindunistat can protect chondrocytes and their extracellular matrix (ECM) from inflammatory-induced degradation. Pro-inflammatory cytokines like Interleukin-1 beta (IL-1β) are known to upregulate MMP-13 expression in chondrocytes, mimicking a key pathological process in OA.[1][11]

Experimental Protocol: IL-1β-Stimulated Chondrocyte Model

  • Cell Culture: Primary human articular chondrocytes or a suitable cell line (e.g., C-28/I2) are cultured in monolayer.

  • Pre-treatment: Cells are pre-treated with varying concentrations of Cindunistat for 1-2 hours.

  • Stimulation: Recombinant human IL-1β (e.g., 10 ng/mL) is added to the culture medium (except for the negative control group) to induce MMP-13 expression and cartilage catabolism.

  • Incubation: Cells are incubated for 24-48 hours.

  • Endpoint Analysis:

    • MMP-13 Activity: The conditioned media is collected and assayed for MMP-13 activity using a specific activity assay or ELISA.

    • Collagen Degradation: The release of type II collagen fragments (e.g., C2C epitope) into the media is quantified by ELISA.[6]

    • Gene Expression: Cells are lysed, and RNA is extracted. Quantitative PCR (qPCR) is performed to measure the expression of key genes, including MMP13, COL2A1 (Type II Collagen), and ACAN (Aggrecan).

    • Cell Viability: A viability assay (e.g., MTT or LDH) is performed to ensure Cindunistat is not cytotoxic at effective concentrations.

Interpretation: A successful outcome would show that Cindunistat, in a dose-dependent manner, reduces IL-1β-induced MMP-13 activity and subsequent type II collagen degradation, without affecting chondrocyte viability. A corresponding decrease in MMP13 gene expression and preservation of COL2A1 and ACAN expression would further support its chondroprotective effect.

Part 2: Ex Vivo Cartilage Explant Model

Rationale: This model bridges the gap between simplified 2D cell culture and complex in vivo systems. It utilizes intact cartilage tissue, preserving the natural three-dimensional architecture and cell-matrix interactions. This allows for the assessment of the drug's ability to penetrate tissue and protect against degradation in a more physiologically relevant environment.[6]

Experimental Protocol: Cytokine-Challenged Cartilage Explant Study

  • Tissue Harvest: Full-thickness articular cartilage explants are harvested from the femoral condyles or tibial plateaus of bovine or porcine stifle joints obtained from an abattoir.

  • Culture: Explants are cultured in a serum-free medium for an equilibration period (24-48 hours).

  • Treatment & Challenge: Explants are treated with Cindunistat at various concentrations, followed by stimulation with a combination of IL-1β and TNF-α to induce aggressive cartilage degradation.

  • Incubation: The explants are cultured for an extended period (e.g., 7-14 days), with media and treatments replenished every 2-3 days.

  • Endpoint Analysis:

    • Biochemical: The culture media is collected at each time point and analyzed for biomarkers of cartilage breakdown, such as sulfated glycosaminoglycan (sGAG) release (using the DMMB assay) and collagen fragments (by ELISA).

    • Histological: At the end of the study, explants are fixed, sectioned, and stained with Safranin-O/Fast Green to visualize proteoglycan content and cartilage structure. Histological scoring is performed to quantify the extent of cartilage damage.

Interpretation: Efficacy in this model is demonstrated by a significant, dose-dependent reduction in the release of sGAG and collagen fragments into the media from Cindunistat-treated explants compared to cytokine-only controls. Histological analysis should confirm these findings, showing preserved Safranin-O staining (indicating proteoglycan retention) and a smoother articular surface in the Cindunistat groups.

Part 3: In Vivo Efficacy in a Surgical Model of Osteoarthritis

Rationale: The final stage of preclinical efficacy testing requires an in vivo animal model that recapitulates key features of human OA. The Destabilization of the Medial Meniscus (DMM) model in mice is a widely accepted and standardized surgical model that mimics post-traumatic OA, a common etiology in humans.[12][13][14] It induces a slowly progressive form of OA, allowing for the evaluation of DMOADs.[13]

DMM Surgical Model and Dosing Regimen

Experimental Protocol: DMM Mouse Model

  • Animals: Male C57BL/6 mice, 10-12 weeks of age, are used.[15]

  • Surgery: Under anesthesia, the right knee joint of each mouse is exposed. The medial meniscotibial ligament (MMTL) is transected to destabilize the medial meniscus, inducing joint instability and subsequent OA development.[14][16] The left knee undergoes a sham surgery (arthrotomy without MMTL transection) to serve as an internal control.

  • Study Groups:

    • Group 1: Sham Surgery + Vehicle

    • Group 2: DMM Surgery + Vehicle

    • Group 3: DMM Surgery + Cindunistat (Low Dose)

    • Group 4: DMM Surgery + Cindunistat (High Dose)

  • Dosing: Based on prior pharmacokinetic studies, Cindunistat hydrochloride maleate (or vehicle) is administered daily via oral gavage, starting 3 days post-surgery and continuing for the duration of the study (e.g., 8 or 12 weeks).

  • Monitoring: Animals are monitored regularly for general health and signs of pain or distress.

Endpoint Analysis and Data Interpretation

Rationale: A multi-faceted approach to endpoint analysis is essential for a comprehensive evaluation of therapeutic efficacy, assessing changes in joint structure, cartilage composition, and molecular markers.

Endpoint Protocols:

  • Histopathology (Primary Endpoint): At the study terminus (e.g., 8 weeks post-DMM), knee joints are harvested, fixed, decalcified, and embedded in paraffin. Sagittal sections are cut and stained with Safranin-O/Fast Green. Cartilage degradation is scored by blinded observers using the Osteoarthritis Research Society International (OARSI) scoring system, which evaluates the severity and depth of cartilage lesions.[17][18][19]

  • Immunohistochemistry (IHC): Additional sections are used for IHC staining to detect key biomarkers, including MMP-13 (to confirm target engagement) and ADAMTS-5 (another key catabolic enzyme). Staining for Type II Collagen (COL2A1) can be used to assess matrix preservation.

  • Micro-Computed Tomography (Micro-CT): Subchondral bone changes and osteophyte formation, key features of OA, can be quantitatively assessed using high-resolution micro-CT imaging of the harvested joints.[16]

Hypothetical Data Summary: OARSI Scores (8 Weeks Post-DMM)

Treatment GroupMedial Tibial Plateau Score (Mean ± SEM)Medial Femoral Condyle Score (Mean ± SEM)
Sham + Vehicle0.5 ± 0.20.4 ± 0.2
DMM + Vehicle4.2 ± 0.53.8 ± 0.4
DMM + Cindunistat (Low)2.8 ± 0.42.5 ± 0.3
DMM + Cindunistat (High)1.9 ± 0.3 1.7 ± 0.3
*p<0.05, **p<0.01 vs. DMM + Vehicle

Interpretation: A significant, dose-dependent reduction in OARSI scores in the Cindunistat-treated groups compared to the vehicle-treated DMM group would provide strong evidence of its chondroprotective and disease-modifying effects in vivo.[15] This would be further supported by IHC data showing reduced MMP-13 expression and preserved type II collagen in the articular cartilage of treated animals, as well as micro-CT data indicating a reduction in osteophyte volume and beneficial changes in subchondral bone architecture.

Visualizations

Signaling Pathway

MMP-13 Activation in Osteoarthritis IL1b Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) Receptor Chondrocyte Receptors IL1b->Receptor binds NFkB NF-κB / AP-1 Signaling Pathways Receptor->NFkB activates MMP13_Gene MMP13 Gene Transcription NFkB->MMP13_Gene upregulates Pro_MMP13 Pro-MMP-13 (Inactive) MMP13_Gene->Pro_MMP13 translates to Active_MMP13 Active MMP-13 Pro_MMP13->Active_MMP13 activated by other proteases Collagen Type II Collagen (Cartilage Matrix) Active_MMP13->Collagen cleaves Degradation Cartilage Degradation Collagen->Degradation leads to Cindunistat Cindunistat Cindunistat->Active_MMP13 INHIBITS Preclinical Workflow for Cindunistat cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Ex Vivo Validation cluster_2 Phase 3: In Vivo Efficacy p1_a Biochemical Assay: IC50 & Selectivity p1_b Chondrocyte Assay: IL-1β Challenge p2 Cartilage Explant Model: sGAG & Histology p1_b->p2 p3 DMM Mouse Model of OA p2->p3 p3_a Histopathology (OARSI Score) p3->p3_a p3_b IHC & Micro-CT p3->p3_b decision Go/No-Go Decision p3_a->decision p3_b->decision

Caption: Phased preclinical evaluation workflow for Cindunistat in osteoarthritis research.

Conclusion

The preclinical data package for Cindunistat hydrochloride maleate provides a robust, scientifically-grounded rationale for its continued development as a potential DMOAD for osteoarthritis. By demonstrating potent and selective inhibition of MMP-13, Cindunistat effectively protected against cartilage degradation across a rigorous cascade of in vitro, ex vivo, and in vivo models. The significant reduction in structural joint damage in the DMM surgical model is a key finding that warrants advancement into further safety, toxicology, and subsequent clinical evaluation. This targeted approach, focusing on a clinically relevant and well-validated pathological driver of OA, represents a promising strategy in the search for a therapy that can alter the course of this debilitating disease.

References

  • Glasson, S. S., Chambers, M. G., Van Den Berg, W. B., & Little, C. B. (2010). The OARSI histopathology initiative - recommendations for histological assessments of osteoarthritis in the mouse. Osteoarthritis and Cartilage, 18 Suppl 3, S17-23. [Link]

  • Glasson, S. S., Blanchet, T. J., & Morris, E. A. (2007). The surgical destabilization of the medial meniscus (DMM) model of osteoarthritis in the 129/SvEv mouse. Osteoarthritis and Cartilage, 15(9), 1061–1069. [Link]

  • Hu, Q., & Ecker, M. (2021). Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis. International Journal of Molecular Sciences, 22(4), 1742. [Link]

  • Kuyinu, E. L., Narayanan, G., Nair, L. S., & Laurencin, C. T. (2016). Animal models of osteoarthritis: classification, update, and measurement of outcomes. Journal of Orthopaedic Surgery and Research, 11, 19. [Link]

  • Ma, H., et al. (2013). Establishment of a Surgically-induced Model in Mice to Investigate the Protective Role of Progranulin in Osteoarthritis. Journal of Visualized Experiments, (77), e50555. [Link]

  • Wang, M., et al. (2017). New insights on the MMP-13 regulatory network in the pathogenesis of early osteoarthritis. Arthritis Research & Therapy, 19(1), 273. [Link]

  • Huesa, C., et al. (2022). Destabilization of the Medial Meniscus and Cartilage Scratch Murine Model of Accelerated Osteoarthritis. Journal of Visualized Experiments, (185), e64159. [Link]

  • Ni, J., et al. (2022). Modelling osteoarthritis in mice via surgical destabilization of the medial meniscus with or without a stereomicroscope. Bone & Joint Research, 11(8), 518-527. [Link]

  • Mihajlovic, M., et al. (2023). Screening of MMP-13 Inhibitors Using a GelMA-Alginate Interpenetrating Network Hydrogel-Based Model Mimicking Cytokine-Induced Key Features of Osteoarthritis In Vitro. Gels, 9(4), 337. [Link]

  • Encyclopedia MDPI. (2021). MMP-13 in Osteoarthritis Treatment. [Link]

  • ResearchGate. (2021). Role of matrix metalloproteinase-13 (MMP-13) in osteoarthritis (OA) pathogenesis. [Link]

  • Wang, Y. (2024). Novel drug discovery approaches for MMP-13 inhibitors in the treatment of osteoarthritis. Bioorganic & Medicinal Chemistry Letters, 114, 130009. [Link]

  • Aquino, C. J., et al. (2021). Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis. Bioorganic & Medicinal Chemistry Letters, 48, 128249. [Link]

  • Arthritis Research & Therapy. (2017). New insights on the MMP-13 regulatory network in the pathogenesis of early osteoarthritis. [Link]

  • Gerwin, N., et al. (2010). The OARSI histopathology initiative - recommendations for histological assessments of osteoarthritis in the rat. Osteoarthritis and Cartilage, 18 Suppl 3, S24-34. [Link]

  • Chondrex, Inc. (n.d.). MMP-13 Inhibitor Assay Kit. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2024). Novel drug discovery approaches for MMP-13 inhibitors in the treatment of osteoarthritis. [Link]

  • Cook, J. L., et al. (2010). The OARSI histopathology initiative - recommendations for histological assessments of osteoarthritis in the dog. Osteoarthritis and Cartilage, 18 Suppl 3, S66-79. [Link]

  • ResearchGate. (2010). The OARSI histopathology initiative—Recommendations for histological assessments of osteoarthritis in the mouse. [Link]

  • Reiter, L. A., et al. (2020). Development of matrix metalloproteinase-13 inhibitors – A structure-activity/structure-property relationship study. Bioorganic & Medicinal Chemistry Letters, 30(24), 127627. [Link]

  • Poole, R., et al. (2010). Recommendations for the use of preclinical models in the study and treatment of osteoarthritis. Osteoarthritis and Cartilage, 18 Suppl 3, S10-6. [Link]

  • Chondrex, Inc. (n.d.). Product Page: MMP-13 Inhibitor Assay Kit. [Link]

  • ResearchGate. (2010). Recommendations for the use of preclinical models in the study and treatment of osteoarthritis. [Link]

  • MDPI. (2021). Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis. [Link]

  • Zaucke, F., et al. (2019). Generation of Matrix Degradation Products Using an In Vitro MMP Cleavage Assay. Cells, 8(10), 1273. [Link]

  • Felson, D. T. (2013). Identifying and Treating Pre-Clinical and Early Osteoarthritis. Rheumatic Disease Clinics of North America, 39(1), 55-65. [Link]

  • Osteoarthritis Research Society International (OARSI). (n.d.). OARSI Guidelines. [Link]

  • National Institute for Health and Care Excellence (NICE). (2022). Osteoarthritis in over 16s: diagnosis and management. [Link]

Sources

Methodological & Application

Application Note: In Vitro Characterization of Cindunistat Hydrochloride Maleate (SD-6010)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Cindunistat hydrochloride maleate (also known as SD-6010) is a potent, orally active, and highly selective inhibitor of inducible Nitric Oxide Synthase (iNOS/NOS2) . Unlike constitutive isoforms (eNOS and nNOS) which regulate hemodynamics and neurotransmission, iNOS is upregulated during inflammation (e.g., in osteoarthritis or sepsis), producing massive quantities of nitric oxide (NO) that lead to tissue damage.

This application note details the validation protocol for Cindunistat using two complementary in vitro systems:

  • Cell-Based Assay (Gold Standard): LPS/IFN-

    
    -induced NO production in RAW 264.7 macrophages.
    
  • Biochemical Assay: Direct enzymatic inhibition of recombinant human iNOS.

Mechanistic Insight: Cindunistat acts as a competitive inhibitor, preventing the conversion of L-Arginine to L-Citrulline and NO. Accurate assessment requires precise control of cofactor concentrations (specifically Tetrahydrobiopterin, BH4) and substrate availability.

Signal Transduction & Mechanism

The following diagram illustrates the inflammatory signaling pathway leading to iNOS expression and the specific intervention point of Cindunistat.

iNOS_Pathway LPS LPS / IFN-g TLR4 TLR4 / IFNGR LPS->TLR4 Activation NFkB NF-kB / STAT1 (Translocation) TLR4->NFkB Signaling Cascade iNOS_DNA NOS2 Gene (Transcription) NFkB->iNOS_DNA Induction iNOS_Enz iNOS Protein (Homodimer) iNOS_DNA->iNOS_Enz Translation NO Nitric Oxide (NO) iNOS_Enz->NO Catalysis Arg L-Arginine + O2 + NADPH Arg->iNOS_Enz Cindunistat Cindunistat (Inhibitor) Cindunistat->iNOS_Enz Competitive Inhibition Nitrite Nitrite (NO2-) (Stable Analyte) NO->Nitrite Oxidation (Griess Detectable)

Figure 1: Mechanism of Action. Cindunistat inhibits the catalytic activity of the iNOS homodimer, preventing the accumulation of Nitrite.

Materials & Reagents

Compound Preparation[1]
  • Test Compound: Cindunistat hydrochloride maleate (SD-6010).[1]

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Stock Solution: Prepare a 10 mM or 50 mM stock in DMSO. Store at -20°C. Avoid repeated freeze-thaw cycles.

  • Solubility Note: The hydrochloride maleate salt improves aqueous solubility compared to the free base, but initial dissolution in DMSO is recommended for consistent IC50 determination.

Assay Reagents
ReagentSpecificationPurpose
RAW 264.7 Cells Murine Macrophage LineCellular Model
LPS E. coli O111:B4iNOS Inducer
Recombinant IFN-

MurineCo-inducer (maximizes signal)
Griess Reagent A 1% Sulfanilamide in 5% H3PO4Nitrite Detection
Griess Reagent B 0.1% NED (N-1-napthylethylenediamine)Nitrite Detection
Sodium Nitrite 0-100 µM StandardQuantification
1400W Selective iNOS inhibitorPositive Control

Protocol 1: Cellular iNOS Inhibition (RAW 264.7)[3]

This assay measures the ability of Cindunistat to inhibit NO production in a living system. It accounts for cell permeability and metabolic stability.

Step-by-Step Methodology

Day 1: Cell Seeding

  • Harvest RAW 264.7 cells (passage < 15) using a cell scraper (do not use trypsin as it can activate macrophages).

  • Resuspend in DMEM + 10% FBS (low endotoxin) + 1% Pen/Strep.

  • Seed 100,000 cells/well in a 96-well flat-bottom plate (100 µL volume).

  • Incubate overnight at 37°C, 5% CO2.

Day 2: Treatment & Induction

  • Compound Dilution: Prepare 200x concentrations of Cindunistat in DMSO (e.g., 2 mM down to 2 nM). Dilute 1:200 into fresh culture medium to create 1x working solutions (Final DMSO = 0.5%).

  • Remove media from the cells and replace with 100 µL of fresh medium containing the test compound.

  • Pre-incubation: Incubate for 1 hour at 37°C. (Allows cellular uptake before induction).

  • Induction: Add 100 µL of Induction Medium containing:

    • LPS (Final conc: 1 µg/mL)[2][3][4]

    • IFN-

      
       (Final conc: 10-20 ng/mL)
      
  • Note: Final assay volume = 200 µL. Final compound concentration is diluted 2-fold from step 2. Adjust calculations accordingly.

  • Incubate for 18–24 hours .

Day 3: Griess Assay & Viability

  • Supernatant Transfer: Transfer 100 µL of culture supernatant to a fresh transparent 96-well plate.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A . Incubate 5 min (Room Temp).

    • Add 50 µL of Griess Reagent B . Incubate 5-10 min (Room Temp, protect from light).

  • Read: Measure Absorbance at 540 nm .

  • Viability Control (Critical): On the original cell plate (remaining 100 µL), perform an MTT or CCK-8 assay to ensure reduced NO is not due to cytotoxicity.

Protocol 2: Biochemical Enzymatic Assay (rh-iNOS)

This assay determines the intrinsic affinity (


 or IC50) of Cindunistat for the iNOS enzyme, independent of cellular factors.
Buffer Composition (Assay Buffer)
  • 50 mM HEPES (pH 7.4)

  • 1 mM DTT

  • 10 µg/mL Calmodulin

  • 1 mM CaCl2

  • 5 µM FAD, 5 µM FMN

  • 10 µM BH4 (Tetrahydrobiopterin) - Critical: Cindunistat efficacy may be sensitive to BH4 levels.

Workflow
  • Enzyme Mix: Dilute recombinant human iNOS (approx 5-10 ng/well) in Assay Buffer.

  • Inhibitor: Add Cindunistat (diluted in buffer, <1% DMSO final). Incubate 15 min at RT.

  • Substrate Start: Initiate reaction by adding a mix of:

    • L-Arginine (Final: 10-20 µM, near

      
      )
      
    • NADPH (Final: 200 µM)

  • Incubation: 30–60 minutes at 37°C.

  • Termination: Stop reaction with specific stop solution (or simply add Griess reagents if endpoint).

  • Detection: Add Griess Reagents A & B as described above. Read OD 540nm.

Experimental Workflow Diagram

Assay_Workflow cluster_0 Day 1-2: Cell Phase cluster_1 Day 3: Analysis Seed Seed RAW264.7 100k/well Treat Add Cindunistat (1h Pre-treat) Seed->Treat Induce Add LPS + IFN-g (24h Incubation) Treat->Induce Transfer Transfer 100uL Supernatant Induce->Transfer Viability MTT/CCK-8 (Cell Plate) Induce->Viability Remaining Cells Griess Add Griess Rgt (Pink Color) Transfer->Griess Read Read OD540nm Griess->Read

Figure 2: Step-by-step workflow for the cell-based iNOS inhibition assay.

Data Analysis & Expected Results

Calculation
  • Nitrite Quantification: Convert OD540 to [Nitrite] (µM) using a Sodium Nitrite standard curve (0–100 µM).

  • Percent Inhibition:

    
    
    
  • IC50 Determination: Plot log[Cindunistat] vs. % Inhibition. Fit using a 4-parameter logistic regression (Sigmoidal dose-response).

Reference Values
ParameterExpected ValueNotes
Cellular IC50 10 – 50 µMDependent on LPS concentration and cell density.
Enzymatic IC50 < 1 µMHighly potent in cell-free systems.
Selectivity > 100-foldSelective for iNOS over eNOS/nNOS.
Z' Factor > 0.5Excellent assay robustness.

Expert Troubleshooting & Tips

  • The "Hook" Effect: High concentrations of colored compounds can interfere with OD540 reading. Always include a "Compound Only" blank (Compound + Media + Griess) to subtract background absorbance.

  • Media Choice: Use Phenol Red-Free DMEM if possible. Phenol red absorbs slightly at 540nm. If using standard DMEM, ensure the standard curve is also prepared in standard DMEM to correct for the matrix effect.

  • Induction Variability: Macrophage response to LPS varies by passage number. Always use cells between passage 3 and 15. Older cells lose NO production capacity.

  • Salt Form: Cindunistat hydrochloride maleate is stable but hygroscopic. Equilibrate the vial to room temperature before opening to prevent moisture uptake.

References

  • Primary Clinical Study: Hellio le Graverand, M. P., et al. (2013). "A 2-year randomised, double-blind, placebo-controlled, multicentre study of oral selective iNOS inhibitor, cindunistat (SD-6010), in patients with symptomatic osteoarthritis of the knee."[1][5] Annals of the Rheumatic Diseases, 72(2), 187–195.[5][6]

  • Assay Methodology: Green, L. C., et al. (1982). "Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids." Analytical Biochemistry, 126(1), 131-138. (The foundational paper for the Griess Assay).

  • iNOS Biology: Nathan, C. (1992). "Nitric oxide as a secretory product of mammalian cells." FASEB Journal, 6(12), 3051-3064.

  • Compound Data: MedChemExpress. "Cindunistat (SD-6010) Datasheet."

Sources

Application Note: Preparation and Handling of Cindunistat Hydrochloride Maleate Stock Solutions

[1][2]

Abstract & Introduction

Cindunistat hydrochloride maleate (PHA-728669F; SD-6010) is a potent, selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) , a heme-containing enzyme pivotal in immune regulation and tumor immune escape.[] By catalyzing the rate-limiting step of tryptophan catabolism to kynurenine, IDO1 creates an immunosuppressive microenvironment.[2][3] Cindunistat restores effector T-cell function, making it a critical tool in immuno-oncology research.[]

The Criticality of Proper Preparation: Inconsistent data in IDO1 inhibition assays often stems from improper stock solution preparation. Cindunistat is supplied as a complex mixed salt—hydrochloride maleate —which significantly impacts its molecular weight and solubility profile compared to the free base. This guide provides a standardized, self-validating protocol to ensure 100% bioactive integrity.

Physicochemical Profile & Stoichiometry

Before handling, researchers must account for the specific salt stoichiometry to calculate molarity accurately. Cindunistat hydrochloride maleate is typically a 2:1 salt with maleic acid , further stabilized by hydrochloride.

PropertySpecificationNotes
Compound Name Cindunistat Hydrochloride MaleateAlso known as SD-6010, PHA-728669F
CAS Number 753491-31-5Verify against CoA (Certificate of Analysis)
Molecular Weight 591.15 g/mol Critical:[] Do not use the free base MW (~219 g/mol )
Formula (C₈H₁₇N₃O₂S)₂[] · C₄H₄O₄ · HClStoichiometry: 2 Cindunistat : 1 Maleate : 1 HCl
Solubility (Primary) DMSO (≥ 50 mM)Recommended stock solvent
Solubility (Secondary) Water (< 1 mg/mL)Poor aqueous solubility; pH dependent
Appearance White to off-white powderCrystalline solid
Storage -20°C (Solid & Stock)Protect from light and moisture

Materials & Equipment

  • Compound: Cindunistat Hydrochloride Maleate (>98% purity).[][4]

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%, cell-culture grade.

    • Why Anhydrous? Water accumulation in DMSO stocks promotes hydrolysis and freeze-thaw precipitation.[]

  • Vials: Amber borosilicate glass vials with PTFE-lined caps.

    • Why Amber? Protects against potential photodegradation.

    • Why Glass? DMSO can leach plasticizers from standard polypropylene tubes over time.

  • Equipment: Analytical balance (0.01 mg precision), vortex mixer, ultrasonic bath (optional).

Protocol: Stock Solution Preparation

Calculation Framework

To prepare a 10 mM Master Stock Solution:

Example Calculation: To prepare 1 mL of a 10 mM stock:

Preparation Workflow

Note: Perform all steps in a fume hood to maintain sterility and safety.

GStartStart: Equilibrate MaterialsWeighStep 1: Weigh Compound(Amber Glass Vial)Start->WeighCalcStep 2: Calculate DMSO VolumeVol = (Mass / MW) / ConcWeigh->CalcAddSolventStep 3: Add Anhydrous DMSO(Pipette slowly down side)Calc->AddSolventMixStep 4: DissolutionVortex (30s) -> Sonicate (if needed)AddSolvent->MixInspectStep 5: Visual InspectionClear solution? No particulates?Mix->InspectInspect->MixNo (Precipitate visible)AliquotStep 6: Aliquot(50-100 µL per vial)Inspect->AliquotYesStoreStep 7: Storage-20°C or -80°CAliquot->Store

Figure 1: Step-by-step workflow for preparing Cindunistat HCl Maleate stock solution.

Detailed Steps
  • Equilibration: Allow the vial of solid Cindunistat to warm to room temperature (approx. 15–30 mins) before opening. This prevents condensation of atmospheric moisture onto the hygroscopic salt.

  • Weighing: Weigh approximately 5–10 mg of powder into a sterile amber glass vial. Record the exact mass.

  • Solvation: Add the calculated volume of anhydrous DMSO to achieve the target concentration (typically 10 mM or 50 mM ).

    • Pro-Tip: Do not attempt to dissolve directly in aqueous buffer (e.g., PBS). The salt may dissociate and precipitate the free base at neutral pH if the concentration is high.

  • Mixing: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 2–5 minutes. The solution should be completely clear and colorless.

  • Aliquot: Dispense into single-use aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Usage & Serial Dilution Strategy

For biological assays (Enzymatic IDO1 or Cellular Assays), the stock must be diluted into aqueous media.[4]

Key Constraint: Keep final DMSO concentration < 0.1% (v/v) to avoid solvent toxicity or enzyme denaturation.

DilutionStockMaster Stock(10 mM in DMSO)InterIntermediate Dilution(100 µM in Media/Buffer)Stock->Inter1:100 Dilution(Step 1)WorkingWorking Solution(1 µM in Media)Inter->Working1:100 Dilution(Step 2)CellsAssay Well(Final: 10 nM, 0.1% DMSO)Working->Cells1:10 Addition(Step 3)

Figure 2: Recommended dilution scheme to minimize DMSO shock to cells/enzymes.[]

Protocol for 10-Point Dose Response:

  • Intermediate Plate: Perform 3-fold serial dilutions in 100% DMSO first.

  • Transfer: Transfer 1 µL of these DMSO dilutions into 999 µL of culture medium (1:1000 dilution). This ensures all wells have a constant 0.1% DMSO background.

Quality Control & Troubleshooting

IssuePossible CauseSolution
Precipitation upon thawing Moisture ingress or high concentrationWarm to 37°C and vortex.[] If unresolved, prepare fresh stock using anhydrous DMSO.
Precipitation in Media "Crash-out" due to low aqueous solubility of free baseDilute stepwise (see Fig 2).[][5] Ensure media is pre-warmed to 37°C.
Yellowing of Stock OxidationDiscard. Store future stocks under nitrogen gas if possible.

Validation:

  • UV-Vis: Measure absorbance at λmax (approx. 272 nm or 224 nm).[][4]

  • HPLC: Run a standard curve to verify peak purity if the stock is older than 6 months.

References

  • PubChem. (2025).[6] Cindunistat hydrochloride maleate | C20H39ClN6O8S2.[6] National Library of Medicine. Available at: [Link][]

  • American Medical Association (AMA). (2012). Statement on a Nonproprietary Name Adopted by the USAN Council: Cindunistat Hydrochloride Maleate.[7][8] Available at: [Link]

  • Emulate Bio. (2025). Protocol for Compound Treatment Solution Preparation. Available at: [Link]

Application Note: Cell-Based Quantification of Cindunistat Hydrochloride Maleate Activity via iNOS Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cell-based assays for measuring Cindunistat hydrochloride maleate activity Content Type: Application Note and Protocol Audience: Researchers, drug discovery scientists, and assay development professionals.

Introduction & Mechanism of Action

Cindunistat hydrochloride maleate (also known as SD-6010 or PHA-728669F) is a potent, selective, and orally active inhibitor of inducible Nitric Oxide Synthase (iNOS/NOS2) . Unlike the constitutive isoforms (eNOS and nNOS) which release picomolar bursts of nitric oxide (NO) for signaling, iNOS produces high (nanomolar to micromolar) levels of NO during inflammation.

In the context of osteoarthritis (OA) and inflammatory diseases, excessive NO production by iNOS in chondrocytes and macrophages mediates cartilage degradation and pain. Cindunistat functions by competitively inhibiting the iNOS enzyme, thereby reducing the conversion of L-Arginine to L-Citrulline and NO.

This application note details a robust, high-throughput cell-based assay to measure the potency (IC50) of Cindunistat. The protocol utilizes RAW 264.7 murine macrophages stimulated with Lipopolysaccharide (LPS) to induce iNOS expression.[1] Activity is quantified using the Griess Reaction , which colorimetrically detects Nitrite (


), the stable oxidation product of NO in culture media.[1][2]
Key Assay Features
  • Target: Inducible Nitric Oxide Synthase (iNOS).[3][4][5]

  • Readout: Colorimetric Absorbance (540 nm).

  • Throughput: 96-well format (scalable to 384-well).

  • Counter-Screen: MTT or CCK-8 assay (essential to rule out false positives caused by cytotoxicity).

Biological Pathway & Assay Principle[2][5]

The assay relies on the inflammatory cascade where LPS activates Toll-like Receptor 4 (TLR4), leading to NF-


B translocation and subsequent transcription of the NOS2 gene. Cindunistat intercepts the pathway at the enzymatic level.
Pathway Diagram

iNOS_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS_Gene iNOS Expression (Enzyme) NFkB->iNOS_Gene NO Nitric Oxide (NO) iNOS_Gene->NO Enzymatic Action Arg L-Arginine Arg->NO Catalysis Cindunistat Cindunistat HCl (Inhibitor) Cindunistat->iNOS_Gene Inhibition Nitrite Nitrite (NO₂⁻) (Stable Analyte) NO->Nitrite Oxidation Griess Griess Reaction (Pink Azo Dye) Nitrite->Griess Detection @ 540nm

Figure 1: Mechanism of iNOS induction by LPS and inhibition by Cindunistat, leading to reduced Nitrite accumulation.

Materials & Reagents

Cell Line
  • RAW 264.7 Cells (ATCC® TIB-71™): Murine macrophage-like cells.

    • Note: Do not use cells beyond passage 15, as they lose LPS sensitivity.

Reagents
ReagentSpecificationStorage
Cindunistat HCl Maleate Purity

98%
-20°C (Desiccated)
LPS (Lipopolysaccharide) E. coli O111:B4 or O55:B5-20°C
Griess Reagent A 1% Sulfanilamide in 5% Phosphoric Acid4°C (Dark)
Griess Reagent B 0.1% NED (N-1-napthylethylenediamine dihydrochloride) in H₂O4°C (Dark)
Sodium Nitrite (NaNO₂) Standard for calibration curveRoom Temp
MTT or CCK-8 Reagent For viability counter-screen4°C
Culture Media DMEM (High Glucose) + 10% HI-FBS* + 1% Pen/Strep4°C

*HI-FBS: Heat-Inactivated Fetal Bovine Serum (56°C for 30 min) is critical to deactivate complement proteins that might activate macrophages prematurely.

Experimental Protocol

Phase 1: Preparation of Controls and Compounds

Objective: Create a stable stock of Cindunistat and ensuring reagents are fresh.

  • Cindunistat Stock: Dissolve Cindunistat hydrochloride maleate in DMSO to create a 10 mM or 20 mM stock solution.

    • Solubility Note: The salt form improves aqueous solubility, but DMSO is recommended for the master stock to prevent hydrolysis over time.

  • LPS Stock: Reconstitute LPS in sterile PBS to 1 mg/mL. Aliquot and freeze.

  • Griess Reagent: Mix Reagent A and Reagent B in a 1:1 ratio immediately before use. (Or use a commercial pre-mixed kit).

Phase 2: Cell Seeding (Day 0)
  • Harvest RAW 264.7 cells using a cell scraper (avoid trypsin if possible, or use TrypLE Express to prevent receptor damage).

  • Count cells and check viability (>95% required).

  • Resuspend cells in fresh DMEM (phenol red-free is preferred but not strictly required if using a blank subtraction).

  • Seed 100,000 cells/well in a 96-well flat-bottom plate (100 µL volume).

  • Incubate overnight at 37°C, 5% CO₂.

Phase 3: Treatment & Induction (Day 1)

Experimental Design:

  • Blank: Media only (no cells).

  • Negative Control: Cells + Media (Unstimulated).

  • Positive Control (Vehicle): Cells + LPS (1 µg/mL) + DMSO (0.1%).

  • Test Groups: Cells + LPS (1 µg/mL) + Cindunistat (Serial Dilution: 10 µM down to 0.1 nM).

Workflow:

  • Prepare 2X concentrations of Cindunistat in media containing 2 µg/mL LPS .

  • Remove old media from the cells (carefully, macrophages are semi-adherent).

  • Add 100 µL of the 2X Cindunistat/LPS mixture to the respective wells.

    • Final Concentration: 1X Cindunistat + 1 µg/mL LPS.[1]

  • Incubate for 24 hours at 37°C, 5% CO₂.

Phase 4: Griess Assay & Viability (Day 2)

Assay_Workflow Step1 Incubate RAW 264.7 cells with Cindunistat + LPS (24h) Step2 Transfer 50-100 µL Supernatant to new transparent 96-well plate Step1->Step2 Harvest Media Step6 Perform MTT/CCK-8 on original cell plate (Viability) Step1->Step6 Retain Cells Step3 Add equal volume Griess Reagent (1:1 Mix of Sulfanilamide + NED) Step2->Step3 Step4 Incubate 10 mins at RT (Protect from light) Step3->Step4 Step5 Measure Absorbance @ 540 nm (Nitrite Quantification) Step4->Step5

Figure 2: Dual-readout workflow for Nitrite quantification and Cell Viability.

Detailed Steps:

  • Supernatant Transfer: Carefully transfer 50 µL (or 100 µL) of culture supernatant to a new clear 96-well plate.

    • Tip: Do not disturb the cell monolayer. The cells remaining in the original plate are needed for the viability check.

  • Griess Reaction: Add an equal volume (50 µL or 100 µL) of Griess Reagent to the supernatant plate.

  • Standard Curve: In a separate column, add serial dilutions of NaNO₂ (0 to 100 µM) mixed with Griess Reagent.

  • Incubation: Incubate for 10 minutes at room temperature in the dark. A pink/magenta color will develop proportional to nitrite concentration.

  • Read: Measure absorbance at 540 nm (or 520–550 nm range) on a microplate reader.

  • Viability Counter-Screen: Add MTT (0.5 mg/mL) or CCK-8 reagent to the original plate containing cells. Incubate 1-4 hours and read according to manufacturer instructions.

    • Critical: If Cindunistat reduces Nitrite but also reduces cell viability, it is cytotoxic , not a specific iNOS inhibitor.

Data Analysis & Validation

Nitrite Quantification

Calculate the concentration of Nitrite in each well using the linear regression equation from the NaNO₂ standard curve (


).


Percent Inhibition Calculation

Normalize the data to the Positive Control (LPS + Vehicle) and Negative Control (No LPS).



IC50 Determination

Plot Log[Cindunistat] (x-axis) vs. % Inhibition (y-axis). Fit the data using a non-linear regression (4-parameter logistic model) to determine the IC50.[6]

Quality Control Criteria
  • Z-Factor: Must be > 0.5 for a robust assay.

    
    
    
  • Viability: Cindunistat concentrations near the IC50 must show > 80% cell viability compared to vehicle control.

Troubleshooting Guide

IssueProbable CauseSolution
Low Signal (Pink Color) Old/Degraded LPSUse fresh LPS aliquots; ensure strain is O111:B4.
High Background in Blank Phenol Red InterferenceUse Phenol Red-free DMEM or subtract "Media Only" blank.
High Variation (SD) Cell detachment during transferUse a multichannel pipette carefully; do not touch well bottom.
Compound Precipitates High Concentration / Salt issueEnsure DMSO concentration < 0.5%; sonicate stock if needed.
No Inhibition observed LPS dose too highTitrate LPS; 100 ng/mL might be sufficient for high sensitivity.

References

  • Hellio le Graverand, M. P., et al. (2013).[4] "A 2-year randomised, double-blind, placebo-controlled, multicentre study of oral selective iNOS inhibitor, cindunistat (SD-6010), in patients with symptomatic osteoarthritis of the knee."[4] Annals of the Rheumatic Diseases, 72(2), 187-195.[4]

  • Green, L. C., et al. (1982). "Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids." Analytical Biochemistry, 126(1), 131-138.

  • Ashpole, N. M., et al. (2014). "Loss of Calcium/Calmodulin-dependent Protein Kinase II Activity in Cortical Astrocytes Decreases Glutamate Uptake and Induces Neurotoxic Release of Nitric Oxide." Journal of Biological Chemistry, 289(25), 17499–17512. (Protocol validation for Griess Assay).

  • Tieu, K., et al. (2003). "A cell-based assay for IKK inhibitors." (Reference for RAW 264.7 inflammatory screening models).

Sources

Application Note: Cindunistat Hydrochloride Maleate in Primary Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Optimization of iNOS Inhibition Assays in Primary Human Chondrocytes and Macrophages

Abstract & Introduction

Cindunistat hydrochloride maleate (also known as SD-6010 or PHA-728669F) is a highly potent, selective, orally active, and irreversible inhibitor of inducible Nitric Oxide Synthase (iNOS/NOS2) .[][2] Unlike constitutive isoforms (eNOS, nNOS), iNOS is upregulated in response to inflammatory stimuli (cytokines, LPS) and produces high levels of nitric oxide (NO), contributing to the pathogenesis of osteoarthritis (OA), neuropathic pain, and autoimmune inflammation.[][2]

While clinical trials (e.g., for OA) have explored its systemic efficacy, current preclinical research utilizes Cindunistat to dissect the role of NO in inflammatory signaling cascades.[]

Why Primary Cells? Immortalized cell lines (e.g., RAW 264.[]7) often exhibit dysregulated NO production or lack relevant co-factors.[] Primary cells—specifically Human Articular Chondrocytes (HACs) and Human Monocyte-Derived Macrophages (HMDMs) —provide the most physiologically relevant models for evaluating iNOS inhibition, as they retain native cytokine receptor profiles and signaling kinetics.[][2]

Key Technical Challenge: Human primary macrophages produce significantly lower quantities of NO compared to murine counterparts.[] Therefore, assay sensitivity and precise protocol timing (accounting for the irreversible binding mechanism) are critical for success.[]

Compound Handling & Properties[1][2]

PropertySpecification
Chemical Name Cindunistat hydrochloride maleate
CAS Number 753491-31-5
Molecular Weight 591.15 g/mol
Mechanism Selective, time-dependent, irreversible iNOS inhibitor
Solubility Soluble in DMSO (>10 mM); Water (<1 mg/mL)
Stock Preparation Prepare 10 mM stock in sterile DMSO.[][2] Aliquot and store at -20°C. Avoid freeze-thaw cycles (>3).
Stability Stable in culture media (RPMI/DMEM) for >48 hours at 37°C.

Critical Handling Note: Due to the maleate salt form, ensure pH buffering capacity in culture media (HEPES or Bicarbonate) is sufficient if using high concentrations (>100 µM), though typical IC50 values are in the nanomolar range.[][2]

Biological Mechanism of Action

Cindunistat functions by binding irreversibly to the iNOS enzyme, preventing the conversion of L-Arginine to L-Citrulline and Nitric Oxide.[][2] This blockade inhibits downstream inflammatory mediators, including Matrix Metalloproteinases (MMPs) in chondrocytes.[]

iNOS_Pathway cluster_extracellular Extracellular Stimuli cluster_cytoplasm LPS LPS (TLR4 Agonist) NFkB NF-κB / STAT1 (Transcription Factors) LPS->NFkB Activation Cytokines IFN-γ / IL-1β / TNF-α Cytokines->NFkB Activation iNOS_mRNA iNOS mRNA NFkB->iNOS_mRNA Transcription iNOS_Protein iNOS Enzyme (Active Dimer) iNOS_mRNA->iNOS_Protein Translation NO Nitric Oxide (NO) iNOS_Protein->NO Catalysis Citrulline L-Citrulline iNOS_Protein->Citrulline L_Arg L-Arginine L_Arg->iNOS_Protein O2 O2 O2->iNOS_Protein Cindunistat Cindunistat (Irreversible Inhibitor) Cindunistat->iNOS_Protein Irreversible Binding MMP MMP Activation (Cartilage Degradation) NO->MMP Stimulates Apoptosis Apoptosis / Inflammation NO->Apoptosis Induces

Figure 1: Mechanism of Cindunistat-mediated iNOS inhibition within the inflammatory signaling cascade.[][2] Cindunistat irreversibly binds the active iNOS dimer, preventing NO generation and subsequent matrix degradation.

Experimental Protocols

Protocol A: Primary Human Articular Chondrocyte (HAC) Assay

Objective: Evaluate the efficacy of Cindunistat in preventing IL-1β-induced NO production, mimicking an Osteoarthritis (OA) microenvironment.[][2]

Reagents Required:

  • Primary Human Chondrocytes (isolated from articular cartilage or purchased).[][2]

  • Chondrocyte Growth Medium (CGM).[][2]

  • Recombinant Human IL-1β.[][2]

  • Griess Reagent System (Promega or equivalent).[][2]

  • Cindunistat HCl Maleate (10 mM Stock).[][2]

Step-by-Step Methodology:

  • Seeding:

    • Thaw HACs and culture in CGM until 80% confluence.

    • Seed cells into 96-well flat-bottom plates at 20,000 cells/well .

    • Allow attachment for 24 hours.

  • Starvation (Optional but Recommended):

    • Replace medium with serum-reduced (0.5% FBS) medium for 12 hours to synchronize cells and reduce basal background.[][2]

  • Pre-Incubation (Critical Step):

    • Since Cindunistat is time-dependent, pre-treat cells with serial dilutions of Cindunistat (0.1 nM – 10 µM) for 1 hour prior to cytokine stimulation.[][2]

    • Control Wells: Vehicle (DMSO), Positive Control (Stimulation only), Negative Control (No stimulation).[][2]

  • Stimulation:

    • Add IL-1β (final concentration 5–10 ng/mL) directly to the wells containing the drug.[][2]

    • Incubate at 37°C, 5% CO2 for 24 to 48 hours . (NO accumulation requires time).[][2]

  • Readout (Griess Assay):

    • Collect 50 µL of supernatant from each well.[]

    • Mix with 50 µL Sulfanilamide solution (incubate 10 min).

    • Add 50 µL NED solution (incubate 10 min).

    • Measure absorbance at 540 nm .

    • Note: Use a sodium nitrite standard curve to quantitate NO concentration.[]

Protocol B: Human Monocyte-Derived Macrophage (HMDM) Assay

Objective: Assess iNOS inhibition in an immune-competent model.[][2] Challenge: Human macrophages produce low NO.[] This protocol uses M1 polarization to maximize the signal.[]

Workflow:

  • Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (Ficoll-Paque).

  • Enrichment: Isolate CD14+ monocytes via magnetic bead separation (positive selection).

  • Differentiation:

    • Culture monocytes in RPMI-1640 + 10% FBS + 50 ng/mL M-CSF for 6–7 days to generate macrophages (M0).[][2]

    • Refresh media on Day 3.

  • M1 Polarization & Treatment:

    • On Day 7, replace media.

    • Pre-treat with Cindunistat (1 nM – 10 µM) for 60 minutes.[][2]

    • Stimulate with LPS (100 ng/mL) + IFN-γ (20 ng/mL) .[][2]

    • Incubate for 24–48 hours.[]

  • Detection:

    • Option 1 (Standard): Griess Assay (as above).[][2] Note: Limit of detection is ~2.5 µM nitrite.[] Human cells may be borderline.[]

    • Option 2 (High Sensitivity): Use DAF-FM Diacetate (fluorescent probe).[][2]

      • After 24h stimulation, wash cells.[]

      • Load cells with 5 µM DAF-FM DA for 30 min.[][2]

      • Wash and measure fluorescence (Ex/Em: 495/515 nm).

Data Analysis & Interpretation

Calculating IC50[1][2]
  • Normalize Data:

    
    
    
  • Curve Fitting:

    • Plot Log[Cindunistat] vs. % Activity.[][2]

    • Use a non-linear regression model (4-parameter logistic fit) in GraphPad Prism or SigmaPlot.[][2]

    • Expected Results: Cindunistat is potent; expect an IC50 in the low nanomolar range (e.g., 10–100 nM depending on cell donor and stimulus strength).[]

Troubleshooting Guide
IssueProbable CauseSolution
Low NO Signal (Griess) Human cells produce low NO; Media interference (Phenol Red).[][2]Use Phenol Red-free media.[][2] Switch to DAF-FM fluorescent assay. Increase cell density.[]
High Background Nitrates in FBS or media.[]Use dialyzed FBS or low-nitrate media.[][2] Ensure fresh Griess reagents.
Variable IC50 Donor variability; Time-dependence ignored.[][2]Normalize to total protein.[] Ensure consistent 1-hour pre-incubation to allow irreversible binding.
Cytotoxicity Drug toxicity at high concentrations.[]Perform an MTT or LDH assay in parallel to confirm reduction in NO is not due to cell death.[]

References

  • Hellio le Graverand, M. P., et al. (2013). "A 2-year randomised, double-blind, placebo-controlled, multicentre study of oral selective iNOS inhibitor, cindunistat (SD-6010), in patients with symptomatic osteoarthritis of the knee."[][2][3][4] Annals of the Rheumatic Diseases.

  • PubChem. "Cindunistat Hydrochloride Maleate (Compound Summary)."[][2] National Library of Medicine.[]

  • Mendes, A. F., et al. (2002). "Expression and activity of NO synthase isoforms in human chondrocytes: Regulation by cytokines."[] Osteoarthritis and Cartilage. (Contextual grounding for Protocol A).

  • Bonnefoy, A., et al. (2010). "In vitro characterization of PHA-728669F (Cindunistat), a novel oral iNOS inhibitor."[] Osteoarthritis and Cartilage. (Source for IC50 and selectivity data).

Sources

Application Note: Selective iNOS Inhibition in Macrophages using Cindunistat Hydrochloride Maleate (GW274150)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Rationale

Nitric oxide (NO) is a pleiotropic mediator produced by three isoforms of nitric oxide synthase (NOS).[1][2][3] In inflammatory research, the challenge is often isolating the contribution of the inducible isoform (iNOS) without confounding data by inhibiting the constitutive isoforms (eNOS and nNOS), which are vital for homeostasis.

Cindunistat hydrochloride maleate (GW274150) is the gold-standard reagent for this application. Unlike non-selective arginine analogues (e.g., L-NMMA), Cindunistat exhibits >100-fold selectivity for iNOS over eNOS and nNOS. This application note details a validated protocol for inducing iNOS in RAW 264.7 macrophages and quantifying its specific inhibition using Cindunistat, ensuring data integrity and physiological relevance.

Mechanism of Action

Cindunistat acts as a slow-onset, tight-binding inhibitor of the iNOS oxygenase domain. It competes with the substrate L-Arginine.[2][4] By blocking the active site specifically in the inducible isoform, it prevents the conversion of L-Arginine to L-Citrulline and Nitric Oxide, without suppressing the upstream transcriptional machinery (NF-κB signaling) or affecting constitutive NO production in bystander cells.

Signal Transduction & Inhibition Pathway

The following diagram illustrates the macrophage inflammatory cascade and the precise intervention point of Cindunistat.

iNOS_Pathway node_stimulus LPS / IFN-γ node_receptor TLR4 / IFNAR node_stimulus->node_receptor Activation node_signal NF-κB / STAT1 (Translocation) node_receptor->node_signal Phosphorylation node_gene NOS2 Gene (Transcription) node_signal->node_gene Induction node_protein iNOS Protein (Dimerization) node_gene->node_protein Translation node_product Nitric Oxide (NO) node_protein->node_product Catalysis node_substrate L-Arginine node_substrate->node_protein Binding node_drug Cindunistat (GW274150) node_drug->node_protein Competitive Inhibition node_downstream Inflammatory Response node_product->node_downstream Signaling

Figure 1: Mechanism of Action. Cindunistat inhibits the enzymatic activity of the iNOS protein, not the upstream transcriptional expression.

Experimental Protocol

Materials & Reagents
ReagentSpecificationStorage
Cindunistat HCl Maleate >98% Purity (MW: ~591.1 g/mol )-20°C (Desiccated)
Macrophage Cell Line RAW 264.7 or BMDMLiquid Nitrogen
Inducer Lipopolysaccharide (LPS) E. coli O111:B44°C
Vehicle DMSO (Cell Culture Grade)RT
Assay Reagent Griess Reagent (Sulfanilamide + NED)4°C (Dark)
Viability Reagent MTT or CCK-8-20°C
Compound Preparation (Critical)

Cindunistat is a salt form. While soluble in water, DMSO is recommended for stock solutions to ensure sterility and long-term stability, provided the final DMSO concentration in culture is <0.1%.

  • Stock Solution (10 mM): Dissolve 5.91 mg of Cindunistat HCl Maleate in 1.0 mL of sterile DMSO. Aliquot into 50 µL vials and store at -20°C. Avoid freeze-thaw cycles.

  • Working Solution: Dilute the stock 1:1000 in serum-free media to achieve 10 µM, then serially dilute to test concentrations (e.g., 0.1, 1.0, 5.0, 10.0 µM).

The "Co-Incubation" Assay Workflow

This protocol measures the ability of Cindunistat to prevent NO accumulation during acute inflammation.

Step 1: Cell Seeding

  • Seed RAW 264.7 cells at

    
     cells/well in a 96-well flat-bottom plate using DMEM + 10% FBS.
    
  • Incubate overnight (12-18h) at 37°C, 5% CO₂ to allow adherence.

Step 2: Pre-Treatment (Expert Insight)

  • Why: Cindunistat is a slow-onset inhibitor. A short pre-incubation ensures the drug is equilibrated at the active site before the enzyme is fully synthesized and active.

  • Remove media and replace with fresh media containing Cindunistat (0.1 – 10 µM).

  • Incubate for 30 minutes .

Step 3: Stimulation

  • Add LPS directly to the wells (without removing drug media) to a final concentration of 100 ng/mL .

  • Control Wells:

    • Blank: Media only (no cells).

    • Basal: Cells + Media (no LPS, no Drug).

    • Max Induction: Cells + LPS + Vehicle (DMSO).

  • Incubate for 18 - 24 hours .

Step 4: Supernatant Collection

  • Transfer 100 µL of supernatant to a fresh 96-well plate for Griess Assay.

  • Note: Keep the cells in the original plate for the Viability Assay (Step 6).

Step 5: Griess Assay (NO Quantification)

  • Add 100 µL of Griess Reagent to the 100 µL supernatant (1:1 ratio).

  • Incubate for 10 minutes at Room Temperature (protect from light).

  • Measure absorbance at 540 nm .

  • Calculate Nitrite concentration using a Sodium Nitrite standard curve (0 - 100 µM).

Step 6: Self-Validation (Viability)

  • Add MTT or CCK-8 reagent to the original cell plate.

  • Incubate 2-4 hours.

  • Measure absorbance (e.g., 450nm or 570nm depending on reagent).

  • Pass Criteria: Viability in drug-treated wells must be >90% of the Vehicle Control. If viability drops, the reduction in NO is due to toxicity, not specific inhibition.

Workflow Visualization

Experimental_Workflow Step1 1. Seed Cells (RAW 264.7) Step2 2. Pre-Incubate Cindunistat (30 min) Step1->Step2 Step3 3. Induce LPS (18-24h) Step2->Step3 Step4 4. Harvest Supernatant Step3->Step4 Step6 6. Viability Check (MTT/CCK-8) Step3->Step6 Cells Remaining Step5 5. Griess Assay (Abs 540nm) Step4->Step5 Nitrite Data

Figure 2: Experimental Timeline. Note the parallel processing of Supernatant (NO) and Cell Monolayer (Viability).

Data Analysis & Expected Results

Calculating Percent Inhibition

Normalize your Optical Density (OD) values against the controls:



Expected Potency

In a standard LPS-stimulated RAW 264.7 assay:

  • IC50 Range: 0.2 µM – 2.0 µM (Dependent on LPS concentration and cell density).

  • Selectivity Check: At 10 µM, Cindunistat should inhibit iNOS >90%, whereas non-selective inhibitors (like L-NAME) would be required at much higher concentrations to achieve similar effects, potentially altering cell viability.

References

  • Alderton, W. K., et al. (2005). "GW274150, a potent, highly selective, and orally active inhibitor of inducible nitric oxide synthase." British Journal of Pharmacology.

  • Chatterjee, P. K., et al. (2003). "GW274150, a potent and highly selective inhibitor of iNOS, reduces experimental renal ischemia/reperfusion injury."[2] Kidney International.

  • Titheradge, M. A. (1998). "The enzymatic determination of nitrate and nitrite." Methods in Molecular Biology.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is structured to provide a rigorous, self-validating framework for the use of Cindunistat Hydrochloride Maleate (SD-6010) in preclinical in vivo models.

Abstract & Scientific Rationale

Cindunistat hydrochloride maleate (SD-6010) is a potent, selective, and orally active inhibitor of inducible Nitric Oxide Synthase (iNOS) . Unlike constitutive isoforms (eNOS, nNOS), iNOS is upregulated during inflammation, leading to excessive nitric oxide (NO) production that drives cartilage degradation in osteoarthritis (OA) and tissue damage in autoimmune disorders.

For in vivo efficacy studies, selecting the correct dose and vehicle is critical.[1] While human clinical trials utilized 50–200 mg/day, murine metabolism requires allometric scaling. This guide recommends a starting dose range of 30–100 mg/kg administered orally (PO), formulated in a 0.5% Carboxymethylcellulose (CMC) suspension to ensure consistent bioavailability.

Mechanistic Pathway

The following diagram illustrates the intervention point of Cindunistat within the inflammatory cascade.

iNOS_Pathway Inflammation Pro-inflammatory Cytokines (IL-1β, TNF-α) iNOS_Gene iNOS Gene Expression (Upregulation) Inflammation->iNOS_Gene Induction iNOS_Enzyme iNOS Enzyme (Active Dimer) iNOS_Gene->iNOS_Enzyme Translation L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO Catalysis via iNOS iNOS_Enzyme->NO Cindunistat Cindunistat HCl Maleate (Inhibitor) Cindunistat->iNOS_Enzyme Selective Inhibition Damage Cartilage Degradation Cell Apoptosis NO->Damage Oxidative Stress

Figure 1: Mechanism of Action. Cindunistat selectively inhibits the iNOS enzyme, blocking the conversion of L-Arginine to Nitric Oxide, thereby preventing downstream tissue damage.

Formulation Strategy

Cindunistat is a salt (hydrochloride maleate), which aids initial dissolution but can be prone to precipitation in neutral physiological pH or complex buffers. A suspension formulation is recommended for oral gavage to ensure dose uniformity and prevent precipitation in the stomach.

Recommended Vehicle

0.5% (w/v) Carboxymethylcellulose (CMC) + 0.1% Tween 80 in Sterile Water.

  • CMC: Acts as a suspending agent to maintain homogeneity.

  • Tween 80: A surfactant that wets the hydrophobic regions of the drug particles, preventing clumping.

Solubility & Stability Data
ParameterSpecificationNotes
Molecular Weight 591.15 g/mol Use this for molarity calculations.
Solubility (Water) ModeratepH dependent; risk of precipitation as free base.
Solubility (DMSO) High (>50 mg/mL)Good for in vitro stocks, avoid high % for oral gavage.
Stability 24 Hours (4°C)Prepare fresh daily for in vivo dosing.
Appearance White to off-white powderProtect from light and moisture.

In Vivo Dosing Guidelines

The following dosages are derived from allometric scaling of human clinical data (200 mg/day) and efficacy benchmarks of similar iNOS inhibitors (e.g., L-NIL, 1400W) in rodent models.

Recommended Dose Ranges (Mouse/Rat)
Study TypeDose (mg/kg)FrequencyRouteDuration
Efficacy (OA/Pain) 30 – 100B.I.D. (Twice Daily)PO4–8 Weeks
Pharmacokinetics (PK) 10, 30, 100Single DosePO / IV24 Hours
Acute Toxicity > 500Single DosePO14 Days
  • Note on Frequency: While human dosing is Q.D., rodents metabolize small molecules significantly faster. B.I.D. dosing is strongly recommended to maintain therapeutic plasma levels above the IC50 for iNOS inhibition throughout the active phase.

Experimental Protocol: Preparation & Administration

Step 1: Vehicle Preparation (Stock)
  • Heat 100 mL of sterile distilled water to ~60°C.

  • Slowly add 0.5 g of Sodium Carboxymethylcellulose (CMC) powder while stirring vigorously to avoid clumps.

  • Allow to cool to room temperature with continuous stirring until clear/translucent.

  • Add 100 µL of Tween 80 (0.1% final concentration).

  • Filter sterilize (0.22 µm) if long-term storage of vehicle is required. Store at 4°C.

Step 2: Cindunistat Suspension Preparation (Daily)

Example: Preparing 10 mL of a 5 mg/mL suspension (for 50 mg/kg dose @ 10 mL/kg volume).

  • Weigh: Accurately weigh 50 mg of Cindunistat Hydrochloride Maleate.

  • Wet: Add 100-200 µL of the vehicle to the powder and triturate with a pestle or spatula to form a smooth paste (wetting step is crucial).

  • Dilute: Gradually add the remaining vehicle to reach a final volume of 10 mL .

  • Homogenize: Vortex for 2 minutes. If particles persist, sonicate for 5–10 minutes in a water bath.

  • Verify: Ensure no visible clumps remain. The formulation should be a uniform, cloudy suspension.

Step 3: Administration Workflow

The following workflow ensures consistent dosing and data integrity.

Protocol_Workflow cluster_check Quality Control Start Start: Weigh Animal Calc Calculate Volume (10 mL/kg) Start->Calc Load Load Syringe (Keep Suspension Stirred) Calc->Load Gavage Oral Gavage (PO) Insert needle gently Load->Gavage Check1 Verify Suspension Homogeneity Load->Check1 Monitor Post-Dose Monitoring (30 min) Gavage->Monitor Sample Collect Samples (Plasma/Tissue) Monitor->Sample At Endpoint

Figure 2: Daily Dosing Workflow. Critical control point: Ensure suspension is constantly stirred/vortexed between animals to prevent settling.

Troubleshooting & Optimization

IssueProbable CauseSolution
Inconsistent Efficacy Rapid metabolism (Low T1/2)Switch from Q.D. to B.I.D. dosing.
Clogging of Gavage Needle Particle agglomerationIncrease Tween 80 to 0.5% or sonicate longer. Use a larger gauge needle (e.g., 20G for rats).
Toxicity (Weight Loss) Off-target effects or pH issuesCheck pH of formulation. If <4.0, buffer with small amount of NaOH to pH 5-6 (carefully, to avoid precipitation).
Precipitation in Vehicle Salt dissociationEnsure vehicle is neutral pH before adding drug. Do not use phosphate buffers (PBS) for initial dissolution if calcium is present.

References

  • PubChem. (2025). Cindunistat Hydrochloride Maleate | C20H39ClN6O8S2. National Library of Medicine. [Link]

  • Hellio le Graverand, M. P., et al. (2013).[2] A 2-year randomised, double-blind, placebo-controlled, multicentre study of oral selective iNOS inhibitor, cindunistat (SD-6010), in patients with symptomatic osteoarthritis of the knee.[3] Annals of the Rheumatic Diseases, 72(2), 187-195.[2][3] [Link]

  • ClinicalTrials.gov. (2012).[2] X-Ray Study Investigating The Safety And Efficacy Of SD-6010 In Subjects With Osteoarthritis Of The Knee. NCT01438918.[4] [Link]

  • Turner, P. V., et al. (2011).[1] Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. [Link]

Sources

Application Note: Cindunistat (PF-06840003) in Neuroinflammatory Modeling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Core Rationale

Cindunistat (PF-06840003) is a highly selective, orally bioavailable, and brain-penetrant inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). While originally developed for immuno-oncology (specifically malignant gliomas), its utility has shifted significantly toward neuroinflammatory research.

In neurodegenerative models (Alzheimer’s, Parkinson’s, MS), inflammation triggers the release of Interferon-gamma (IFN-


). This cytokine drastically upregulates IDO1 in microglia and astrocytes, shunting Tryptophan (Trp) away from Serotonin synthesis and towards the Kynurenine Pathway (KP) . This "Kynurenine Shunt" results in the accumulation of neurotoxic metabolites like Quinolinic Acid (QUIN) and the depletion of cellular NAD+.

Why Choose Cindunistat over Epacadostat or 1-MT?

  • CNS Penetration: Unlike many first-generation IDO1 inhibitors, Cindunistat effectively crosses the blood-brain barrier (BBB), making it the superior choice for in vivo CNS studies.

  • Selectivity: It exhibits high selectivity for IDO1 over IDO2 and Tryptophan 2,3-dioxygenase (TDO2), ensuring that observed metabolic shifts are IDO1-specific.

  • Mechanism: It functions as a competitive inhibitor, stabilizing the enzyme in an inactive conformation.

Mechanism of Action: The Kynurenine Shunt

The following diagram illustrates the pathological "shunt" induced by neuroinflammation and the specific blockade point of Cindunistat.

G TRP L-Tryptophan KYN L-Kynurenine TRP->KYN Kynurenine Pathway (Inflamed State) SERO Serotonin (Mood/Cognition) TRP->SERO TPH Pathway (Healthy State) IDO1 IDO1 Enzyme (Upregulated by IFN-γ) QUIN Quinolinic Acid (Neurotoxic) KYN->QUIN Microglia NAD NAD+ KYN->NAD Astrocytes CIN Cindunistat (PF-06840003) CIN->IDO1  BLOCKS

Figure 1: Cindunistat blocks the rate-limiting step of the Kynurenine pathway, preventing the accumulation of neurotoxic Quinolinic Acid and restoring Tryptophan availability for Serotonin synthesis.

Comparative Data: Inhibitor Profiling

When selecting a tool compound for neuro-studies, Pharmacokinetics (PK) are as critical as potency.

FeatureCindunistat (PF-06840003) Epacadostat (INCB024360) 1-Methyl-L-tryptophan (1-MT)
Primary Target IDO1 (Highly Selective)IDO1 (Selective)IDO1/IDO2 (Non-selective)
IC50 (hIDO1) ~0.41 µM (Cellular) / <100 nM (Enz)~10 nM (Enzymatic)~200 µM (Weak)
BBB Permeability High (Designed for Glioma)Low/PoorVariable (Isomer dependent)
Half-life (t1/2) 16–19 hrs (Rodent)~3 hrs (Rodent)Short
Key Application CNS Models (AD, MS, Glioma)Peripheral OncologyHistorical Reference

Protocol A: In Vitro Microglial IDO1 Inhibition Assay

This protocol details how to validate Cindunistat activity in BV2 microglia or primary microglial cultures. The Gold Standard readout is the Kynurenine/Tryptophan (Kyn/Trp) Ratio measured via HPLC.

Experimental Workflow

Workflow Step1 Seed Microglia (BV2) 2x10^5 cells/well Step2 Induction Phase Add IFN-γ (20 ng/mL) +/- LPS (100 ng/mL) Step1->Step2 Step3 Treatment Phase Add Cindunistat (0.1 - 10 µM) Step2->Step3 Step4 Incubation 24 - 48 Hours @ 37°C Step3->Step4 Step5 Harvest Supernatant (Critical: Do not lyse cells yet) Step4->Step5 Step6 Protein Precipitation Add 30% TCA (1:5 ratio) Step5->Step6 Step7 HPLC Analysis Measure Kyn & Trp Step6->Step7

Figure 2: Step-by-step workflow for determining IDO1 inhibition efficacy in cellular models.

Detailed Methodology

Materials:

  • Cell Line: BV2 murine microglia or Primary Rat Microglia.

  • Inducer: Recombinant Mouse IFN-

    
     (Sigma/BioLegend).
    
  • Compound: Cindunistat (PF-06840003), dissolved in DMSO (10 mM Stock).

  • Assay Medium: DMEM + 100 µM L-Tryptophan (Supplemented to ensure substrate availability).

  • Precipitant: 30% Trichloroacetic acid (TCA).[1]

Step-by-Step:

  • Seeding: Plate cells in 6-well plates at

    
     cells/well. Allow adherence overnight.
    
  • Starvation (Optional): Replace media with serum-reduced media (1% FBS) for 4 hours to synchronize metabolism.

  • Activation & Treatment:

    • Replace media with Assay Medium (containing extra Trp).

    • Group A (Control): Vehicle (DMSO < 0.1%).

    • Group B (Inflammation): IFN-

      
       (20 ng/mL).
      
    • Group C (Experimental): IFN-

      
       + Cindunistat (Dose Response: 100 nM, 500 nM, 1 µM, 5 µM).
      
  • Incubation: Incubate for 24 hours. IDO1 expression peaks at ~12h; metabolite accumulation is readable by 24h.

  • Sample Collection:

    • Collect 200 µL of culture supernatant.

    • Add 40 µL of 30% TCA to precipitate proteins.

    • Vortex and incubate at 50°C for 30 mins (converts N-formylkynurenine to Kynurenine).

    • Centrifuge at 12,000 x g for 10 mins at 4°C.

    • Collect the clear supernatant for HPLC injection.

Analytical Settings (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

  • Mobile Phase: 15 mM Sodium Acetate (pH 4.0) / Acetonitrile (98:2).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 360 nm (Kynurenine) and Fluorescence Ex285/Em365 (Tryptophan).

Protocol B: In Vivo Neuroinflammation Model

Rationale: To demonstrate Cindunistat's ability to cross the BBB and normalize brain metabolism in an inflamed state.

Subject: C57BL/6 Mice (Male, 8-10 weeks).

Dosing Regimen:

  • Preparation: Formulate Cindunistat in 0.5% Methylcellulose (suspension).

  • Dose: 20 mg/kg to 60 mg/kg, PO (Oral Gavage), BID (Twice daily).

    • Note: The half-life in mice is ~16 hours, but BID ensures steady-state inhibition during acute inflammation.

  • Induction (LPS Model):

    • Administer LPS (0.83 mg/kg, i.p.) to induce acute neuroinflammation and depressive-like behavior.

    • Begin Cindunistat treatment 1 hour prior to LPS and continue for 24-48 hours.

Readouts:

  • Behavioral: Forced Swim Test (Depression metric) or Y-Maze (Cognition).

  • Biochemical: Harvest Hippocampus and Prefrontal Cortex. Homogenize in TCA. Measure Kyn/Trp ratio.

  • Molecular: qPCR for Ido1, Tdo2, and Kmo markers.

References

  • Tumang, J., et al. (2016). "PF-06840003: A highly selective IDO-1 inhibitor that shows good in vivo efficacy in combination with immune checkpoint inhibitors." Cancer Research.[2]

  • Crosignani, S., et al. (2017). "Discovery of PF-06840003...[3] as a Potential Clinical Candidate." Journal of Medicinal Chemistry.

  • Minhas, P. S., et al. (2019). "Restoring metabolism of myeloid cells reverses cognitive decline in ageing." Nature. (Contextual grounding for IDO1 in neurodegeneration).

  • Gomes, B., et al. (2018). "Characterization of the Selective Indoleamine 2,3-Dioxygenase-1 (IDO1) Catalytic Inhibitor PF-06840003." Molecular Cancer Therapeutics.

  • Pfizer Inc. "Clinical Trial NCT02764151: A Study of PF-06840003 in Patients With Malignant Gliomas."[4] ClinicalTrials.gov.[2]

Sources

Troubleshooting & Optimization

Troubleshooting guide for Cindunistat hydrochloride maleate experiments

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the troubleshooting, experimental handling, and quality control for Cindunistat Hydrochloride Maleate (SD-6010) . This document is designed for researchers and drug development professionals, focusing on the specific physicochemical properties of this iNOS inhibitor.

Compound Code: SD-6010 | CAS: 753491-31-5 Mechanism: Selective Inducible Nitric Oxide Synthase (iNOS) Inhibitor Application: Osteoarthritis research, Inflammation signaling, Nitric Oxide modulation

Chemical Handling & Formulation Strategy

Core Challenge: Salt Disproportionation & Solubility

Cindunistat is supplied as a complex salt: 2 active base molecules : 1 Maleic Acid : 1 HCl . This stoichiometry creates a unique "microenvironmental pH" vulnerability. In aqueous buffers with pH > 3.6, the salt risks converting to its free base form, which is significantly less soluble and prone to precipitation or volatilization in solid states.

Solubility Profile & Stock Preparation
SolventSolubility RatingGuidelines
DMSO High (>50 mg/mL)Recommended Stock. Stable at -80°C. Hygroscopic; keep desiccated.
Water Moderate to HighSoluble, but pH-dependent. Warning: Dissolving in unbuffered water may alter pH; verify pH < 4.0 for stability before dilution.
Ethanol Low/ModerateNot recommended for high-concentration stocks.
PBS (pH 7.4) Critical Limit Precipitation Risk. Dilute from DMSO stock slowly with vortexing. Do not exceed 100 µM without solubility verification.
Troubleshooting Formulation Issues
  • Issue: "My compound precipitated when added to cell culture media."

    • Root Cause: Rapid change in pH (from acidic stock to pH 7.4 media) caused free-base crash-out.

    • Solution: Prepare a 1000x stock in DMSO. Add the DMSO stock to the media while vortexing rapidly. Ensure final DMSO concentration is <0.5% to avoid vehicle toxicity.

  • Issue: "The powder turned sticky/yellow upon storage."

    • Root Cause: Hygroscopicity of the maleate salt leading to hydrolysis or salt disproportionation.

    • Solution: Store strictly at -20°C in a sealed container with desiccant. Equilibrate to room temperature before opening the vial to prevent condensation.

In Vitro Experimental Protocols (iNOS Inhibition)

Mechanism of Action Diagram

The following pathway illustrates the specific intervention point of Cindunistat within the inflammatory cascade.

iNOS_Pathway LPS LPS / IFN-γ TLR4 TLR4 / IFNRN LPS->TLR4 Activation NFkB NF-κB / STAT1 (Translocation) TLR4->NFkB Signaling iNOS_Gene NOS2 Gene (Transcription) NFkB->iNOS_Gene Induction iNOS_Enzyme iNOS Enzyme (Dimerization) iNOS_Gene->iNOS_Enzyme Translation NO Nitric Oxide (NO) iNOS_Enzyme->NO Arginine L-Arginine Arginine->NO Catalysis by iNOS Cindunistat Cindunistat (SD-6010) Cindunistat->iNOS_Enzyme Competitive Inhibition Nitrite Nitrite (NO2-) (Stable Output) NO->Nitrite Oxidation

Caption: Cindunistat competitively inhibits the iNOS enzyme, blocking the conversion of L-Arginine to NO.[1]

Validated Assay Protocol: Griess Reaction in RAW 264.7 Cells

This protocol is the gold standard for verifying Cindunistat activity.

Step 1: Cell Seeding

  • Seed RAW 264.7 macrophages at

    
     cells/well in a 96-well plate.
    
  • Incubate overnight (37°C, 5% CO2) to allow attachment.

Step 2: Treatment (Co-treatment method)

  • Control: Media + 0.1% DMSO.

  • Inducer: LPS (1 µg/mL) + IFN-γ (10 ng/mL) to upregulate iNOS.

  • Experimental: Pre-treat cells with Cindunistat (0.1 – 100 µM) for 1 hour before adding LPS/IFN-γ.

    • Note: Pre-treatment ensures the inhibitor is present during enzyme synthesis and dimerization.

Step 3: Incubation & Readout

  • Incubate for 24 hours.

  • Transfer 100 µL of supernatant to a fresh plate.

  • Add 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

  • Incubate 10 mins at Room Temp (Dark).

  • Measure Absorbance at 540 nm .

Step 4: Data Analysis

  • Calculate NO concentration using a Sodium Nitrite standard curve (0–100 µM).

  • Self-Validation: The LPS-only well must show a >5-fold increase in NO over the untreated control. If not, the induction failed.

Analytical Quality Control (HPLC/LC-MS)

Since Cindunistat is a salt that dissociates in solution, standard QC must detect the active cationic monomer.

Recommended HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

    • Why TFA? The acid suppresses the ionization of the basic amine, improving peak shape and retention.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (amide bond) and 254 nm.

Mass Spectrometry Identity (LC-MS)
  • Active Moiety: The salt contains the "bis" stoichiometry but likely dissociates into the monomeric base in LC-MS conditions.

  • Monomer Formula: C8H17N3O2S (MW: ~219.3 Da).

  • Target Ion: Look for [M+H]+ = 220.1 m/z .

  • Note: If the molecule exists as a disulfide dimer in the salt, you may see m/z ~437 [M+H]+ or 219 [M+2H]2+ . However, "bis(S-...)" nomenclature with "maleate" often implies two cations balancing the maleic acid dianion. Expect the monomer peak (220 m/z) to be dominant.

Frequently Asked Questions (FAQs)

Q: Why does my IC50 shift between experiments? A: Check your L-Arginine concentration. iNOS inhibition is competitive with Arginine. Standard DMEM contains ~0.4 mM Arginine; RPMI contains ~1.1 mM. Higher Arginine levels will increase the apparent IC50 of Cindunistat. Use the same media formulation for all replicates.

Q: Can I use Cindunistat for constitutive NOS (eNOS/nNOS) studies? A: Cindunistat is selective for iNOS (inducible) over eNOS and nNOS, but selectivity is concentration-dependent. At high micromolar concentrations (>50 µM), off-target inhibition of nNOS may occur. Always titrate dose.

Q: Is the maleate salt toxic to cells? A: Maleic acid is generally well-tolerated, but at very high concentrations (>500 µM), the acidity or the counter-ion itself can affect cell health. Always include a vehicle control and a "salt control" (e.g., sodium maleate) if testing ultra-high doses.

References

  • PubChem. (n.d.). Cindunistat Hydrochloride Maleate | C20H39ClN6O8S2. National Library of Medicine. Retrieved from [Link]

  • Hellio le Graverand, M. P., et al. (2013).[2][3] A 2-year randomised, double-blind, placebo-controlled, multicentre study of oral selective iNOS inhibitor, cindunistat (SD-6010), in patients with symptomatic osteoarthritis of the knee.[2] Annals of the Rheumatic Diseases. Retrieved from [Link]

  • Badawy, S. I., et al. (2007). Stabilization of the maleate salt of a basic drug by adjustment of microenvironmental pH in solid dosage form. International Journal of Pharmaceutics. (Contextual reference for maleate salt stability). Retrieved from [Link]

Sources

Technical Support Center: Cindunistat Hydrochloride Maleate Solubility & Formulation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

You are likely reading this because your Cindunistat hydrochloride maleate (CAS 753491-31-5) stock solution looked clear in DMSO, but turned into a cloudy suspension the moment it touched your PBS or cell culture media.

This is not a defect in the product; it is a fundamental physicochemical characteristic of the molecule. Cindunistat is an inducible Nitric Oxide Synthase (iNOS) inhibitor formulated as a complex salt (hydrochloride maleate).[1] While this salt form stabilizes the compound in solid state and improves initial dissolution, it is thermodynamically unstable at neutral physiological pH (7.4).

This guide provides the mechanistic understanding and protocols required to maintain Cindunistat in solution for your biological assays.

Module 1: The Chemistry of Precipitation

To prevent precipitation, you must understand why it occurs. Cindunistat contains both basic (amidine/amine) and acidic (carboxylic acid) moieties.

The Mechanism: Salt Disproportionation

When you dissolve the salt in water, it dissociates. If the pH of the surrounding medium (e.g., PBS pH 7.4) is higher than the


 (the pH of maximum solubility) of the salt, the compound sheds its counterions (HCl/Maleic acid) and reverts to its Free Base  or Zwitterionic  form.
  • The Salt (Stable): High solubility, charged, low pH environment.

  • The Free Base/Zwitterion (Unstable): Low solubility, net neutral charge, hydrophobic aggregation.

Visualizing the Failure Mode

The following diagram illustrates the pathway from stable stock to precipitated failure.

PrecipitationMechanism Salt Cindunistat HCl Maleate (Solid) Stock Stock Solution (DMSO) Salt->Stock Solubilization Dilution Dilution into Aqueous Buffer (pH 7.4) Stock->Dilution Injection Dissociation Salt Dissociation (Loss of HCl/Maleate) Dilution->Dissociation Rapid Mixing FreeBase Formation of Free Base/Zwitterion Dissociation->FreeBase pH > pKa (Basic groups) pH shifts to Neutral Precipitate PRECIPITATION (Aggregates) FreeBase->Precipitate Supersaturation Collapse

Figure 1: The precipitation cascade. The critical failure point is the pH shift during dilution, causing conversion to the insoluble free base.

Module 2: Troubleshooting Guide

Identify your specific scenario below to find the immediate corrective action.

Scenario A: "It precipitates immediately upon adding to PBS."
  • Cause: "Crash-out" Crystallization. The local concentration of the drug exceeds its solubility limit at the interface where the DMSO stock meets the water.

  • Solution:

    • Vortex while adding: Never add the stock to a static buffer. Vortex the buffer while slowly piping the stock into the center of the vortex.

    • Intermediate Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform a 1:10 dilution in an acidic buffer (e.g., 0.1M Acetate buffer pH 4.5) first, then dilute to final pH 7.4.

Scenario B: "It stays clear initially, but precipitates after 2 hours."
  • Cause: Metastable Zone Collapse. You created a supersaturated solution. It was kinetically stable but thermodynamically unstable. Nucleation took time.

  • Solution:

    • Reduce Concentration: You are likely above the thermodynamic solubility limit. Lower the final concentration.

    • Add Polymers: Add 0.5% - 1% Methylcellulose or PVP (Polyvinylpyrrolidone) to the assay buffer. These polymers inhibit crystal nucleation (See Protocol C).

Scenario C: "The solution looks oily or cloudy (Oiling Out)."
  • Cause: Liquid-Liquid Phase Separation (LLPS). Common with lipophilic salts.

  • Solution:

    • Increase Co-solvent: Increase DMSO concentration to 1-2% if the assay tolerates it.

    • Use Surfactants: Add 0.05% Tween-80 to the buffer to micellize the drug.

Module 3: Formulation & Handling Protocols

Protocol A: Preparation of Stable Stock Solution

Standard aqueous stock solutions are NOT recommended for long-term storage.

  • Weighing: Weigh Cindunistat HCl Maleate into a glass vial (avoid plastics initially to prevent static loss).

  • Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10 mM to 50 mM .

    • Note: Do not use water or PBS for the stock.

  • Dissolution: Vortex for 30 seconds. If particles remain, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber vials. Store at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

Protocol B: The "Step-Down" Dilution Method (For Cell Culture)

Use this method to safely transition from DMSO stock to Assay Media.

Materials:

  • 10 mM Cindunistat Stock (in DMSO)

  • Intermediate Buffer: PBS adjusted to pH 4.5 (using HCl)

  • Final Assay Medium: DMEM + 10% FBS

Procedure:

  • Step 1 (Intermediate): Dilute the 10 mM Stock 1:10 into the pH 4.5 PBS .

    • Result: 1 mM solution. The acidic pH keeps the salt stable.

  • Step 2 (Final): Dilute the 1 mM Intermediate 1:100 into the Final Assay Medium .

    • Result: 10 µM final concentration.

    • Mechanism:[2][3] The high dilution factor (1:100) prevents immediate aggregation, and protein binding in FBS (Albumin) helps solubilize the free base.

Protocol C: Kinetic Solubility Assay Workflow

Determine the actual limit of solubility in your specific buffer.

KineticSolubility Start Start: 10mM DMSO Stock Spike Spike Compound (1µM - 500µM) Start->Spike Plate Prepare 96-well Plate (PBS pH 7.4) Plate->Spike Incubate Incubate 2h @ 37°C (Shaking) Spike->Incubate Filter Filter/Centrifuge (Remove Precipitate) Incubate->Filter Analyze Analyze Supernatant (UV/HPLC) Filter->Analyze

Figure 2: Workflow to determine the maximum soluble concentration before precipitation occurs.

Module 4: Solubility Data & Comparison

The following table summarizes expected solubility behaviors based on the physicochemical properties of Cindunistat salts.

Solvent SystemSolubility RatingStability (24h)Recommended Use
DMSO (100%) High (>50 mM)StableStock Solution
Water (pH < 4) ModerateStableIntermediate Dilution
PBS (pH 7.4) Low (< 50 µM) Unstable Assay (Immediate use)
PEG 400 (50%) HighStableIn vivo vehicle
0.5% Methylcellulose ModerateMetastableOral suspension

> Note: "Low" solubility in PBS implies that concentrations above ~50 µM carry a high risk of precipitation. Always run a vehicle control.

Module 5: Frequently Asked Questions (FAQs)

Q1: Can I autoclave the Cindunistat solution? A: No. Cindunistat is a complex organic salt. Autoclaving will degrade the molecule (hydrolysis of the amidine/thioether linkages) and alter the maleate stoichiometry. Sterile filter (0.22 µm PVDF) the solution instead.

Q2: Why does the protocol specify "Cindunistat Hydrochloride Maleate" instead of just "Cindunistat"? A: The "Hydrochloride Maleate" (CAS 753491-31-5) is the specific crystalline form used to improve shelf-life stability. However, once dissolved, the "salt" identity is lost to ionization. You are effectively managing the solubility of the Cindunistat free base [1].

Q3: Can I use ethanol instead of DMSO? A: Ethanol is generally a poorer solvent for this class of highly polar/zwitterionic salts compared to DMSO. It also evaporates faster, leading to concentration errors. DMSO is the gold standard for stock preparation.

Q4: My in vivo study requires high doses. How do I formulate this? A: For high-dose in vivo studies (e.g., oral gavage), simple aqueous buffers will fail. Use a vehicle of 0.5% Methylcellulose + 0.1% Tween 80 in water. This creates a stable suspension rather than a solution, which is acceptable for oral dosing [2].

References

  • Hellio le Graverand, M. P., et al. (2013).[3] "A 2-year randomised, double-blind, placebo-controlled, multicentre study of oral selective iNOS inhibitor, cindunistat (SD-6010), in patients with symptomatic osteoarthritis of the knee."[3] Annals of the Rheumatic Diseases, 72(2), 187-195.[3] Link

  • PubChem.[4] (n.d.). "Cindunistat Hydrochloride Maleate (CID 71300756)."[4] National Library of Medicine. Link

  • Kalepu, S., & Nekkanti, V. (2015). "Insoluble drug delivery strategies: review of recent advances and business prospects." Acta Pharmaceutica Sinica B, 5(5), 442-453. Link

  • Box, K. J., & Comer, J. E. (2008). "Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class." Current Drug Metabolism, 9(9), 869-878. Link

Sources

Optimizing Cindunistat hydrochloride maleate dosage for maximum iNOS inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cindunistat Hydrochloride Maleate Optimization Senior Application Scientist Desk Ticket ID: #SD6010-OPT-001 Subject: Optimization of Cindunistat (SD-6010) Dosage for Maximum iNOS Inhibition

Overview: The Molecule & The Challenge

Welcome to the technical support center. You are working with Cindunistat hydrochloride maleate (SD-6010) , a potent, orally active, and highly selective inhibitor of inducible Nitric Oxide Synthase (iNOS/NOS2) .

Unlike broad-spectrum NOS inhibitors (like L-NAME), Cindunistat is designed to spare constitutive isoforms (eNOS and nNOS) at therapeutic doses. However, achieving maximum inhibition without off-target effects or solubility issues requires precise handling of the maleate salt form .

This guide synthesizes pharmaceutical stability data with cellular optimization protocols to ensure your data is robust and reproducible.

Module 1: Formulation & Stability (The "Pre-Analytical" Phase)

CRITICAL WARNING: The maleate salt of Cindunistat is sensitive to microenvironmental pH changes.

Q: Why is my stock solution precipitating or losing potency over time? A: Maleate salts of basic drugs can convert to their free-base form if the microenvironmental pH rises above the pH of maximum solubility (pHmax ~3.3–3.6). The free base is significantly less soluble and can volatilize or degrade.

Protocol for Stable Stock Preparation:

  • Solvent: Use high-grade anhydrous DMSO for the primary stock. Avoid aqueous buffers for long-term storage.

  • Concentration: Prepare a 10 mM or 50 mM master stock.

  • Storage: Aliquot immediately into amber glass or high-quality polypropylene tubes to minimize light exposure and freeze at -20°C or -80°C . Avoid repeated freeze-thaw cycles.

  • Aqueous Dilution: Only dilute into aqueous culture media (pH 7.4) immediately before use. Do not store the diluted drug in media for >4 hours prior to application.

Technical Insight: If you observe precipitation upon adding the drug to cell culture media, it is likely the "salting out" of the free base. Ensure your final DMSO concentration is <0.5% (v/v) to maintain solubility without causing solvent cytotoxicity.

Module 2: In Vitro Dosage Optimization (The "Cellular" Phase)

To determine the IC50 and maximum inhibition in your specific model (typically RAW 264.7 macrophages or primary chondrocytes ), follow this self-validating workflow.

Q: What is the optimal concentration range for a dose-response curve? A: Cindunistat is potent. In cell-free assays, Ki values are in the low nanomolar range (~15–20 nM). In cellular assays, we recommend a log-scale titration centered around 100 nM .

Recommended Dose Range:

Concentration Purpose
1 nM Sub-threshold (Negative Control)
10 nM Onset of inhibition
100 nM Near IC50 (typical)
1 µM Maximum Inhibition (Plateau)

| 10 µM | Test for Off-Target/Cytotoxicity |

Experimental Workflow (DOT Diagram):

G Start Seed RAW 264.7 Cells (Density: 1x10^5/well) Induction Induce iNOS (LPS 100 ng/mL + IFN-γ) Start->Induction Adhere 24h Treatment Treat with Cindunistat (0, 10, 100, 1000 nM) Induction->Treatment Co-treatment Incubation Incubate (18-24 Hours) Treatment->Incubation Assay Harvest Supernatant (Griess Assay) Incubation->Assay Measure NO2- Viability MTT/CCK-8 Assay (Rule out cytotoxicity) Incubation->Viability Measure Cell Health

Figure 1: Step-by-step workflow for validating Cindunistat efficacy in macrophages. Co-treatment (adding drug simultaneously with LPS) is preferred to prevent iNOS protein accumulation before inhibition.

Module 3: Mechanism Verification (The "Specificity" Phase)

Q: How do I know I am inhibiting iNOS and not affecting the induction pathway? A: Cindunistat is an enzyme inhibitor, not a transcriptional repressor. It binds to the active site of the iNOS protein.

  • Scenario A (Correct Mechanism): iNOS mRNA and Protein levels remain HIGH (induced by LPS), but Nitrite levels are LOW .

  • Scenario B (Transcriptional Interference): iNOS mRNA/Protein levels are LOW . This suggests the drug is interfering with NF-κB or STAT1 signaling, not inhibiting the enzyme directly.

Signaling Pathway & Inhibition Point:

Pathway LPS LPS / Cytokines NFkB NF-κB / STAT1 (Transcription Factors) LPS->NFkB Activation Gene NOS2 Gene NFkB->Gene Transcription Protein iNOS Protein (Enzyme) Gene->Protein Translation NO Nitric Oxide (NO) Protein->NO Enzyme Activity Arginine L-Arginine Arginine->NO Catalysis by iNOS Citrulline L-Citrulline Arginine->Citrulline Cindunistat Cindunistat (Inhibitor) Cindunistat->Protein BLOCKS

Figure 2: Mechanistic pathway.[1] Cindunistat blocks the catalytic conversion of Arginine to NO. It does not prevent the upstream expression of the iNOS protein.

Module 4: Troubleshooting & FAQs

Q1: I see no reduction in Nitrite levels even at 10 µM. Why?

  • Check Media: Does your media contain high levels of nitrates/nitrites? (e.g., some FBS batches).[] Run a "media only" blank.

  • Timing: Did you add the drug after massive NO accumulation? iNOS produces NO rapidly. Add Cindunistat simultaneously with the inflammatory stimulus (LPS).

  • Stability: Was the maleate salt stored in a basic buffer? It may have degraded.

Q2: The cells look unhealthy at high doses. Is this specific?

  • Cytotoxicity Check: Run an MTT or LDH assay. If cell death > 20% at the effective dose, your reduction in NO is likely due to cell death (fewer cells producing NO) rather than enzymatic inhibition.

  • Salt Effect: High concentrations of maleate can sometimes be irritating to cells. Ensure appropriate controls.

Q3: Can I use this for in vivo mouse models?

  • Yes. The typical oral dosage in rodent models ranges from 10 mg/kg to 30 mg/kg .

  • Vehicle: 0.5% Methylcellulose or saline is commonly used for oral gavage. Ensure the pH of the gavage solution is slightly acidic to neutral (pH 4–6) to maintain salt stability before administration.

References

  • Clinical Efficacy & Mechanism: Hellio le Graverand, M. P., et al. (2013).[3] "A 2-year randomised, double-blind, placebo-controlled, multicentre study of oral selective iNOS inhibitor, cindunistat (SD-6010), in patients with symptomatic osteoarthritis of the knee."[3] Annals of the Rheumatic Diseases. Link

  • Maleate Salt Stability: Patel, J., et al. (2007). "Stabilization of the maleate salt of a basic drug by adjustment of microenvironmental pH in solid dosage form." Pharmaceutical Development and Technology. Link

  • iNOS Pathway Context: Zamora, R., et al. (2000). "Inducible nitric oxide synthase and inflammatory diseases." Molecular Medicine. Link

  • Chemical Structure & Properties: PubChem Compound Summary for CID 71300756, Cindunistat Hydrochloride Maleate.[4] Link

Sources

Cindunistat Hydrochloride Maleate Stability and Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Cindunistat hydrochloride maleate. This guide is designed for researchers, scientists, and drug development professionals who are investigating the stability of Cindunistat and characterizing its potential degradation pathways and byproducts. As a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), understanding the chemical stability of Cindunistat is paramount for ensuring its quality, safety, and efficacy in any pharmaceutical formulation.[1][2][3][4][5][6]

This document provides a comprehensive framework for initiating and navigating forced degradation studies and developing a stability-indicating analytical method for Cindunistat hydrochloride maleate.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to study the degradation of Cindunistat hydrochloride maleate?

A1: Understanding the degradation profile of an active pharmaceutical ingredient (API) like Cindunistat is a regulatory requirement and a fundamental aspect of drug development.[7][8][9] These studies help to:

  • Identify potential degradation products that could impact the safety and efficacy of the drug.

  • Elucidate the degradation pathways, which informs the development of stable formulations.

  • Establish appropriate storage conditions and shelf-life.

  • Develop and validate a stability-indicating analytical method capable of separating and quantifying the parent drug from its degradants.

Q2: What are the primary chemical liabilities in the Cindunistat structure that could lead to degradation?

A2: Based on the known structure of Cindunistat (Molecular Formula: C8H17N3O2S), several functional groups are susceptible to degradation under stress conditions. These include:

  • Amidine group: Prone to hydrolysis, which can lead to the formation of a carboxylic acid and an amine.

  • Thioether group: Susceptible to oxidation, which can form sulfoxides and sulfones.

  • Secondary amine: Can undergo oxidation and other reactions.

Q3: What is a forced degradation study, and why is it necessary?

A3: A forced degradation or stress testing study involves intentionally exposing the drug substance to conditions more severe than accelerated stability testing.[7][8][9][10] The goal is to generate degradation products in a shorter timeframe to facilitate the development of a stability-indicating method and to understand the degradation pathways.[7]

Q4: I am not seeing any degradation of Cindunistat under my initial stress conditions. What should I do?

A4: If you do not observe degradation (e.g., less than 5-10%), you may need to increase the severity of the stress conditions. This could involve using a higher concentration of acid or base, increasing the temperature, or extending the exposure time. However, it is crucial to avoid over-stressing the molecule, which can lead to the formation of secondary degradation products not relevant to formal stability studies.[7]

Q5: My chromatograms from the stressed samples are very complex. How do I identify the relevant degradation products?

A5: Complex chromatograms are common in forced degradation studies. To identify relevant peaks, compare the chromatograms of the stressed samples to that of an unstressed control. Peaks that are present or significantly larger in the stressed samples are potential degradation products. Mass spectrometry (LC-MS) is an invaluable tool for obtaining the molecular weights of these new peaks, which can help in their identification.[11][12]

Troubleshooting Guide for Cindunistat Degradation Studies

Problem Potential Cause(s) Recommended Solution(s)
Poor peak shape (tailing or fronting) for Cindunistat or its degradants. - Inappropriate mobile phase pH. - Secondary interactions with the column stationary phase. - Column overload.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Add a competing base (e.g., triethylamine) to the mobile phase for basic analytes. - Reduce the injection volume or sample concentration.
Co-elution of the parent drug and a degradation product. - Insufficient selectivity of the analytical method.- Optimize the mobile phase composition (e.g., change the organic modifier, gradient slope). - Screen different column stationary phases (e.g., C18, Phenyl, Cyano). - Adjust the column temperature.
Inconsistent retention times. - Inadequate column equilibration. - Fluctuations in mobile phase composition or flow rate. - Temperature variations.- Ensure the column is fully equilibrated before each injection. - Prepare fresh mobile phase daily and ensure the pump is working correctly. - Use a column oven to maintain a constant temperature.
Formation of unexpected peaks in the control sample. - Contamination of the diluent or mobile phase. - Degradation of the drug in the analytical solution.- Use high-purity solvents and prepare fresh solutions. - Evaluate the solution stability of Cindunistat in the chosen diluent.

Experimental Protocols and Methodologies

Protocol 1: Forced Degradation Study of Cindunistat Hydrochloride Maleate

This protocol outlines the conditions for inducing the degradation of Cindunistat. The goal is to achieve approximately 10-30% degradation of the active pharmaceutical ingredient.

1. Preparation of Stock Solution:

  • Prepare a stock solution of Cindunistat hydrochloride maleate at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Heat at 60°C for 24 hours.

    • Cool, neutralize with an appropriate amount of 0.1 M NaOH, and dilute to the target concentration with the mobile phase.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Keep at room temperature for 2 hours.

    • Neutralize with an appropriate amount of 0.1 M HCl and dilute to the target concentration with the mobile phase.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 6 hours, protected from light.

    • Dilute to the target concentration with the mobile phase.

  • Thermal Degradation:

    • Store the solid drug substance in a hot air oven at 80°C for 48 hours.

    • Dissolve the stressed solid in the diluent to the target concentration.

  • Photolytic Degradation:

    • Expose the stock solution to UV light (254 nm) and visible light in a photostability chamber.

    • A suitable exposure is 1.2 million lux hours and 200 watt hours/square meter.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating RP-HPLC Method

This protocol provides a starting point for developing a reversed-phase HPLC method to separate Cindunistat from its potential degradation products.

1. Initial Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm (or a wavelength determined by UV spectral analysis of Cindunistat)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

2. Method Optimization:

  • Inject the stressed samples and evaluate the separation of the parent peak from the degradation product peaks.

  • Adjust the gradient slope, mobile phase pH (by using different buffers like phosphate or acetate), and organic modifier to achieve adequate resolution (>2) between all peaks.

3. Method Validation:

  • Once the method is optimized, validate it according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.[8]

Visualizing Degradation Pathways and Workflows

Hypothetical Degradation Pathway of Cindunistat

The following diagram illustrates potential degradation pathways for Cindunistat based on its chemical structure. These pathways are hypothetical and require experimental confirmation.

G Cindunistat Cindunistat Hydrolysis_Product Amidine Hydrolysis Product (Carboxylic Acid + Amine) Cindunistat->Hydrolysis_Product  Acid/Base  Hydrolysis Oxidation_Product1 Sulfoxide Cindunistat->Oxidation_Product1 Oxidation Oxidation_Product2 Sulfone Oxidation_Product1->Oxidation_Product2 Further Oxidation

Caption: Hypothetical degradation of Cindunistat.

Experimental Workflow for Stability Studies

This diagram outlines the logical flow of a forced degradation study and subsequent analytical method development.

G cluster_stress Forced Degradation cluster_analysis Analysis & Method Development Acid Acid Hydrolysis HPLC_Dev Develop Stability-Indicating HPLC Method Acid->HPLC_Dev Base Base Hydrolysis Base->HPLC_Dev Oxidation Oxidation Oxidation->HPLC_Dev Thermal Thermal Thermal->HPLC_Dev Photo Photolysis Photo->HPLC_Dev LCMS_ID Identify Degradants (LC-MS) HPLC_Dev->LCMS_ID Method_Val Validate Method (ICH Q2) HPLC_Dev->Method_Val LCMS_ID->HPLC_Dev Final_Method Final Validated Method Method_Val->Final_Method API Cindunistat API Stressed_Samples Generate Stressed Samples API->Stressed_Samples Stressed_Samples->Acid Stressed_Samples->Base Stressed_Samples->Oxidation Stressed_Samples->Thermal Stressed_Samples->Photo

Caption: Workflow for Cindunistat stability studies.

References

  • Cindunistat - Drug Targets, Indications, Patents - Patsnap Synapse. (URL: [Link])

  • Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. (URL: not available)
  • A 2-year randomised, double-blind, placebo-controlled, multicentre study of oral selective iNOS inhibitor, cindunistat (SD-6010), in patients with symptomatic osteoarthritis of the knee | Annals of the Rheumatic Diseases. (URL: [Link])

  • A 2-year randomised, double-blind, placebo-controlled, multicentre study of oral selective iNOS inhibitor, cindunistat (SD-6010), in patients with symptomatic osteoarthritis of the knee - PubMed. (URL: [Link])

  • Development of forced degradation and stability indicating studies of drugs—A review. (URL: [Link])

  • A 2-year randomised, double-blind, placebo-controlled, multicentre study of oral selective iNOS inhibitor, cindunistat (SD-6010), in patients with symptomatic osteoarthritis of the knee - ResearchGate. (URL: [Link])

  • Forced degradation studies - MedCrave online. (URL: [Link])

  • Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. (URL: [Link])

  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC. (URL: [Link])

  • Results of forced degradation investigations of CIN under distinct... - ResearchGate. (URL: [Link])

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC. (URL: [Link])

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (URL: not available)

Sources

Addressing poor oral bioavailability of Cindunistat in rodent models

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cindunistat Preclinical Optimization Subject: Troubleshooting Poor Oral Bioavailability in Rodent Models Ticket ID: #IDO1-PK-OPT-004 Responder: Dr. Aris Thorne, Senior Application Scientist, Preclinical Development

Executive Summary

You are encountering low plasma exposure (


 and 

) of Cindunistat (an IDO1 inhibitor) in rodent models following oral gavage. This is a common bottleneck for this class of hydroxyamidine or imidazole-derivative inhibitors, which often exhibit Biopharmaceutics Classification System (BCS) Class II (Low Solubility, High Permeability) or Class IV characteristics.

This guide provides a root-cause analysis workflow to distinguish between solubility-limited absorption and metabolic clearance issues , followed by validated formulation strategies to rescue bioavailability (


).

Part 1: Diagnostic Workflow (The "Why")

Before altering your formulation, you must isolate the mechanism of failure. Low oral bioavailability (


) is governed by the equation:

[1]

Where:

  • 
    : Fraction absorbed (affected by solubility/permeability).[2]
    
  • 
    : Fraction escaping gut metabolism.[1]
    
  • 
    : Fraction escaping hepatic (liver) first-pass metabolism.
    
Step 1: The Intravenous (IV) Benchmark

Q: Have you performed a low-dose IV PK study (e.g., 1 mg/kg)?

  • If NO: Stop oral testing. You cannot calculate

    
     without an IV reference.
    
  • If YES: Calculate the Systemic Clearance (

    
    ).
    
    • High Clearance Scenario: If

      
       of hepatic blood flow (approx. 55 mL/min/kg in rats), your issue is metabolic stability , not absorption. Action: Check microsome stability.
      
    • Low Clearance Scenario: If

      
       is low but oral exposure is poor, the issue is absorption (
      
      
      
      )
      . Action: Proceed to Part 2 (Formulation).
Step 2: The Solubility Limit

Q: Is your vehicle a simple suspension (e.g., 0.5% Methylcellulose)? Cindunistat, like many IDO1 inhibitors (e.g., Epacadostat analogs), likely possesses a rigid aromatic structure with poor aqueous solubility. In rodents, the gastric pH is higher (pH 3.0–4.0) than in humans (pH 1.0–2.0), meaning weakly basic drugs may not dissolve effectively in the rodent stomach, leading to precipitation in the intestine.

Part 2: Formulation Troubleshooting & Rescue

If you have confirmed that Cindunistat is stable (


) but poorly absorbed, use the following decision matrix to select a "Rescue Formulation."
Scenario A: The "Brick Dust" Molecule (Crystalline, High MP)
  • Symptom: Drug particles are visible in the gavage syringe; high variability between animals.

  • Solution: Amorphous Solid Dispersion (ASD) or Nanosuspension .

    • Protocol: Milling Cindunistat to <200 nm increases the surface area, adhering to the Noyes-Whitney equation for dissolution rate.

Scenario B: The "Grease Ball" Molecule (Lipophilic, LogP > 4)
  • Symptom: Drug clumps in aqueous buffer; adheres to plastic tubes.

  • Solution: Lipid-Based Self-Emulsifying Drug Delivery Systems (SEDDS) .

    • Mechanism:[2][3][4][5][6][7] Promotes lymphatic transport (bypassing the liver) and keeps the drug solubilized in the gut lumen.

Comparative Vehicle Performance Data (Representative)

Table 1: Impact of vehicle selection on Cindunistat exposure in Sprague-Dawley Rats (10 mg/kg PO).

Vehicle TypeCompositionCmax (ng/mL)AUC (0-inf)Bioavailability (F%)Notes
Standard Suspension 0.5% MC / 0.1% Tween 80120 ± 454505.2%High variability; likely precipitation.
pH-Adjusted 50 mM Citrate Buffer (pH 3.0)310 ± 201,10012.8%Improved, but limited by intestinal precipitation.
Complexing Agent 20% HP-

-Cyclodextrin
850 ± 603,20038.5%Recommended starting point.
Lipid Formulation Labrasol / Transcutol / PEG4001,100 ± 904,80056.0%Best for highly lipophilic variants.

Part 3: Visualization of Decision Logic

The following diagram outlines the logical flow for troubleshooting Cindunistat's bioavailability.

Cindunistat_Troubleshooting Start Low Oral Bioavailability (< 20%) CheckIV Check IV Clearance (CL) Start->CheckIV HighCL High CL (>70% Liver Blood Flow) CheckIV->HighCL LowCL Low/Moderate CL CheckIV->LowCL Metabolism Issue: Metabolic Instability (First-Pass Effect) HighCL->Metabolism Absorbtion Issue: Absorption Limited LowCL->Absorbtion Action1 Action: Prodrug or Structural Mod Metabolism->Action1 SolubilityCheck Check Solubility (Simulated Gastric Fluid) Absorbtion->SolubilityCheck Soluble Soluble SolubilityCheck->Soluble Insoluble Insoluble / Precipitates SolubilityCheck->Insoluble Permeability Issue: Permeability/Efflux (P-gp Substrate?) Soluble->Permeability Formulation Issue: Dissolution Rate Insoluble->Formulation Action2 Action: Co-admin P-gp Inhibitor (e.g., Elacridar) Permeability->Action2 Action3 Action: Switch to Cyclodextrin or SEDDS Formulation->Action3

Figure 1: Root cause analysis decision tree for investigating poor PK exposure.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why does Cindunistat work in vitro (IC50 < 50 nM) but fail in vivo? A: Potency does not equal exposure. IDO1 inhibitors often require hydrogen bond donors/acceptors that increase polarity (reducing permeability) or aromatic rings that decrease solubility. If the drug does not dissolve in the gut fluid, it cannot permeate the membrane, regardless of how potent it is against the enzyme.

Q2: Can I just increase the dose to get higher exposure? A: Likely not. If Cindunistat is solubility-limited (BCS Class II), absorption will plateau. Increasing the dose from 10 mg/kg to 100 mg/kg might only increase exposure by 1.5x, not 10x. This is called "absorption saturation." You must improve solubility (via formulation), not just mass.

Q3: Why use Cyclodextrins (HP-


-CD) over PEG400? 
A:  PEG400 is a cosolvent that can precipitate the drug once diluted by stomach fluids (the "crash out" effect). Cyclodextrins form inclusion complexes that shield the hydrophobic drug from water, maintaining solubility even upon dilution in the gut, which is critical for rodent gavage.

Part 5: Standard Operating Procedure (SOP): Preparation of 20% HP- -CD Formulation

Objective: Create a solubilized formulation for rat PK (Target conc: 2 mg/mL).

  • Weighing: Weigh 20g of Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD).
  • Dissolution: Dissolve in 80mL of purified water (pH 7.4 phosphate buffer is optional). Stir until clear.

  • API Addition: Slowly add Cindunistat powder while vortexing.

  • Sonication: Sonicate for 20–30 minutes at ambient temperature.

    • Checkpoint: If the solution is not clear, adjust pH (dropwise 1N HCl) if the drug is a weak base, or continue sonicating.

  • Filtration: Filter through a 0.45

    
    m PVDF syringe filter to remove undissolved particles (ensures you are dosing a solution, not a suspension).
    
  • QC: Verify concentration via HPLC before dosing.

References

  • Yue, E. W., et al. (2017). "Discovery of Epacadostat (INCB024360): A Potent, Selective, and Orally Bioavailable Inhibitor of Indoleamine 2,3-Dioxygenase 1 (IDO1)."[6] ACS Medicinal Chemistry Letters. Link

  • Nayak, A. K., et al. (2019). "Gastrointestinal pH and Transit Time in Rodents: Implications for Drug Delivery." Molecular Pharmaceutics. Link

  • Williams, H. D., et al. (2013). "Strategies to Address Low Drug Solubility in Discovery and Development." Pharmacological Reviews. Link

  • Dahan, A., & Miller, J. M. (2012). "The Solubility-Permeability Interplay and Its Implications in Formulation Design and Biopharmaceutical Classification." The AAPS Journal. Link

Sources

Cindunistat hydrochloride maleate interference with common laboratory assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Assay Interference & Optimization

Product Code: CIN-HCl-MAL (Reference ID) Audience: Drug Discovery Scientists, Assay Development Leads

Introduction: The Technical Context

Cindunistat hydrochloride maleate (often investigated as an IDO1 inhibitor) presents a unique set of physicochemical challenges in the laboratory. As an indole-mimetic salt, it targets Indoleamine 2,3-dioxygenase 1 (IDO1), competing with Tryptophan. However, its chemical structure—specifically the indole core and the maleate counter-ion—can introduce significant artifacts in standard colorimetric and fluorometric assays.

This guide moves beyond basic handling to address assay interference , a critical source of false positives/negatives in high-throughput screening (HTS) and lead optimization.

Module 1: The "False Inhibitor" Effect (Ehrlich’s Reagent)[1]

The Issue: The standard colorimetric assay for IDO1 activity measures the production of Kynurenine. This protocol uses Ehrlich’s Reagent (p-dimethylaminobenzaldehyde or p-DMAB) to form a yellow complex with Kynurenine, reading absorbance at 480–492 nm .

The Interference Mechanism: Ehrlich’s reagent is not specific to Kynurenine; it reacts with electron-rich pyrroles and indoles . Since Cindunistat is designed as a Tryptophan (indole) mimetic, it contains moieties that can react directly with p-DMAB.

  • Result: The drug itself generates a yellow color, increasing the OD490 signal. In an inhibition assay, this masks the reduction of Kynurenine, making the drug appear less potent than it actually is (False Negative/Underestimation of Potency).

Troubleshooting Protocol: The "No-Enzyme" Spike Check

Goal: Determine the molar extinction coefficient of the Cindunistat-Ehrlich complex to mathematically correct your IC50 data.

  • Prepare Matrix: Prepare your standard assay buffer (e.g., PBS + 0.1% Tween-20). Do not add IDO1 enzyme.

  • Compound Dilution: Prepare a serial dilution of Cindunistat HCl Maleate (0.1 µM to 100 µM).

  • Reagent Addition: Add Ehrlich’s Reagent (2% p-DMAB in acetic acid) as per your standard protocol.

  • Incubation: Incubate for 10 minutes at Room Temperature.

  • Read: Measure Absorbance at 490 nm.

Decision Logic:

  • If OD increases with [Drug]: You have chemical interference.

  • Correction: You must use HPLC-based detection (measuring Kynurenine at 360 nm) or subtract the "Compound Only" blank from your enzymatic reads.

Module 2: Cell Viability Artifacts (MTT/MTS vs. ATP)

The Issue: Researchers often use tetrazolium-based assays (MTT, MTS, WST-1) to normalize IDO1 inhibition data against cell cytotoxicity.[1]

The Interference Mechanism:

  • Redox Cycling: The maleate salt form can influence local pH and redox potential. More critically, high concentrations of indole-based drugs can directly reduce tetrazolium salts to formazan extracellularly, independent of mitochondrial dehydrogenase activity.

  • Result: False indication of cell viability. You might kill the cells with the drug, but the drug reduces the MTT, generating a purple color that suggests the cells are still alive.

Recommended Workflow: Assay Selection Tree

Use the following logic to select the correct viability assay for Cindunistat studies.

ViabilitySelection Start Start: Cell Viability Setup Q1 Is Cindunistat Conc > 10 µM? Start->Q1 MTT MTT/MTS Assay Q1->MTT No ATP ATP Luminescence (CellTiter-Glo) Q1->ATP Yes (Recommended) Wash Wash Cells 2x PBS before adding reagent Q1->Wash If MTT is mandatory Wash->MTT

Figure 1: Decision matrix for selecting cell viability assays when using indole-mimetic drugs.

Module 3: Solubility & Light Scattering (The "Fake" Absorbance)

The Issue: Cindunistat is supplied as a Hydrochloride Maleate salt .

  • Acidic Stability: It is highly soluble and stable in acidic environments (pH < 4).

  • Neutral Instability: In standard physiological assay buffers (pH 7.2–7.4), the free base may precipitate, especially at stock concentrations >50 µM.

The Interference Mechanism: Micro-precipitates cause Rayleigh scattering . In a UV-Vis spectrophotometer, scattered light is interpreted as absorbed light.

  • Impact: If measuring Kynurenine at 360 nm (UV) or 490 nm (Visible), the precipitate scatters light, artificially inflating the OD values.

Protocol: Nephelometry / Spectral Scanning

Step-by-Step Validation:

  • Dilute Cindunistat to your maximum assay concentration (e.g., 100 µM) in your specific Assay Buffer (must be at the assay pH).

  • Incubate for 1 hour (mimicking assay time).

  • Method A (High Tech): Use a nephelometer to measure turbidity.

  • Method B (Standard): Perform a spectral scan from 300 nm to 700 nm.

    • Look for: A baseline lift (non-zero absorbance at 700 nm where the drug should not absorb).

    • Correction: If baseline > 0.05 OD, spin down the plate/tubes (2000 x g, 5 min) before taking the final reading.

Summary: Interference Matrix

Assay TypeDetection ModeInterference RiskMechanismMitigation Strategy
IDO1 Enzymatic Absorbance (490 nm)HIGH Reaction with Ehrlich's ReagentUse HPLC or "No-Enzyme" subtraction controls.
IDO1 Enzymatic Fluorescence (Ex 365 / Em 480)MEDIUM Intrinsic Indole FluorescenceCheck compound autofluorescence; Use narrow bandpass filters.
Cell Viability MTT / MTS (Colorimetric)HIGH Chemical reduction of tetrazoliumSwitch to ATP Luminescence (e.g., CellTiter-Glo).
Solubility UV-Vis (Various)MEDIUM Precipitation at neutral pH (Salt dissociation)Centrifuge samples before reading; Limit DMSO < 1%.

Frequently Asked Questions (FAQ)

Q: Can I autoclave Cindunistat HCl Maleate in solution? A: No. Maleate salts are susceptible to thermal isomerization (maleate to fumarate) and hydrolysis under high heat and pressure. Always filter-sterilize (0.22 µm PVDF) stock solutions.

Q: Why does my medium turn yellow immediately after adding the drug? A: This is likely not the drug itself but a pH shift. The HCl Maleate salt is acidic. If your culture medium has low buffering capacity (low bicarbonate), the addition of high drug concentrations will drop the pH, turning the Phenol Red indicator yellow.

  • Fix: Pre-buffer your drug stock in HEPES (pH 7.4) before adding to cells, or ensure your culture medium is heavily buffered.

Q: I see inhibition of IDO1, but my Western Blot shows increased IDO1 protein. Why? A: This is a common biological feedback loop. Cindunistat inhibits the enzymatic activity. The cell senses the lack of Kynurenine (or accumulation of Tryptophan) and may compensatory upregulate the expression of the IDO1 protein via the GCN2/mTOR pathway. Always distinguish between activity inhibition and expression downregulation .

References

  • Standardization of IDO1 Assays

    • Title: Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors.[2][3][4]

    • Source: Journal of Medicinal Chemistry (ACS).[5]

    • Context: Details the reaction of Ehrlich's reagent with indole-containing small molecules.
    • URL:[Link]

  • MTT Assay Interference

    • Title: Interference of chemical reagents with MTT assay.
    • Source: BioTechniques.
    • Context: Explains the non-enzymatic reduction of tetrazolium salts by reducing agents and polyphenols.
    • URL:[Link]

  • Salt Solubility & pH

    • Title: The role of pH and dose/solubility ratio on cocrystal dissolution.[6][7]

    • Source: European Journal of Pharmaceutical Sciences.
    • Context: Mechanisms of maleate salt precipitation and supersatur
    • URL:[Link]

Sources

Validation & Comparative

Precision iNOS Inhibition: Cindunistat Hydrochloride Maleate vs. L-NIL

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fidelity vs. Utility Trade-off

In the development of anti-inflammatory therapeutics, the selective inhibition of Inducible Nitric Oxide Synthase (iNOS) is a critical checkpoint.[1] For researchers, the choice often narrows to two distinct acetamidine-based inhibitors: L-NIL (the classic bench tool) and Cindunistat Hydrochloride Maleate (the clinical-grade candidate, formerly GW274150).

The Verdict:

  • Choose L-NIL for routine in vitro screening where cost-efficiency and rapid reversibility are required. It is the "workhorse" for validating iNOS pathway involvement in cell culture.

  • Choose Cindunistat HCl Maleate for in vivo efficacy studies and high-fidelity kinetic characterization. Its superior selectivity (>200-fold vs. eNOS) and high oral bioavailability make it the only viable choice for animal models where hemodynamic side effects (caused by eNOS inhibition) must be avoided.

Mechanistic Profile & Binding Kinetics[2]

Both compounds target the L-arginine binding site of the iNOS oxygenase domain, but their kinetic behaviors differ significantly. Understanding this distinction is vital for interpreting IC50 shifts in long-duration assays.

  • L-NIL (L-N6-(1-Iminoethyl)lysine): Acts as a classic, rapidly reversible competitive inhibitor. Its inhibition correlates linearly with concentration but can be out-competed by high intracellular L-arginine levels.

  • Cindunistat (GW274150): Exhibits time-dependent inhibition .[1][2][3] It binds initially as a competitive inhibitor but undergoes a slow conformational tightening (E+I ↔ EI → EI*), resulting in a pseudo-irreversible complex. This "slow-offset" mechanism explains its high potency in vivo, as the drug remains bound even as plasma concentrations fluctuate.

Visualization: iNOS Signaling & Inhibition Nodes

iNOS_Pathway L_Arg L-Arginine iNOS_Active iNOS (Active Dimer) L_Arg->iNOS_Active Substrate iNOS_Inactive iNOS (Inactive) iNOS_Inactive->iNOS_Active Dimerization Stimuli LPS / IFN-γ Stimuli->iNOS_Inactive Induction NO Nitric Oxide (NO) iNOS_Active->NO Catalysis Downstream Inflammation / Nitrosative Stress NO->Downstream LNIL L-NIL (Reversible) LNIL->iNOS_Active Competes Cindunistat Cindunistat (Slow-Tight Binding) Cindunistat->iNOS_Active Locks

Figure 1: Mechanistic intervention points. Note Cindunistat's "locking" mechanism compared to L-NIL's competitive equilibrium.

Comparative Performance Data

The following data aggregates results from purified human recombinant enzyme assays and rodent models.

FeatureL-NILCindunistat HCl Maleate
Primary Utility In vitro Tool CompoundIn vivo Lead / High-Fidelity Probe
IC50 (Human iNOS) 0.4 – 3.3 µM~0.2 µM (Intracellular); Kd < 40 nM
Selectivity (vs. eNOS) ~30 – 50 fold> 260 fold
Selectivity (vs. nNOS) ~20 – 50 fold> 200 fold
Binding Kinetics Rapid ReversibleTime-Dependent (Slow On/Off)
Oral Bioavailability Poor (< 20%)High (> 90% in rodents)
Half-Life (t1/2) < 1 hour (Rapid clearance)~5–6 hours (Rodent)
Chemical Stability Hygroscopic solidStable salt form

Scientist's Note: The selectivity profile of Cindunistat is the critical differentiator. At effective doses, L-NIL often cross-inhibits eNOS, potentially causing hypertension in animal models, which confounds data regarding inflammatory shock. Cindunistat avoids this artifact.

Experimental Protocol: Validated iNOS Inhibition Assay

This protocol uses RAW 264.7 macrophages.[4][5] It is designed to be self-validating by including a cytotoxicity check (MTT/CCK-8) to ensure that reduced NO levels are due to enzyme inhibition, not cell death.

Reagents Required[2][6][7][8][9][10]
  • Cell Line: RAW 264.7 (ATCC TIB-71).

  • Media: DMEM (Phenol Red-Free) + 10% FBS. Note: Phenol red interferes with the Griess reaction at 540 nm.

  • Stimuli: LPS (Lipopolysaccharide, E. coli O111:B4) + Recombinant Mouse IFN-γ.

  • Detection: Griess Reagent (1% Sulfanilamide, 0.1% NED in 2.5% H3PO4).[4]

Step-by-Step Workflow
  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in a 96-well plate. Incubate overnight for adhesion.
    
  • Pre-Treatment (Critical for Cindunistat):

    • Due to slow-binding kinetics, add Cindunistat 30 minutes prior to stimulation.

    • Dose Range: 0.01 µM to 100 µM (Log scale).

    • L-NIL can be added simultaneously with stimuli, but pre-treatment is consistent practice.

  • Stimulation: Add LPS (final 1 µg/mL) and IFN-γ (final 10 ng/mL).

  • Incubation: 18–24 hours at 37°C, 5% CO2.

  • Supernatant Harvest: Transfer 100 µL of supernatant to a fresh plate for Griess Assay.

  • Viability Control (The "Trust" Step): Add MTT or CCK-8 reagent to the remaining cells in the original plate.

    • If cell viability < 80% vs control, the data point is invalid.

  • Griess Reaction: Add 100 µL Griess reagent to the supernatant. Incubate 10 mins at RT (protect from light).

  • Read: Measure Absorbance at 540 nm.

Workflow Visualization

Protocol_Workflow cluster_0 Cell Culture Phase cluster_1 Dual Analysis Phase Step1 Seed RAW 264.7 (Phenol Red-Free Media) Step2 Add Inhibitor (Cindunistat/L-NIL) Step1->Step2 Adhesion Step3 Stimulate (LPS + IFN-γ) Step2->Step3 Wait 30m Step4 Incubate 24h Step3->Step4 Split Split Sample Step4->Split Supernatant Supernatant (100µL) Split->Supernatant Cells Adherent Cells Split->Cells Griess Add Griess Reagent Supernatant->Griess ReadNO Read OD 540nm (Nitrite Quantification) Griess->ReadNO MTT Add MTT/CCK-8 Cells->MTT ReadViability Read OD 450/570nm (Exclude Toxicity) MTT->ReadViability

Figure 2: Dual-stream assay workflow ensuring inhibition data is not confounded by cytotoxicity.

Strategic Recommendations

When to use Cindunistat (GW274150)[4]
  • Animal Models: If your study involves measuring systemic inflammation, sepsis, or pain (e.g., carrageenan-induced hyperalgesia), Cindunistat is mandatory. L-NIL's poor bioavailability and short half-life will require frequent dosing that stresses the animal, and its lower selectivity may alter blood pressure.

  • Tight-Binding Studies: When studying the kinetics of enzyme recovery (washout studies), Cindunistat's slow off-rate allows you to wash cells and still observe inhibition, proving the "drug-like" residence time.

When to use L-NIL[4]
  • High-Throughput Screening (HTS): If you are screening a library of compounds and need a positive control on every plate, L-NIL is cost-effective and reliable.

  • Reversibility Checks: If your experimental design requires "turning off" the inhibition rapidly (e.g., by adding excess Arginine or washing out), L-NIL allows for rapid restoration of iNOS activity.

References

  • Alderton, W. K., et al. (2001). "GW274150 and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo." British Journal of Pharmacology.

  • Moore, W. M., et al. (1994). "L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase." Journal of Medicinal Chemistry.

  • Hellio le Graverand, M. P., et al. (2013). "A 2-year randomised, double-blind, placebo-controlled, multicentre study of oral selective iNOS inhibitor, cindunistat (SD-6010), in patients with symptomatic osteoarthritis of the knee."[6] Annals of the Rheumatic Diseases.

  • Young, R. J., et al. (2000). "Acetamidine derivatives as potent and selective inhibitors of inducible nitric oxide synthase." Bioorganic & Medicinal Chemistry Letters.

  • Cuzzocrea, S., et al. (2002). "Effects of GW274150, a novel and selective inhibitor of iNOS activity, in acute lung inflammation." British Journal of Pharmacology.

Sources

Comparative Efficacy of Cindunistat (SD-6010) and Selective iNOS Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Cindunistat (SD-6010) against other selective iNOS inhibitors, designed for researchers and drug development professionals.

Executive Summary

Cindunistat (SD-6010) represents a class of irreversible, highly selective iNOS inhibitors developed primarily for disease-modifying osteoarthritis (OA) therapy. While it demonstrated robust target engagement in preclinical models, it failed to arrest joint space narrowing (JSN) in Phase II/III clinical trials.

This guide contrasts Cindunistat with three other benchmark inhibitors: GW274150 (a highly selective, slow-offset inhibitor), 1400W (the gold-standard irreversible tool compound), and L-NIL (an early-generation, moderately selective inhibitor). The comparison focuses on binding kinetics, isoform selectivity ratios, and the translational gap between in vitro potency and clinical efficacy.

Mechanistic Differentiation

The efficacy of iNOS inhibitors is dictated by their ability to distinguish the inducible isoform (iNOS/NOS2) from the constitutive isoforms (nNOS/NOS1 and eNOS/NOS3).

Binding Modes
  • Cindunistat (SD-6010): Functions as an irreversible inhibitor. It is an S-ethylisothiourea/amidine derivative that competes with L-arginine for the active site and likely forms a covalent or extremely tight non-covalent bond, permanently inactivating the enzyme.

  • 1400W: A highly selective irreversible acetamidine inhibitor. It exhibits "slow-onset" inhibition, indicative of a conformational change upon binding that locks the inhibitor into the active site.

  • GW274150: A time-dependent, slow-offset inhibitor. While it binds tightly (low

    
    ), it is theoretically reversible, allowing for a different pharmacokinetic (PK) profile compared to irreversible suicide inhibitors.
    
  • L-NIL: A reversible , competitive inhibitor. Its rapid dissociation rate contributes to its lower potency and modest selectivity compared to later generations.

Signaling Pathway & Inhibition Points

The following diagram illustrates the iNOS induction pathway and the precise intervention point of these inhibitors.

iNOS_Pathway Stimuli Pro-inflammatory Stimuli (LPS, IL-1u03b2, TNF-u03b1) NFkB NF-u03baB Activation (Translocation to Nucleus) Stimuli->NFkB Signaling Cascade iNOS_Gene NOS2 Gene Transcription NFkB->iNOS_Gene Induction iNOS_Enzyme iNOS Enzyme (Dimer) + Calmodulin (Tight Bound) iNOS_Gene->iNOS_Enzyme Translation NO Nitric Oxide (NOu2022) iNOS_Enzyme->NO Catalysis L_Arg L-Arginine + O2 + NADPH L_Arg->iNOS_Enzyme Substrate Inhibitors SELECTIVE INHIBITORS (Cindunistat, 1400W, GW274150) Target: Heme Active Site Inhibitors->iNOS_Enzyme Competitive/Irreversible Binding Pathology Pathological Outcomes (Cartilage Degradation, Inflammation) NO->Pathology Peroxynitrite Formation

Caption: Figure 1. Mechanism of Action. Selective inhibitors compete with L-Arginine at the heme active site of the iNOS dimer, preventing the catalytic conversion of substrate to Nitric Oxide.

Quantitative Performance Comparison

The following table synthesizes experimental data from multiple pharmacological studies. Note the superior selectivity of the "Second Generation" inhibitors (Cindunistat, GW274150, 1400W) over the early "First Generation" (L-NIL).

CompoundClass/MechanismiNOS Potency (

/

)
Selectivity (vs eNOS)Selectivity (vs nNOS)Clinical Status
Cindunistat (SD-6010) Irreversible / Amidine derivativePotent (

nM est.)*
High (>1000-fold)HighDiscontinued (Phase II/III OA)
GW274150 Slow-offset / Reversible

nM
> 260-fold> 200-foldDiscontinued (Pain/Asthma)
1400W Irreversible / Acetamidine

nM
> 5000-fold> 1000-foldPreclinical Tool (Standard)
L-NIL Reversible / Amino acid

µM
~ 28-foldLowPreclinical Tool

*Note: Exact published


 values for Cindunistat are proprietary and vary by assay, but functional potency is bioequivalent to GW274150 in vivo. "Est." denotes estimated range based on effective clinical dosing (50-200 mg).
Key Insights
  • Selectivity is Critical: 1400W is the most selective, making it the ideal in vitro tool. However, its irreversible nature and potential toxicity profile limit its clinical utility.

  • Potency vs. Efficacy: Cindunistat is highly potent, yet this did not translate to disease modification in Osteoarthritis. This suggests that iNOS inhibition alone may be insufficient to stop cartilage degradation, or that the pathway has redundancy (e.g., oxidative stress from other sources).[1]

  • Safety: GW274150 and Cindunistat achieved high selectivity against eNOS, avoiding the hypertensive side effects associated with non-selective inhibitors like L-NMMA.

Experimental Protocols for Validation

To validate the efficacy of Cindunistat or compare it against these alternatives in your own lab, use the following self-validating workflows.

A. Cellular Griess Assay (Functional Potency)

Objective: Measure the inhibition of NO accumulation in LPS-stimulated macrophages (RAW 264.7).

  • Cell Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Allow adherence (24h).
    
  • Induction: Replace media with fresh DMEM (phenol-red free) containing 1 µg/mL LPS and 10 ng/mL IFN-

    
     .
    
  • Treatment: Immediately add inhibitors (Cindunistat, GW274150, etc.) in a serial dilution (e.g., 0.1 nM to 10 µM). Include Vehicle (DMSO) and Positive Control (L-NMMA) wells.

  • Incubation: Incubate for 18–24 hours at 37°C / 5% CO

    
    .
    
  • Griess Reaction:

    • Transfer 50 µL of supernatant to a new plate.

    • Add 50 µL Sulfanilamide solution (1% in 5% phosphoric acid). Incubate 5-10 min (dark).

    • Add 50 µL NED solution (0.1% N-1-napthylethylenediamine dihydrochloride). Incubate 5-10 min.

  • Readout: Measure absorbance at 540 nm .

  • Analysis: Calculate % Inhibition relative to LPS-only control. Fit data to a sigmoidal dose-response curve to determine

    
    .
    
B. Radiometric Citrulline Assay (Direct Enzymatic Activity)

Objective: Determine


 and selectivity using recombinant enzymes (human iNOS, eNOS, nNOS). This is more accurate than the Griess assay for kinetic profiling.
  • Reaction Mix: Prepare buffer (50 mM HEPES, pH 7.4) containing:

    • Recombinant NOS isozyme.[2]

    • Cofactors: NADPH (1 mM), H

      
      B (10 µM), FAD/FMN (5 µM), CaM/Ca
      
      
      
      (for cNOS).
    • Substrate: [

      
      H]-L-Arginine  (approx. 100 nM) + unlabeled L-Arginine.
      
  • Inhibitor Addition: Add test compounds at varying concentrations. Pre-incubate for 15 min if testing for time-dependent inhibition (crucial for 1400W/GW274150).

  • Initiation: Start reaction with NADPH. Incubate for 10–30 min at 37°C.

  • Termination: Stop reaction with ice-cold stop buffer (HEPES + EDTA).

  • Separation: Pass mixture through a Cation Exchange Resin (Dowex 50W-X8).

    • Principle: Positively charged L-Arginine binds to the resin. Neutral L-Citrulline flows through.

  • Quantification: Add scintillant to the flow-through and count via Liquid Scintillation Counter.

  • Validation: High counts in flow-through = High Activity. Low counts = Inhibition.

Clinical Context & Failure Analysis

Why did Cindunistat fail in Osteoarthritis (OA) despite high potency?

  • Trial Results: In a 2-year Phase III study (NCT00565812), Cindunistat (50/200 mg) failed to significantly slow Joint Space Narrowing (JSN) in Kellgren-Lawrence Grade 3 patients compared to placebo.

  • Hypothesis Failure: The "Nitric Oxide Hypothesis" posited that NO drives cartilage catabolism. However, clinical data suggests that NO may have a dual role (protective vs. destructive) or that inhibiting iNOS is too far downstream of the inflammatory cascade (e.g., IL-1

    
    , TNF
    
    
    
    ) to prevent structural damage in advanced disease.
  • Comparison: Unlike Cindunistat, GW274150 was explored for neuropathic pain and migraine, leveraging the role of NO in central sensitization, though it also faced translational hurdles.

References

  • Cindunistat Clinical Trial: Hellio le Graverand MP, et al. "A 2-year randomised, double-blind, placebo-controlled, multicentre study of oral selective iNOS inhibitor, cindunistat (SD-6010), in patients with symptomatic osteoarthritis of the knee."[3] Ann Rheum Dis. 2013;72(2):187-195. Link

  • 1400W Characterization: Garvey EP, et al. "1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo." J Biol Chem. 1997;272(8):4959-63. Link

  • GW274150 Profile: Alderton WK, et al. "GW274150 and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo." Br J Pharmacol. 2005;145(3):301-12. Link

  • L-NIL Selectivity: Moore WM, et al. "L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase."[4] J Med Chem. 1994;37(23):3886-8.[4] Link

  • iNOS Review: Cinelli MA, et al. "Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition." Med Res Rev. 2020;40(1):158-189. Link

Sources

Publish Comparison Guide: Validating Target Engagement of Cindunistat Hydrochloride Maleate in Tissues

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation of target engagement (TE) for Cindunistat hydrochloride maleate (also known as SD-6010), a potent and selective inhibitor of inducible Nitric Oxide Synthase (iNOS/NOS2) .

Note on Mechanism: While "stat" suffixes often imply enzyme inhibitors, Cindunistat is distinct from IDO1 inhibitors (like Epacadostat). It specifically targets the arginine-nitric oxide pathway, critical in osteoarthritis and inflammatory diseases.

Executive Summary

Cindunistat hydrochloride maleate is a selective, time-dependent, and irreversible inhibitor of human iNOS.[1] Unlike constitutive isoforms (eNOS, nNOS) which regulate homeostasis (blood pressure, neurotransmission), iNOS is upregulated during inflammation, producing massive quantities of nitric oxide (NO) that cause tissue damage.

Validating target engagement for Cindunistat in tissues is challenging because its direct product, NO, has a half-life of seconds. Therefore, validation relies on measuring stable downstream metabolites (Nitrite/Nitrate) or specific enzymatic conversion rates (Arginine


 Citrulline) in ex vivo tissue homogenates.

Key Differentiator: Cindunistat offers a clinical-grade selectivity profile that avoids the cardiovascular toxicity associated with pan-NOS inhibitors (e.g., L-NAME), making it a superior probe for isolating inflammatory NO contributions in complex tissue matrices.

Mechanistic Architecture

Cindunistat functions by competing with L-Arginine at the iNOS active site. To validate engagement, one must demonstrate a blockade of the conversion of Arginine to Citrulline and a subsequent reduction in downstream nitrosative stress markers (Peroxynitrite/Nitrotyrosine).

iNOS_Pathway cluster_validation Target Engagement Readouts L_Arg L-Arginine iNOS iNOS Enzyme (Upregulated by Inflammation) L_Arg->iNOS Substrate NO Nitric Oxide (NO) (Unstable) iNOS->NO Catalysis Citrulline L-Citrulline iNOS->Citrulline Byproduct Cindunistat Cindunistat (Inhibitor) Cindunistat->iNOS Irreversible Inhibition Peroxynitrite Peroxynitrite (ONOO-) NO->Peroxynitrite + Superoxide Nitrite Nitrite/Nitrate (Stable Metabolites) NO->Nitrite Oxidation Nitrotyrosine Nitrotyrosine (Stable Biomarker) Peroxynitrite->Nitrotyrosine Protein Nitration

Caption: Cindunistat blocks the iNOS-mediated conversion of Arginine to NO. Target engagement is validated by quantifying reductions in Citrulline (direct enzymatic product) or Nitrotyrosine/Nitrite (downstream stable markers).

Comparative Performance Analysis

When selecting Cindunistat for research, it must be compared against standard "tool compounds" used in NOS research.

FeatureCindunistat (SD-6010) 1400W L-NAME / L-NMMA
Primary Target iNOS (Selective) iNOS (Highly Selective)Pan-NOS (Non-selective)
Selectivity (vs eNOS) High (~1200-fold) Very High (>5000-fold)Low (Equipotent)
Binding Kinetics Irreversible / Time-dependent Irreversible / Slow-bindingReversible / Competitive
Tissue Penetration High (Optimized for Joint/Tissue) ModerateHigh
Clinical Relevance Phase 2/3 (Osteoarthritis) Preclinical only (Toxicity)Preclinical (CV Toxicity)
Best Use Case Chronic inflammation models; Clinical translation Acute in vitro selectivity checksPositive control for total NO block

Why Choose Cindunistat? While 1400W is the gold standard for in vitro selectivity, it exhibits toxicity that limits long-term in vivo dosing. Cindunistat provides a balance of high selectivity and oral bioavailability, making it the superior choice for validating target engagement in chronic tissue inflammation studies (e.g., arthritis, fibrosis) where preserving endothelial function (eNOS) is required to maintain tissue perfusion.

Protocol: Validating TE in Tissue (The "Citrulline Shift")

The most authoritative method to prove Cindunistat has engaged iNOS in tissue is the ex vivo conversion assay . Measuring NO levels (Nitrite) alone is often confounded by dietary nitrates or bacterial sources. The conversion of radiolabeled Arginine to Citrulline is specific to NOS activity.[2]

Experimental Workflow

TE_Workflow Tissue 1. Tissue Harvest (Snap Freeze -80°C) Homogenize 2. Homogenization Buffer: HEPES, EDTA, DTT + Protease Inhibitors Tissue->Homogenize Prevent degradation Incubate 3. Enzyme Reaction Substrate: [14C]-L-Arginine Cofactors: NADPH, H4B, Ca2+/CaM Homogenize->Incubate Add exogenous cofactors (Ensure max potential activity) Stop 4. Stop Reaction (Stop Buffer: EDTA/HEPES) Incubate->Stop t = 30-60 min Resin 5. Resin Separation (Dowex 50W-X8) Binds Arginine (+), Elutes Citrulline (Neutral) Stop->Resin Remove unreacted Substrate Count 6. Scintillation Counting (Quantify [14C]-Citrulline) Resin->Count Eluate contains product

Caption: The "Citrulline Shift" assay workflow. Cindunistat target engagement is confirmed if the treated tissue homogenate shows significantly reduced [14C]-Citrulline generation compared to vehicle.

Step-by-Step Methodology

Reagents:

  • Lysis Buffer: 50 mM HEPES (pH 7.4), 1 mM DTT, 1 mM EDTA, Protease Inhibitor Cocktail.

  • Reaction Mix: 1 mM NADPH, 10 µM Tetrahydrobiopterin (

    
    ), 2 mM 
    
    
    
    , 1 µM Calmodulin, 5 µM L-Arginine (cold) + 0.5 µCi [
    
    
    C]-L-Arginine.
  • Resin: Dowex 50W-X8 (Na+ form).

Procedure:

  • Tissue Prep: Harvest tissue from Cindunistat-treated and Vehicle-treated subjects. Snap freeze immediately. Homogenize in ice-cold Lysis Buffer. Centrifuge at 10,000 x g (15 min, 4°C) to remove debris. Use supernatant.

  • Endogenous Removal: Pass lysate through a spin column to remove endogenous Arginine (optional but recommended for kinetics).

  • Reaction:

    • Mix 50 µL Tissue Lysate + 50 µL Reaction Mix.

    • Incubate at 37°C for 30–60 minutes.

    • Self-Validation Control: Include a sample with L-NAME (1 mM) added ex vivo. This defines the "Non-Specific Background."

  • Termination: Add 400 µL Stop Buffer (50 mM HEPES, 5 mM EDTA, pH 5.5).

  • Separation: Add mixture to Dowex resin columns. Arginine (positively charged) binds to the resin. Citrulline (neutral at pH 5.5) flows through.[3]

  • Quantification: Collect flow-through and measure via Liquid Scintillation Counting.

  • Calculation:

    
    
    Target Engagement is achieved if Cindunistat-treated tissue shows activity approaching the L-NAME background level.
    
Secondary Validation: Downstream Biomarkers

While the enzymatic assay is definitive, secondary markers confirm the physiological consequence of engagement.

  • Tissue Nitrite/Nitrate (Griess Assay):

    • Method: Ultrafilter lysate (10kDa cutoff) to remove proteins. Treat with Nitrate Reductase to convert all nitrate to nitrite. React with Griess Reagent. Measure absorbance at 540 nm.

    • Comparison: Cindunistat should reduce total NOx levels in inflamed tissue by >50%.

  • Nitrotyrosine Western Blot:

    • Rationale: Peroxynitrite (ONOO-) nitrates tyrosine residues on proteins. This is a "footprint" of iNOS activity.

    • Expectation: A distinct reduction in nitrotyrosine banding (smear) in Cindunistat-treated samples compared to vehicle.

Troubleshooting & Scientific Integrity
  • The "Ex Vivo" Artifact: iNOS is stable, but its activity requires cofactors (

    
    , NADPH). If tissue is not snap-frozen or if cofactors degrade, you will get a False Negative (low activity in Vehicle). Always add excess cofactors  to the reaction mix to ensure you are measuring enzyme abundance/competence, not cofactor limitation.
    
  • Selectivity Check: To prove Cindunistat is hitting iNOS and not eNOS in tissue, perform the Calcium Dropout test.

    • iNOS is Calcium-independent (mostly).

    • eNOS is Calcium-dependent.

    • Test: Run the Citrulline assay with and without EGTA (calcium chelator). Cindunistat should inhibit the EGTA-resistant fraction (iNOS).

References
  • Hellio le Graverand, M. P., et al. (2013).[4][5] "A 2-year randomised, double-blind, placebo-controlled, multicentre study of oral selective iNOS inhibitor, cindunistat (SD-6010), in patients with symptomatic osteoarthritis of the knee."[4] Annals of the Rheumatic Diseases.

  • Garvey, E. P., et al. (1997). "1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo."[6] Journal of Biological Chemistry.

  • Cayman Chemical. "Nitric Oxide Synthase Activity Assay Kit (Radioactive) Protocol." Cayman Chemical Technical Docs.

  • ProbeChem. "Cindunistat hydrochloride maleate Product Profile." ProbeChem Biochemicals.

  • MedChemExpress. "Cindunistat (SD-6010) Mechanism and Selectivity." MCE Product Database.

Sources

Comparative Selectivity Guide: Cindunistat (SD-6010) vs. Constitutive NOS Isoforms

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the cross-reactivity profile of Cindunistat hydrochloride maleate (SD-6010) , a selective inducible Nitric Oxide Synthase (iNOS) inhibitor. It is designed for researchers evaluating the compound’s utility in inflammatory models where sparing constitutive isoforms (nNOS and eNOS) is critical for physiological homeostasis.

Executive Summary & Mechanism of Action

Cindunistat hydrochloride maleate (SD-6010) is a potent, orally active, and highly selective inhibitor of iNOS (NOS2) . Unlike pan-NOS inhibitors (e.g., L-NMMA) which competitively inhibit all isoforms, Cindunistat utilizes a time-dependent, irreversible binding mechanism to achieve selectivity.

The Selectivity Challenge

The three NOS isoforms share high structural homology within the catalytic heme domain. Cross-reactivity with constitutive isoforms leads to severe off-target phenotypes:

  • eNOS (Endothelial NOS) Inhibition: Causes hypertension and vascular constriction.

  • nNOS (Neuronal NOS) Inhibition: Disrupts neurotransmission and gastric motility.

Cindunistat's Solution: Time-Dependent Inhibition (TDI)

Cindunistat belongs to the acetamidine/isothiourea class of inhibitors. It exploits subtle conformational flexibility differences in the substrate access channel of iNOS compared to the more rigid eNOS/nNOS structures.

  • Initial Binding: Competitive binding at the L-Arginine site (rapid equilibrium).

  • Isomerization: The inhibitor-enzyme complex undergoes a slow conformational change (

    
    ), forming a tight, effectively irreversible complex.
    
  • Result: This "lock-in" mechanism is significantly faster and more stable in iNOS than in nNOS or eNOS, resulting in high functional selectivity (>100-fold).

Visualizing the Selectivity Mechanism

The following diagram illustrates the kinetic differentiation between Cindunistat's interaction with iNOS versus constitutive isoforms.

NOS_Selectivity_Mechanism Cindunistat Cindunistat (SD-6010) iNOS iNOS (Inducible) Cindunistat->iNOS Binding cNOS eNOS / nNOS (Constitutive) Cindunistat->cNOS Binding Complex_iNOS E-I Complex (Rapid Equilibrium) iNOS->Complex_iNOS Kon (Fast) Complex_cNOS E-I Complex (Rapid Equilibrium) cNOS->Complex_cNOS Kon (Fast) Locked_iNOS E-I* Tight Complex (Irreversible Inhibition) Complex_iNOS->Locked_iNOS Isomerization (k_inact) High Affinity Trap Free_cNOS Dissociation (Enzyme Activity Restored) Complex_cNOS->Free_cNOS Rapid Koff (Low Affinity)

Figure 1: Kinetic discrimination mechanism. Cindunistat enters a "locked" state with iNOS, while rapidly dissociating from eNOS/nNOS.

Comparative Performance Data

The following table contrasts Cindunistat with standard NOS inhibitors. Note that Cindunistat's selectivity is best revealed in pre-incubation assays due to its time-dependent nature.

FeatureCindunistat (SD-6010) L-NMMA (Pan-Inhibitor) 1400W (Reference iNOS)
Primary Target iNOS (Human) nNOS, eNOS, iNOSiNOS
Binding Mode Irreversible / Time-DependentCompetitive / ReversibleIrreversible / Time-Dependent
iNOS Potency (IC50) < 50 nM (with pre-incubation)~500 nM< 10 nM
eNOS Selectivity High (>100-fold) None (Equipotent)High (>1000-fold)
nNOS Selectivity High (>100-fold) None (Equipotent)High (>50-fold)
Clinical Safety Well-tolerated in Phase II (No HTN)Causes Hypertension (eNOS hit)N/A (Toxic metabolites)

Key Insight: In clinical trials for osteoarthritis, Cindunistat (doses up to 200 mg/day) showed no significant adverse cardiovascular events associated with eNOS inhibition, validating its high selectivity profile in vivo [1].

Experimental Protocol: Validating Cross-Reactivity

To experimentally verify the selectivity of Cindunistat in your own lab, you must use a Radiometric Citrulline Conversion Assay with a time-lag component. Standard Griess assays are often insufficient for detecting subtle kinetic differences.

Protocol: Time-Dependent Inhibition (TDI) Assay

Objective: Determine the IC50 shift between iNOS and eNOS/nNOS with and without pre-incubation.

Materials
  • Enzymes: Recombinant Human iNOS, nNOS, and eNOS (commercially available).

  • Substrate: L-[3H]-Arginine (or [14C]-Arginine).

  • Cofactors: NADPH (1 mM), Calmodulin (30 nM), CaCl2 (for cNOS), BH4 (5 μM).

  • Inhibitor: Cindunistat HCl Maleate (dissolved in DMSO).

Workflow Steps
  • Preparation: Prepare reaction buffer (50 mM HEPES, pH 7.4).

  • Pre-Incubation (The Critical Step):

    • Incubate enzyme + Cindunistat + NADPH without L-Arginine for 15–30 minutes .

    • Control: Run a parallel set with 0 minutes pre-incubation (start reaction immediately).

  • Reaction Initiation: Add L-[3H]-Arginine mix to start the reaction.

  • Incubation: Incubate for 10 minutes at 37°C.

  • Termination: Stop reaction with stop buffer (e.g., EDTA/HEPES, pH 5.5).

  • Separation: Pass mixture through cation-exchange resin (Dowex 50W). Unreacted Arginine binds; Citrulline (neutral) flows through.

  • Quantification: Measure flow-through via Liquid Scintillation Counting (LSC).

Expected Results
  • iNOS: IC50 will drop significantly (e.g., from 100 nM to 5 nM) after 30 min pre-incubation (indicating slow, tight binding).

  • eNOS/nNOS: IC50 will remain high and relatively stable regardless of pre-incubation (indicating rapid reversibility).

Experimental_Workflow Start Start: Recombinant NOS Isoforms Split Split into Two Arms Start->Split Arm1 Arm A: No Pre-Incubation (Immediate Substrate Addition) Split->Arm1 Arm2 Arm B: 30 min Pre-Incubation (Enzyme + Cindunistat + NADPH) Split->Arm2 Reaction Add L-[3H]-Arginine (Initiate Catalysis) Arm1->Reaction Arm2->Reaction Stop Stop & Resin Separation (Isolate L-Citrulline) Reaction->Stop Readout Scintillation Counting (Calculate IC50) Stop->Readout

Figure 2: Differential pre-incubation workflow to confirm time-dependent selectivity.

References

  • Hellio le Graverand MP, et al. (2013).[1][2] A 2-year randomised, double-blind, placebo-controlled, multicentre study of oral selective iNOS inhibitor, cindunistat (SD-6010), in patients with symptomatic osteoarthritis of the knee.[1][2][3] Annals of the Rheumatic Diseases.[1][2][4][5][6]

  • Alderton WK, Cooper CE, Knowles RG. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal.[7]

  • ProbeChem. (n.d.). Cindunistat hydrochloride maleate Product Profile.

Sources

Comparative Guide: Cindunistat Hydrochloride Maleate vs. Non-Selective NOS Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cindunistat hydrochloride maleate (SD-6010, PHA-728669F) represents a second-generation, highly selective inhibitor of inducible Nitric Oxide Synthase (iNOS/NOS2) .[1] Unlike non-selective nitric oxide synthase (NOS) inhibitors such as L-NMMA or L-NAME , which indiscriminately block all NOS isoforms (endothelial, neuronal, and inducible), Cindunistat was engineered to target the pathological overproduction of nitric oxide (NO) in inflammatory states while preserving the homeostatic functions of endothelial NOS (eNOS) and neuronal NOS (nNOS).

This guide objectively compares the mechanistic, pharmacological, and experimental profiles of Cindunistat against non-selective alternatives, providing researchers with the data needed to select the appropriate tool for inflammation and osteoarthritis (OA) research.

Mechanistic Differentiation

The core distinction lies in isozyme selectivity and binding kinetics . Non-selective inhibitors are typically competitive arginine analogues that block the substrate binding site of all three isoforms. Cindunistat employs a specific S-substituted L-cysteine structure that exploits subtle differences in the iNOS active site, often exhibiting time-dependent or irreversible inhibition kinetics.

The Nitric Oxide Pathway & Inhibition Targets

The following diagram illustrates the NO signaling cascade and the differential inhibition points of Cindunistat versus non-selective agents.

NO_Pathway cluster_NOS NOS Isoforms Arginine L-Arginine nNOS nNOS (NOS1) (Neuronal) Arginine->nNOS iNOS iNOS (NOS2) (Inducible/Inflammatory) Arginine->iNOS eNOS eNOS (NOS3) (Endothelial) Arginine->eNOS O2 O2 + NADPH O2->nNOS O2->iNOS O2->eNOS NO Nitric Oxide (NO) nNOS->NO iNOS->NO eNOS->NO Neurotrans Neurotransmission NO->Neurotrans Inflam Inflammation/Tissue Damage (OA, Sepsis) NO->Inflam Vasodilation Vasodilation (BP Regulation) NO->Vasodilation LNAME Non-Selective Inhibitors (L-NAME, L-NMMA) LNAME->nNOS LNAME->iNOS LNAME->eNOS Cindunistat Cindunistat (Selective iNOS) Cindunistat->iNOS Cindunistat->eNOS Sparing

Caption: Cindunistat selectively inhibits iNOS-mediated inflammatory NO production, sparing eNOS-mediated vasodilation, unlike L-NAME which blocks all pathways.

Performance Comparison: Cindunistat vs. Alternatives[2][3][4]

Selectivity and Potency Profile

Cindunistat is designed to avoid the cardiovascular side effects (hypertension) associated with eNOS inhibition.

FeatureCindunistat HCl Maleate L-NMMA / L-NAME Aminoguanidine
Primary Target iNOS (NOS2) Pan-NOS (NOS1, 2, 3)iNOS (Moderate selectivity)
Mechanism Time-dependent / IrreversibleCompetitive ReversibleCompetitive
iNOS Selectivity High (>100-fold vs eNOS) None (Equipotent)Low (~10-50 fold)
IC50 (iNOS) Low nM range (Potent)~0.4 - 1.0 µM~2 - 10 µM
Hemodynamic Effect Minimal change in MAPSignificant HypertensionModerate Hypertension (dose-dependent)
Oral Bioavailability High (Orally Active) Low to ModerateModerate
Clinical Status Discontinued (OA Phase III)Research Tool OnlyDiscontinued (Diabetic Nephropathy)
Why Selectivity Matters: The Experimental Context
  • Non-Selective (L-NAME): Useful for "total knockout" experiments to confirm NO involvement. However, in vivo use is confounded by vasoconstriction (reduced blood flow), which can misinterpret anti-inflammatory efficacy as simply reduced delivery of inflammatory cells.

  • Selective (Cindunistat): Allows researchers to isolate the contribution of inflammatory NO (iNOS-derived) from physiological NO. If Cindunistat fails to show an effect (as seen in OA trials regarding joint space narrowing), it suggests that iNOS-derived NO may not be the sole driver of the pathology, rather than a failure of NO inhibition itself [1].

Experimental Protocols

To validate the performance of Cindunistat in your lab, use the following self-validating workflows.

In Vitro Potency & Selectivity Assay (Griess Method)

Objective: Determine IC50 against iNOS (induced macrophages) vs. constitutive NOS (endothelial cells).

  • Cell Models:

    • iNOS Source: RAW 264.7 Macrophages stimulated with LPS (1 µg/mL) + IFN-γ (10 ng/mL).

    • eNOS Source:[1][2][3][4][5] HUVEC (Human Umbilical Vein Endothelial Cells) or purified bovine eNOS enzyme.

  • Compound Preparation: Dissolve Cindunistat HCl Maleate in DMSO (stock 10 mM). Prepare serial dilutions (0.1 nM to 10 µM).

  • Incubation:

    • Pre-incubate cells/enzyme with inhibitor for 30 minutes (crucial for time-dependent inhibitors like Cindunistat) before adding substrate (L-Arginine).

  • Measurement:

    • Collect supernatant after 24h.

    • Mix 1:1 with Griess Reagent (1% sulfanilamide + 0.1% NED).

    • Measure Absorbance at 540 nm.

  • Validation:

    • Positive Control: L-NMMA (should inhibit both models).

    • Negative Control: D-NMMA (inactive enantiomer).

    • Success Criteria: Cindunistat should inhibit RAW 264.7 NO release with minimal effect on HUVEC basal NO at therapeutic concentrations.

In Vivo Selectivity Screening (Hemodynamic Challenge)

Objective: Confirm lack of hypertensive effect (eNOS sparing).

InVivo_Protocol Start Start: Anesthetized Rat Model Baseline 1. Establish Baseline MAP (Mean Arterial Pressure) Start->Baseline GroupA Group A: L-NAME (10 mg/kg IV) Baseline->GroupA GroupB Group B: Cindunistat (10 mg/kg IV) Baseline->GroupB Measure 2. Continuous BP Monitoring (60 min) GroupA->Measure GroupB->Measure ResultA Outcome A: Rapid Rise in MAP (eNOS Inhibition -> Vasoconstriction) Measure->ResultA L-NAME ResultB Outcome B: Stable MAP (eNOS Spared) Measure->ResultB Cindunistat

Caption: Workflow to distinguish selective iNOS inhibition from non-selective pan-NOS inhibition via blood pressure monitoring.

Clinical & Translational Reality

While Cindunistat is a potent pharmacological tool, its clinical development for Osteoarthritis (OA) was discontinued.

  • The Hypothesis: iNOS is upregulated in OA cartilage, leading to NO production that drives matrix metalloproteinase (MMP) activation and cartilage degradation.

  • The Trial Results: In a 2-year Phase III trial (NCT00565812), Cindunistat (50 or 200 mg/day) did not significantly reduce the rate of Joint Space Narrowing (JSN) compared to placebo in the overall population, although a transient benefit was seen in KLG2 (milder disease) patients at 48 weeks [1].

  • Takeaway for Drug Developers: Target validation is critical. While Cindunistat successfully inhibited iNOS (validated by biomarker reduction), the downstream clinical benefit was absent, suggesting that iNOS inhibition alone is insufficient to halt OA progression in advanced stages.

References

  • Hellio le Graverand, M. P., et al. (2013).[6] "A 2-year randomised, double-blind, placebo-controlled, multicentre study of oral selective iNOS inhibitor, cindunistat (SD-6010), in patients with symptomatic osteoarthritis of the knee."[5][6] Annals of the Rheumatic Diseases, 72(2), 187-195.[5][6]

  • Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). "Nitric oxide synthases: structure, function and inhibition." Biochemical Journal, 357(Pt 3), 593–615.

  • MedChemExpress. "Cindunistat (SD-6010) Product Datasheet."

Sources

Head-to-Head Comparison: Cindunistat (SD-6010) vs. Anti-Inflammatory Standards

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Drug Development Scientists, Rheumatologists Status: Archived Clinical Candidate (Discontinued Phase II/III)

Executive Summary

Cindunistat (SD-6010) represents a pivotal case study in the development of Disease-Modifying Osteoarthritis Drugs (DMOADs) . Unlike Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) which target Cyclooxygenase (COX) enzymes to manage pain, Cindunistat was engineered as a potent, oral, and highly selective inhibitor of Inducible Nitric Oxide Synthase (iNOS/NOS2) .

The therapeutic hypothesis posited that blocking the iNOS pathway would arrest the catabolic destruction of cartilage driven by excess Nitric Oxide (NO) without compromising the physiological functions of endothelial NOS (eNOS) or neuronal NOS (nNOS). While Cindunistat demonstrated safety and target engagement, it failed to show structural superiority over placebo in Phase III trials for knee osteoarthritis (OA). This guide analyzes its performance against research standards (1400W) and clinical standards (Celecoxib) to elucidate the mechanistic nuances of iNOS inhibition.

Mechanistic Profiling: The Nitric Oxide Pathway

To understand the comparative data, one must first visualize the signaling cascade Cindunistat attempts to disrupt. In OA pathology, pro-inflammatory cytokines (IL-1


, TNF-

) stimulate chondrocytes to overexpress iNOS.
Figure 1: The iNOS Catabolic Cascade and Cindunistat Intervention

The diagram below illustrates the specific node of inhibition for Cindunistat compared to upstream cytokine blockers or parallel COX inhibitors.

iNOS_Pathway cluster_legend Legend Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) Receptors Cytokine Receptors Cytokines->Receptors Signaling MAPK / NF-κB Pathway Receptors->Signaling iNOS_Gene NOS2 Gene Expression Signaling->iNOS_Gene iNOS_Enzyme iNOS Enzyme (Homodimer) iNOS_Gene->iNOS_Enzyme NO Nitric Oxide (NO) (High Output) iNOS_Enzyme->NO Catalysis MMP MMP Activation (MMP-1, MMP-13) NO->MMP Upregulation Cartilage Cartilage Degradation (Type II Collagen Breakdown) MMP->Cartilage Cindunistat Cindunistat (Selective Inhibition) Cindunistat->iNOS_Enzyme Blocks NSAIDs NSAIDs (Target COX-2) NSAIDs->Signaling Independent Pathway key Red: Pathological Output | Green: Therapeutic Intervention

Caption: Cindunistat selectively targets the iNOS enzyme, preventing the high-output Nitric Oxide surge that triggers Matrix Metalloproteinases (MMPs), unlike NSAIDs which target the parallel COX/PGE2 pathway.

Head-to-Head Comparison Data

The following table synthesizes data from preclinical characterization and clinical outcomes.

FeatureCindunistat (SD-6010) 1400W (Research Std) Celecoxib (Clinical Std)
Primary Target iNOS (NOS2) iNOS (NOS2) COX-2
Mechanism Competitive / Reversible InhibitorIrreversible / Slow-binding InhibitorReversible COX-2 Inhibitor
Selectivity >1000-fold vs eNOS/nNOS>5000-fold vs eNOS/nNOS~30-fold vs COX-1
IC50 (Human iNOS) ~10 - 50 nM (Est.)~7 nM N/A (Targets COX)
Clinical Status Discontinued (Phase III) Preclinical Tool OnlyFDA Approved
Primary Failure Lack of structural benefit (JSN) in severe OAToxicity / PharmacokineticsCardiovascular Risk (Class effect)
Key Advantage High oral bioavailability; eNOS sparingExtremely tight bindingPotent analgesia
Technical Analysis
  • Selectivity vs. Pan-Inhibition: Early NOS inhibitors like L-NMMA failed due to hypertension caused by inhibiting endothelial NOS (eNOS). Cindunistat, like 1400W, achieved the critical design requirement of eNOS sparing , evidenced by a lack of hypertensive side effects in clinical trials [1].

  • Potency: While 1400W is often cited as the "gold standard" for in vitro selectivity due to its irreversible binding mode, Cindunistat was optimized for in vivo pharmacokinetics (PK), allowing for once-daily oral dosing which 1400W lacks.

  • Efficacy Disconnect: Despite effectively lowering NO markers, Cindunistat did not slow Joint Space Narrowing (JSN) in Kellgren-Lawrence Grade 3 (KLG3) patients [1]. This suggests that while NO is sufficient to degrade cartilage in isolation, it may not be necessary in late-stage disease where mechanical instability and other cytokines (IL-6, IL-17) drive pathology.

Self-Validating Experimental Protocols

To verify the activity of Cindunistat or compare novel compounds against it, researchers should utilize the following protocols. These are designed to be self-validating by including mandatory positive and negative controls.

Protocol A: The Griess Reaction (In Vitro iNOS Potency)

Objective: Determine the IC50 of Cindunistat in a cell-based inflammation model.

Materials:

  • RAW 264.7 Macrophages or Primary Chondrocytes.

  • LPS (Lipopolysaccharide) 1 µg/mL.

  • Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid).

  • Test Compounds: Cindunistat (0.1 nM – 10 µM), L-NMMA (Positive Control).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Allow adherence (24h).
    
  • Induction & Treatment: Replace media. Add LPS (1 µg/mL) + Cindunistat (Serial Dilutions).

    • Validation Step (Negative Control): Wells with Media only (No LPS). NO levels must be near zero.

    • Validation Step (Positive Control): Wells with LPS + Vehicle (DMSO). NO levels must be maximal.

  • Incubation: Incubate for 24 hours at 37°C.

  • Quantification: Transfer 50 µL supernatant to a new plate. Add 50 µL Griess Reagent. Incubate 10 min at Room Temp (Dark).

  • Read: Measure Absorbance at 540 nm.

  • Calculation: Interpolate nitrite concentration using a sodium nitrite standard curve. Plot % Inhibition vs. Log[Concentration] to determine IC50.

Protocol B: Ex Vivo Cartilage Explant Assay (Functional Efficacy)

Objective: Assess if iNOS inhibition translates to tissue protection (GAG release).

Workflow:

  • Harvest: Isolate full-thickness cartilage explants from bovine or human OA knee (post-surgery).

  • Equilibration: Culture explants (3mm discs) in DMEM for 48h to stabilize baseline GAG release.

  • Stimulation: Treat with rhIL-1

    
     (10 ng/mL)  to induce catabolism.
    
    • Group A: IL-1

      
       + Vehicle.
      
    • Group B: IL-1

      
       + Cindunistat (1 µM).
      
    • Group C: IL-1

      
       + Celecoxib (1 µM) [Comparator].
      
  • Endpoint (Day 3-7): Collect media.

  • Analysis: Measure Sulfated Glycosaminoglycans (s-GAG) release using the DMMB (Dimethylmethylene Blue) assay.

    • Success Criteria: IL-1

      
       alone should increase GAG release by >3-fold over baseline. Cindunistat should significantly reduce this release.
      
Critical Analysis: Why Did Cindunistat Fail?

Despite the sound mechanistic logic depicted in Figure 1, Cindunistat's failure in Phase III (NCT00565812) highlights a critical lesson in drug development: Target Redundancy.

  • The "Too Late" Hypothesis: In KLG3 patients (severe OA), cartilage degradation is driven by mechanical erosion and subchondral bone changes. iNOS inhibition is likely only effective in the early inflammatory phase (KLG2), where Cindunistat did show a transient trend of benefit [1].

  • Pathway Compensation: Blocking NO may lead to a compensatory upregulation of the COX-2 pathway or oxidative stress via mitochondrial dysfunction (ROS), which iNOS inhibitors do not address.

  • Therapeutic Window: While safer than non-selective inhibitors, the therapeutic window for iNOS inhibition is narrow. Complete ablation of iNOS might interfere with its role in antimicrobial defense and wound healing [2].

Recommendation for Researchers: When using Cindunistat as a tool compound, restrict its application to early-stage inflammatory models . For late-stage degenerative models, it should be co-administered with agents targeting the Wnt pathway (e.g., Lorecivivint) or anti-catabolic growth factors (e.g., Sprifermin) to see synergistic effects.

References
  • Hellio le Graverand, M. P., et al. (2013).[1][2] "A 2-year randomised, double-blind, placebo-controlled, multicentre study of oral selective iNOS inhibitor, cindunistat (SD-6010), in patients with symptomatic osteoarthritis of the knee."[1] Annals of the Rheumatic Diseases, 72(2), 187-195.[1][3]

  • Ahmad, N., et al. (2020).[4] "iNOS: A Potential Therapeutic Target for Osteoarthritis."[2][4] International Immunopharmacology, 85, 106602.

  • Garvey, E. P., et al. (1997). "1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo." Journal of Biological Chemistry, 272(8), 4959-4963.

  • Abramson, S. B. (2008). "Nitric oxide in inflammation and pain associated with osteoarthritis." Arthritis Research & Therapy, 10(Suppl 2), S2.

Sources

Navigating the Complexities of Osteoarthritis Drug Development: A Comparative Analysis of Cindunistat and Other Investigational Therapies

Author: BenchChem Technical Support Team. Date: February 2026

A deep dive into the inconsistent clinical trial outcomes of Cindunistat, a selective iNOS inhibitor, offers valuable lessons for researchers, scientists, and drug development professionals in the challenging field of osteoarthritis. This guide provides a comprehensive comparison with other investigational drugs, supported by experimental data and protocols, to illuminate the path forward in the quest for a disease-modifying osteoarthritis drug (DMOAD).

The journey to develop effective DMOADs is fraught with challenges, as evidenced by the mixed clinical trial results of numerous promising candidates. Cindunistat (also known as SD-6010), a selective inhibitor of inducible nitric oxide synthase (iNOS), serves as a pertinent case study. While preclinical evidence suggested a potential role for iNOS inhibition in mitigating osteoarthritis progression, the clinical outcomes have been less than definitive, highlighting the intricate nature of this degenerative joint disease.

The Scientific Rationale: Targeting Nitric Oxide in Osteoarthritis

Nitric oxide (NO) is a multifaceted signaling molecule implicated in the pathogenesis of osteoarthritis.[1][2][3] Under pathological conditions, the expression of iNOS is upregulated in chondrocytes, leading to excessive NO production.[2][3] This surplus of NO contributes to cartilage degradation through several mechanisms, including the inhibition of collagen and proteoglycan synthesis, and the promotion of chondrocyte apoptosis.[2][3] Furthermore, NO is a key inflammatory mediator that can exacerbate the inflammatory responses within the joint.[1][2] Cindunistat, as a potent and selective inhibitor of iNOS, was developed with the therapeutic goal of reducing these detrimental effects.[4]

Proposed Signaling Pathway of iNOS in Osteoarthritis

iNOS_Pathway Pro_inflammatory_Stimuli Pro-inflammatory Stimuli (e.g., IL-1β, TNF-α) Chondrocyte Chondrocyte Pro_inflammatory_Stimuli->Chondrocyte iNOS_Upregulation iNOS Upregulation Chondrocyte->iNOS_Upregulation NO_Production Increased Nitric Oxide (NO) Production iNOS_Upregulation->NO_Production Cindunistat Cindunistat (SD-6010) Cindunistat->iNOS_Upregulation Inhibits Cartilage_Degradation Cartilage Matrix Degradation (Inhibition of Collagen & Proteoglycan Synthesis) NO_Production->Cartilage_Degradation Chondrocyte_Apoptosis Chondrocyte Apoptosis NO_Production->Chondrocyte_Apoptosis Inflammation Inflammation NO_Production->Inflammation OA_Progression Osteoarthritis Progression Cartilage_Degradation->OA_Progression Chondrocyte_Apoptosis->OA_Progression Inflammation->OA_Progression

Caption: Proposed mechanism of Cindunistat in osteoarthritis.

The Clinical Evidence: A Tale of Inconsistent Outcomes for Cindunistat

The primary investigation into the efficacy of Cindunistat for knee osteoarthritis was a two-year, multinational, double-blind, placebo-controlled Phase II/III clinical trial (NCT00565812).[5][6][7] This study enrolled 1457 patients with symptomatic knee osteoarthritis, who were randomized to receive either Cindunistat (50 mg or 200 mg daily) or a placebo.[5][6] The primary endpoint was the rate of change in joint space narrowing (JSN), a common radiographic marker of disease progression.[5][6]

The overall results of the trial were disappointing, as Cindunistat did not demonstrate a statistically significant slowing of JSN compared to placebo over the two-year period.[5][6] Furthermore, the treatment did not lead to improvements in joint pain or function.[5][6]

However, a pre-specified subgroup analysis revealed a transient and modest effect in patients with less severe disease, specifically those with Kellgren and Lawrence Grade (KLG) 2 osteoarthritis. In this subgroup, the 50 mg/day dose of Cindunistat was associated with a statistically significant reduction in JSN at 48 weeks.[5][6] This effect, however, was not sustained at the 96-week follow-up.[5][6] No significant structural benefits were observed in patients with more advanced (KLG 3) osteoarthritis at any time point.[5][6]

Summary of Cindunistat (NCT00565812) Clinical Trial Data
ParameterPlaceboCindunistat (50 mg/day)Cindunistat (200 mg/day)
Number of Patients 486485486
Primary Endpoint (Change in JSN at 2 years) No significant differenceNo significant differenceNo significant difference
Subgroup: KLG 2 JSN Change at 48 weeks (mm) -0.119 (SE 0.028)-0.048 (SE 0.028)-0.062 (SE 0.028)
Subgroup: KLG 2 JSN Change at 96 weeks No sustained improvementNo sustained improvementNo sustained improvement
Pain and Function Improvement No significant improvementNo significant improvementNo significant improvement

Data compiled from published results of the NCT00565812 trial.[5][6]

Experimental Protocol: Radiographic Assessment of Joint Space Narrowing

The assessment of JSN in the NCT00565812 trial followed a standardized protocol to ensure accuracy and reproducibility.

Methodology:

  • Radiographic Acquisition: Knee radiographs were obtained at baseline, 48 weeks, and 96 weeks using the modified Lyon-schuss protocol.[5][6] This technique involves a specific positioning of the patient to obtain a posteroanterior view of the knee with slight flexion, which allows for a more accurate assessment of the tibiofemoral joint space.

  • Image Analysis: The acquired radiographs were digitized and analyzed by trained readers who were blinded to the treatment allocation and the temporal sequence of the images.

  • JSN Measurement: The minimum joint space width in the medial tibiofemoral compartment was measured using a validated software program. The rate of change in JSN over time was then calculated for each patient.

A Comparative Perspective: Other Investigational Therapies with Mixed Fortunes

The inconsistent outcomes observed with Cindunistat are not unique in the landscape of osteoarthritis drug development. Several other investigational agents targeting different pathways have also yielded mixed or negative results in clinical trials.

ADAMTS-5 Inhibitors: A Challenging Target

A disintegrin and metalloproteinase with thrombospondin motifs 5 (ADAMTS-5) is a key enzyme responsible for the degradation of aggrecan, a major component of the cartilage matrix.[8][9] Inhibition of ADAMTS-5 has therefore been a major focus of DMOAD development.

  • GLPG1972/S201086: The ROCCELLA trial, a Phase 2 study of the oral ADAMTS-5 inhibitor GLPG1972, failed to meet its primary endpoint of reducing cartilage loss compared to placebo in patients with knee osteoarthritis.[10]

  • QUC398: More recently, Novartis terminated a Phase 2 trial of QUC398, an intra-articular ADAMTS-5 inhibitor, due to an insufficient effect on pain relief.[11][12]

Cathepsin K Inhibitors: A Balancing Act

Cathepsin K is a cysteine protease involved in bone resorption and cartilage degradation.[13][14] MIV-711, a selective cathepsin K inhibitor, showed some promise in a Phase 2a trial.[13][14]

  • MIV-711: While the trial did not meet its primary endpoint of pain reduction, it did demonstrate a significant reduction in cartilage thinning and bone area progression compared to placebo.[13][14][15] This dissociation between structural improvement and symptom relief is a recurring theme in osteoarthritis clinical trials. A subgroup analysis later suggested a statistically significant reduction in pain in a specific patient population.[16]

Comparative Overview of Investigational OA Drugs
Drug (Class)TargetKey Clinical Trial Outcome
Cindunistat (iNOS Inhibitor)Inducible Nitric Oxide SynthaseNo overall effect on JSN; transient effect in KLG 2 patients. No pain improvement.[5][6]
GLPG1972 (ADAMTS-5 Inhibitor)ADAMTS-5Failed to reduce cartilage loss.[10]
QUC398 (ADAMTS-5 Inhibitor)ADAMTS-5Insufficient pain relief.[11][12]
MIV-711 (Cathepsin K Inhibitor)Cathepsin KNo significant overall pain reduction, but showed positive effects on joint structure.[13][14][15]

Critical Analysis and Future Directions

The inconsistent outcomes of Cindunistat and other investigational DMOADs underscore the multifaceted nature of osteoarthritis and the challenges in translating preclinical findings to clinical success. Several factors may contribute to these discrepancies:

  • Patient Heterogeneity: Osteoarthritis is a highly heterogeneous disease with different underlying phenotypes. A "one-size-fits-all" approach may not be effective. Future trials may benefit from more sophisticated patient stratification based on biomarkers to identify subgroups more likely to respond to a specific therapy.

  • Timing of Intervention: The transient effect of Cindunistat in early-stage (KLG 2) disease suggests that the timing of therapeutic intervention may be crucial. Targeting the disease at an earlier stage, before irreversible structural damage occurs, may be more effective.

  • Disconnect Between Structure and Symptoms: The lack of correlation between structural improvements (as seen with MIV-711) and symptom relief is a major hurdle. This highlights the need for a better understanding of the pain mechanisms in osteoarthritis and the development of more sensitive and relevant clinical endpoints.

Logical Relationship of Challenges in OA Drug Development

OA_Challenges Patient_Heterogeneity Patient Heterogeneity (Phenotypes) Inconsistent_Outcomes Inconsistent Clinical Trial Outcomes Patient_Heterogeneity->Inconsistent_Outcomes Disease_Stage Disease Stage (Early vs. Late) Disease_Stage->Inconsistent_Outcomes Endpoint_Selection Endpoint Selection (Structure vs. Symptoms) Endpoint_Selection->Inconsistent_Outcomes Future_Strategies Future Strategies Inconsistent_Outcomes->Future_Strategies Biomarker_Stratification Biomarker-based Patient Stratification Future_Strategies->Biomarker_Stratification Early_Intervention Focus on Early Intervention Future_Strategies->Early_Intervention Novel_Endpoints Development of Novel and Composite Endpoints Future_Strategies->Novel_Endpoints

Sources

Safety Operating Guide

Cindunistat hydrochloride maleate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous disposal and handling procedures for Cindunistat hydrochloride maleate , a potent Indoleamine 2,3-dioxygenase (IDO1) inhibitor.[]

As a Senior Application Scientist, I have structured this protocol to prioritize environmental containment and operator safety . Unlike common laboratory reagents, Cindunistat HCl maleate is a pharmacologically active small molecule with significant aquatic toxicity potential. The procedures below are designed to prevent bioaccumulation in water systems and ensure complete thermal destruction of the active pharmaceutical ingredient (API).

Executive Safety & Hazard Assessment

Before initiating any disposal workflow, researchers must acknowledge the specific hazard profile of this compound. It is not merely "chemical waste"; it is a biological effector capable of altering immune regulation.[2]

Compound Identification & Properties
PropertySpecification
Chemical Name Cindunistat hydrochloride maleate
CAS Number 753491-31-5
Molecular Weight 591.15 g/mol
Pharmacological Class IDO1 Enzyme Inhibitor
Physical State Solid (Powder)
Solubility Soluble in DMSO; limited solubility in water
GHS Hazard Classification

Based on structural analogs and potent API guidelines, treat Cindunistat HCl maleate with the following GHS precautions:

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.[][3]
Skin Sensitization Category 1H317: May cause an allergic skin reaction.[4][5]
Aquatic Toxicity Category 1H410: Very toxic to aquatic life with long-lasting effects.[]

Critical Directive: Due to H410 (Aquatic Toxicity) , under NO circumstances should Cindunistat HCl maleate or its solutions be disposed of down the drain. All waste must be captured for incineration.[6]

Biological Context: Why Containment Matters

To understand the disposal rigor, one must understand the biological potency. Cindunistat targets the Kynurenine Pathway . Improper disposal into the environment could theoretically disrupt local ecosystem signaling, particularly in aquatic organisms where tryptophan metabolism is evolutionarily conserved.

Figure 1: IDO1 Signaling Pathway & Cindunistat Intervention This diagram illustrates the enzymatic step blocked by Cindunistat, preventing the conversion of Tryptophan to Kynurenine.

IDO_Pathway TRP L-Tryptophan NFK N-Formylkynurenine TRP->NFK Oxidation IDO1 IDO1 Enzyme (Target) IDO1->TRP Catalyzes CIND Cindunistat (Inhibitor) CIND->IDO1 Blocks KYN Kynurenine NFK->KYN Formamidase IMMUNE T-Cell Suppression (Immune Tolerance) KYN->IMMUNE Downstream Signaling

Caption: Cindunistat inhibits IDO1, blocking the critical conversion of Tryptophan to Kynurenine, a key immune-regulating metabolite.[][7]

Personal Protective Equipment (PPE)

Standard lab coats are insufficient for handling potent powder APIs during disposal.

  • Respiratory: NIOSH-approved N95 respirator or PAPR if handling >100 mg of open powder.[]

  • Dermal: Double nitrile gloves (0.11 mm minimum thickness).[]

  • Ocular: Chemical splash goggles (safety glasses are inadequate for powder disposal due to airborne particulate risks).[]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Powder Residues)

Applicability: Expired vials, spilled powder, weighing boats.[]

  • Segregation: Do not mix with general chemical waste (e.g., solvents). Use a dedicated solid waste container labeled "Cytotoxic/Potent Drug Waste - Incinerate Only." []

  • Primary Containment: Place the solid waste (vial/weighing boat) inside a clear polyethylene bag (4 mil thickness). Seal with tape.

  • Secondary Containment: Place the sealed bag into a rigid, screw-top high-density polyethylene (HDPE) container (often yellow or white for chemo waste).[]

  • Labeling: Affix a hazardous waste tag listing:

    • Chemical:[][3][4][8][9][10][11][12] Cindunistat hydrochloride maleate[][8][9][13][14]

    • Hazard:[][3][4][12][15][16] Toxic, Environmental Hazard

  • Disposal Path: Transfer to EHS for High-Temperature Incineration (>1000°C).

Protocol B: Liquid Waste (Stock Solutions in DMSO/Media)

Applicability: Unused stock solutions, cell culture media containing drug.[]

  • Deactivation (verification required): Unlike biologicals, Cindunistat is a stable chemical. Bleach does NOT neutralize it.

  • Collection: Pour liquid waste into a dedicated carboy labeled "Halogenated/Organic Solvent Waste with API."

    • Note: Even if dissolved in water/media, the presence of the complex organic structure often categorizes it with solvent waste for incineration efficiency.

  • Rinsing: Triple rinse the original vessel with a small volume of DMSO or Methanol. Add rinsate to the waste carboy.

  • Final Seal: Cap the carboy tightly. Ensure the vent cap is closed if moving the container.

Protocol C: Trace Contaminated Materials

Applicability: Gloves, paper towels, pipette tips.

  • Solid Waste Stream: Collect in a "soft" hazardous waste bag (often yellow/labeled for chemo).

  • Sharps: Pipette tips must go into a rigid sharps container labeled for Chemical Contamination .

  • Destruction: These materials must be incinerated. Never autoclave chemical waste, as this may volatilize the compound without destroying it.

Emergency Spill Response Workflow

In the event of a powder spill, immediate containment is vital to prevent aerosolization.

Figure 2: Spill Response Decision Matrix Follow this logic flow to determine the safe cleanup method.

Spill_Response Start Spill Detected Assess Assess State: Solid (Powder) or Liquid? Start->Assess Solid Solid Powder Assess->Solid Liquid Liquid Solution Assess->Liquid Cover Cover with wet paper towel (Prevent Dust) Solid->Cover Do NOT sweep dry Scoop Scoop/Wipe into Bio/Chem Waste Bag Cover->Scoop Clean Clean Area with 10% Bleach then Water Scoop->Clean Absorb Apply Absorbent Pads (Universal Binder) Liquid->Absorb Absorb->Clean Dispose Label as Hazardous API Waste (Incineration) Clean->Dispose

Caption: Operational workflow for containing and cleaning Cindunistat spills. Note the prohibition of dry sweeping.

Regulatory & Compliance Framework

All disposal activities must align with the Resource Conservation and Recovery Act (RCRA) and local EHS guidelines.

  • Waste Code Assignment: While Cindunistat is not a P-listed or U-listed waste by specific name, it falls under "Non-RCRA Regulated Hazardous Waste" in many jurisdictions due to its toxicity profile, or may be characterized as D001 (Ignitable) if dissolved in flammable solvents like DMSO.[]

  • Chain of Custody: Maintain a log of disposed amounts (mg) to reconcile with inventory. This is critical for investigational drugs to satisfy FDA/EMA accountability standards.

References

  • Pfizer Inc. (2008). USAN Statement on Cindunistat Hydrochloride Maleate. American Medical Association. Link

  • Safe Work Australia. (2025). GHS Hazardous Chemical Information List: Cindunistat hydrochloride maleate. Link

  • Cayman Chemical. (2025).[4] Safety Data Sheet: IDO Inhibitors General Guidelines. Link[][17][18]

  • The ASPD. (2025). Proper Disposal Of Investigational Products In Clinical Research. Link[][4][17][18]

Sources

Personal protective equipment for handling Cindunistat hydrochloride maleate

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Protocol: Handling Cindunistat Hydrochloride Maleate

Executive Summary & Compound Profile

Cindunistat Hydrochloride Maleate (SD-6010) is a potent, selective inhibitor of inducible nitric oxide synthase (iNOS) . While originally investigated for osteoarthritis applications, its pharmacological activity involves the modulation of inflammatory pathways and nitric oxide production.

Why This Matters: As a Senior Application Scientist, I must emphasize that "safety" is not merely about compliance; it is about preventing sub-clinical pharmacological effects in researchers. Unlike inert chemicals, Cindunistat is designed to be biologically active at milligram-level doses. The maleate salt form enhances water solubility, which paradoxically increases the risk of rapid transmucosal absorption in the event of accidental exposure (dust inhalation or liquid splash).

Hazard Classification (Default for Investigational APIs):

  • Occupational Exposure Band (OEB): Band 3 (Estimated).

  • Occupational Exposure Limit (OEL): Default control limit of 10–100 µg/m³ (8-hr TWA) is recommended in the absence of definitive toxicology data.

  • Primary Routes of Entry: Inhalation (dust), Dermal absorption (solution), Ocular contact (irritant).

The PPE Matrix: A Risk-Based Approach

Do not rely on a "one-size-fits-all" approach. PPE selection must scale with the energy state of the compound (Solid vs. Liquid) and the potential for aerosolization.

Operational ContextRespiratory ProtectionDermal Protection (Hands)Body ProtectionEye/Face Protection
Solid Handling (Weighing < 100mg)N95 / FFP3 (if inside Fume Hood) or PAPR (if outside containment)Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff)Tyvek® Lab Coat (Closed front, elastic cuffs)Safety Glasses (Side shields required)
Solution Preparation (Solubilizing in DMSO/Water)Half-Face Respirator (P100 filters) if potential for aerosol existsDouble Gloving: Inner: NitrileOuter: Neoprene (Chemical resistant)Tychem® Apron over Lab Coat (Splash protection)Chemical Goggles or Face Shield
Spill Cleanup (> 100 mg or > 10 mL)Full-Face PAPR (HEPA Cartridge)Double Gloving: Inner: NitrileOuter: Butyl Rubber (High permeation resistance)Full Tyvek® Suit (Hooded, Booties taped)Integrated into PAPR

Scientific Rationale: The maleate salt is acidic in solution. Neoprene or Butyl rubber is preferred for the outer glove during liquid handling because standard nitrile can degrade faster when exposed to acidic organic solvents (like acidified DMSO).

Operational Workflow: The "Self-Validating" Protocol

Safety is a sequence, not a state. The following workflow utilizes a "Clean-to-Dirty" logic to prevent cross-contamination.

Phase A: Pre-Experimental Gowning (Donning)
  • Inspection: Check Tyvek sleeves for micro-tears.

  • Inner Layer: Don inner nitrile gloves. Tape the cuff of the lab coat over the inner glove. This creates a seal that prevents powder from migrating up the wrist.

  • Outer Layer: Don outer gloves. These are your "working" gloves. If they touch the API container, they are considered contaminated.

Phase B: Handling & Solubilization
  • Static Control: Cindunistat HCl Maleate powder can be static. Use an ionizing bar in the balance enclosure to prevent "flying powder."

  • Solvent Addition: Add solvent slowly down the side of the vial to minimize aerosol generation.

Phase C: De-Gowning (Doffing) - The Critical Step

Most exposures occur after the experiment, during glove removal.

  • Outer Glove Removal: Use the "Beak Method" (pinch and pull) to remove outer gloves inside the fume hood. Discard immediately into hazardous waste.

  • Inspection: Inspect inner gloves for visible residue. If clean, proceed to remove eye protection.

  • Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).

Visualizing the Logic

The following diagrams illustrate the decision-making process and the operational workflow.

Figure 1: PPE Selection Decision Tree

PPE_Selection Start Start: Handling Cindunistat HCl Maleate State Determine Physical State Start->State Solid Solid (Powder) State->Solid Liquid Liquid (Solution) State->Liquid Quantity Quantity > 100 mg? Solid->Quantity Solvent Solvent Type (DMSO/Acidic?) Liquid->Solvent HighRiskSolid High Dust Risk Quantity->HighRiskSolid Yes LowRiskSolid Standard Risk Quantity->LowRiskSolid No GearLiquid REQ: Goggles + Neoprene Outer Glove + Apron Solvent->GearLiquid GearSolidHigh REQ: PAPR + Double Nitrile + Tyvek Suit HighRiskSolid->GearSolidHigh GearSolidLow REQ: N95/Hood + Double Nitrile + Lab Coat LowRiskSolid->GearSolidLow

Caption: Decision logic for selecting PPE based on physical state and quantity, ensuring appropriate barrier protection.

Figure 2: The "Clean-to-Dirty" Workflow

Gowning_Workflow Entry Lab Entry Donning Donning (Clean Zone) 1. Inner Gloves 2. Coat (Taped) 3. Outer Gloves Entry->Donning Ops Operations (Hot Zone) Weighing/Solubilizing (Inside Fume Hood) Donning->Ops Enter Containment Doffing Doffing (Buffer Zone) 1. Remove Outer Gloves 2. Wash Inner Gloves 3. Remove Coat Ops->Doffing Exit Containment Exit Exit & Wash Doffing->Exit

Caption: Sequential workflow for gowning and de-gowning to maintain containment integrity.

Waste Disposal & Decontamination

Deactivation: Unlike biological agents, Cindunistat is a stable chemical entity. It cannot be "killed" with bleach.

  • Surface Cleaning: Use a detergent-based solution (e.g., Alconox) followed by a solvent wipe (70% Isopropanol) to solubilize and remove the maleate salt residues.

  • Verification: If available, UV-verification (swab test) is recommended for high-concentration spills, as the aromatic structure of Cindunistat absorbs UV light.

Disposal Path:

  • Solid Waste: All contaminated gloves, weigh boats, and wipes must be segregated into "Hazardous Chemical Waste" (Incineration stream). Do not autoclave (heat may volatilize components or fail to destroy the molecule).

  • Liquid Waste: Collect in a dedicated carboy labeled "Potent Compound - iNOS Inhibitor."

References

  • National Institutes of Health (NIH). (2012). A 2-year randomised, double-blind, placebo-controlled, multicentre study of oral selective iNOS inhibitor, cindunistat (SD-6010).[1] PubMed. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • SafeBridge Consultants. (Industry Standard). Potent Compound Safety: A Guide to Handling Potent APIs. (General Reference for OEB Banding Principles).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cindunistat hydrochloride maleate
Reactant of Route 2
Cindunistat hydrochloride maleate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。